Nadp
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Triphosphopyridine nucleotide has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
This compound is nicotinamide Adenine Dinucleotide Phosphate, an oxidation-reduction coenzyme, found in eukaryotic cells and is involved in many enzymatic reactions.
Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (this compound+) and reduced (NADPH). (Dorland, 27th ed)
See also: Coenzyme A (related).
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXINKUBYWONI-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889327 | |
| Record name | Nicotinamide-adenine dinucleotide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [Merck Index], Solid | |
| Record name | NADP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-59-8 | |
| Record name | NADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NADP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide adenine dinucleotide phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinamide-adenine dinucleotide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nadide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Nicotinamide Adenine Dinucleotide Phosphate (NADP) in Cellular Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) and its reduced form, NADPH, are indispensable cofactors in a vast array of cellular processes. This technical guide provides an in-depth exploration of the fundamental roles of the this compound/NADPH redox couple in cellular metabolism. We will dissect its critical functions in anabolic biosynthesis, antioxidant defense, and cell signaling. This document synthesizes quantitative data on this compound(H) concentrations and enzyme kinetics, details key experimental protocols for their measurement, and provides visual representations of the core metabolic pathways in which this compound(H) is a central player. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.
Introduction: The this compound/NADPH Redox Couple
While structurally similar to its counterpart, Nicotinamide Adenine Dinucleotide (NAD), the presence of a phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose in this compound confers distinct biochemical properties and metabolic roles. This seemingly minor modification allows for enzymatic specificity, effectively partitioning the cellular pools of NAD(H) and this compound(H). Generally, NAD+/NADH is predominantly involved in catabolic reactions, such as glycolysis and cellular respiration, where NAD+ acts as an oxidizing agent to generate ATP. Conversely, the this compound+/NADPH couple is primarily engaged in anabolic, or biosynthetic, pathways. The cellular environment maintains a high NADPH/NADP+ ratio, ensuring a ready supply of reducing equivalents for biosynthetic reactions and antioxidant defense.[1][2][3]
The primary producer of NADPH in most cells is the pentose (B10789219) phosphate pathway (PPP), which runs parallel to glycolysis.[4] This pathway is crucial for generating the reducing power necessary for various cellular functions.
Core Functions of this compound(H) in Cellular Metabolism
Anabolic Biosynthesis: The Reductive Powerhouse
NADPH serves as the primary electron donor in reductive biosynthesis, providing the necessary reducing equivalents for the synthesis of essential macromolecules.
-
Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a reductive process that requires a significant input of NADPH.[5] Specifically, NADPH is utilized by two key enzymes in the fatty acid synthesis pathway: β-ketoacyl-ACP reductase and enoyl-ACP reductase. These enzymes catalyze the reduction of keto and enoyl intermediates, respectively, leading to the elongation of the fatty acid chain. The majority of this NADPH is supplied by the pentose phosphate pathway and, in some cells, by the action of the malic enzyme.[6]
-
Cholesterol Synthesis: The biosynthesis of cholesterol from acetyl-CoA is another energy-intensive anabolic pathway that relies heavily on NADPH.[7][8] The rate-limiting step, catalyzed by HMG-CoA reductase, involves the reduction of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH.[9][10] Subsequent steps in the cholesterol synthesis pathway also require NADPH for various reduction reactions.[8][11]
-
Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a critical step for DNA replication and repair, is catalyzed by ribonucleotide reductase. This enzyme requires a source of reducing equivalents, which are ultimately provided by NADPH via the thioredoxin and glutaredoxin systems.
Antioxidant Defense: Combating Oxidative Stress
Cellular metabolism inevitably produces reactive oxygen species (ROS), which can cause significant damage to lipids, proteins, and nucleic acids. NADPH plays a central role in the cellular antioxidant defense system, primarily through the regeneration of reduced glutathione (B108866) (GSH).
-
The Glutathione System: Glutathione, a tripeptide, is a major cellular antioxidant. In its reduced form (GSH), it can directly neutralize ROS or act as a cofactor for glutathione peroxidases, which detoxify hydrogen peroxide and lipid hydroperoxides. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by the enzyme glutathione reductase in an NADPH-dependent reaction.[12][13] This continuous recycling of glutathione is essential for maintaining a high GSH/GSSG ratio and protecting the cell from oxidative damage. A deficiency in NADPH production, for instance due to a defect in the pentose phosphate pathway, can lead to increased susceptibility to oxidative stress.[12]
Cellular Signaling and Phagocytosis
Beyond its roles in biosynthesis and antioxidant defense, this compound(H) is also involved in cellular signaling and the innate immune response.
-
NADPH Oxidase (NOX): NADPH oxidases are a family of transmembrane enzymes that catalyze the transfer of an electron from NADPH to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and other ROS.[14][15] While high levels of ROS are damaging, controlled production by NOX enzymes plays a crucial role in various signaling pathways, including cell growth, differentiation, and apoptosis. In phagocytic immune cells, such as neutrophils and macrophages, NADPH oxidase is essential for the "respiratory burst," a rapid release of ROS that is critical for killing invading pathogens.[14][16]
Quantitative Data on this compound(H) and Related Enzymes
The cellular concentrations and ratios of this compound+ and NADPH, as well as the kinetic properties of the enzymes that produce and utilize them, are tightly regulated and vary between different cellular compartments and tissues.
| Parameter | Cytosol | Mitochondria | Reference |
| This compound+/NADPH Ratio | ~0.01 | ~0.01 | [1][3] |
| Total this compound(H) Concentration (Rat Liver) | ~0.1 µmol/g wet weight | ~0.15 µmol/g wet weight | [1][16] |
Table 1: Cellular this compound+/NADPH Ratios and Concentrations. The data presented are approximate values from rat liver and can vary depending on the cell type and metabolic state. The consistently low this compound+/NADPH ratio highlights the cell's maintenance of a highly reducing environment for anabolic processes.
| Enzyme | Substrate | K_m | V_max | Source | Reference |
| Glucose-6-Phosphate Dehydrogenase | This compound+ | 4.8 µM | - | Pig Liver | [5][17] |
| Glucose-6-Phosphate | 36 µM | - | Pig Liver | [5][17] | |
| Glutathione Reductase | NADPH | 0.063 mM | - | Bovine Liver | [18] |
| GSSG | 0.154 mM | - | Bovine Liver | [18] |
Table 2: Kinetic Parameters of Key this compound(H)-Related Enzymes. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). These values are indicative of the enzymes' affinities for their respective substrates.
Experimental Protocols
Accurate measurement of this compound+ and NADPH levels, as well as the activity of related enzymes, is crucial for studying cellular metabolism. Below are detailed methodologies for key experiments.
Spectrophotometric Quantification of this compound+ and NADPH
This method relies on the differential stability of the oxidized and reduced forms of the cofactor to acid and base, followed by an enzymatic cycling assay.
Principle: NADPH is stable in alkaline conditions but is rapidly destroyed by acid. Conversely, this compound+ is stable in acidic conditions but is degraded by alkali. This differential stability allows for the selective measurement of each form. The quantification is then achieved using an enzymatic cycling reaction where the cofactor is the limiting component, and the rate of production of a colored or fluorescent product is proportional to the cofactor concentration.
Protocol:
-
Sample Preparation: Homogenize cells or tissues in either an acidic or alkaline extraction buffer to selectively preserve this compound+ or NADPH, respectively.
-
Extraction:
-
For this compound+: Homogenize in 0.5 M HClO₄. Centrifuge to remove precipitated proteins. Neutralize the supernatant with K₂CO₃.
-
For NADPH: Homogenize in 0.5 M NaOH. Heat the homogenate to 60°C for 10 minutes to destroy this compound+. Cool and neutralize with HCl.
-
-
Enzymatic Cycling Assay:
-
Prepare a reaction mixture containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase (G6PD), and a chromogenic or fluorogenic substrate (e.g., MTT or resazurin).
-
Add the extracted and neutralized sample to the reaction mixture.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Quantification: Determine the concentration of this compound+ or NADPH in the sample by comparing the reaction rate to a standard curve generated with known concentrations of the cofactor.
LC-MS/MS for this compound+ and NADPH Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of this compound+ and NADPH.
Principle: This method separates this compound+ and NADPH using liquid chromatography, followed by their detection and quantification based on their unique mass-to-charge ratios using a tandem mass spectrometer.
Protocol:
-
Sample Extraction: Rapidly quench metabolism and extract metabolites using a cold solvent mixture, such as 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile, methanol, and water containing formic acid, to minimize interconversion between the oxidized and reduced forms.[19][20]
-
Chromatographic Separation:
-
Use a suitable liquid chromatography column, such as a reversed-phase C18 column with an ion-pairing agent or a HILIC column, to separate this compound+ and NADPH.
-
Employ a gradient elution profile with appropriate mobile phases.
-
-
Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source, typically in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for this compound+ and NADPH.
-
-
Quantification: Quantify the analytes by comparing the peak areas from the sample to those of a standard curve prepared with known concentrations of this compound+ and NADPH. The use of stable isotope-labeled internal standards is recommended for improved accuracy.[21]
Measurement of NADPH Oxidase Activity
The activity of NADPH oxidase can be measured by detecting the production of superoxide.
Principle: This assay measures the rate of superoxide production by NADPH oxidase. Superoxide can be detected using various probes, such as lucigenin (B191737) or luminol, which emit light upon reaction with superoxide, or by the reduction of cytochrome c.
Protocol:
-
Sample Preparation: Prepare cell lysates or membrane fractions containing the NADPH oxidase enzyme complex.
-
Assay Reaction:
-
Prepare a reaction buffer containing the sample, a detection probe (e.g., lucigenin), and NADPH to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature.
-
-
Detection:
-
Measure the chemiluminescence or absorbance change over time using a luminometer or spectrophotometer.
-
-
Quantification: Calculate the rate of superoxide production based on the change in signal over time. The results are typically normalized to the protein concentration of the sample.
Visualizing this compound(H)-Dependent Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound(H) in key metabolic pathways.
Caption: The Oxidative Phase of the Pentose Phosphate Pathway.
Caption: The Role of NADPH in Fatty Acid Synthesis Elongation.
Caption: The Glutathione Cycle and NADPH-Dependent Reduction.
Conclusion
The this compound/NADPH redox couple is a cornerstone of cellular metabolism, playing a multifaceted and indispensable role. Its primary function as a carrier of reducing equivalents is fundamental to the anabolic processes that build the essential components of the cell, including fatty acids and cholesterol. Furthermore, the maintenance of a high NADPH/NADP+ ratio is critical for the cellular antioxidant defense system, protecting against the damaging effects of oxidative stress. The involvement of NADPH in cell signaling, particularly through the regulated production of reactive oxygen species by NADPH oxidases, highlights its diverse and complex regulatory functions. A thorough understanding of the roles of this compound(H) and the intricate network of enzymes that govern its metabolism is essential for researchers and professionals in drug development, as targeting these pathways holds significant therapeutic potential for a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. The methodologies and data presented in this guide provide a solid foundation for further investigation into the critical functions of this vital cellular cofactor.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Solved Which statement is true regarding cellular | Chegg.com [chegg.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 9. NADPH/NADP ratio in cytosol and mitochondria - Spinach Spinacia oleracea - BNID 103329 [bionumbers.hms.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. Non-invasive In-cell Determination of Free Cytosolic [NAD+]/[NADH] Ratios Using Hyperpolarized Glucose Show Large Variations in Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. NAD(H) and this compound(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification and kinetic properties of glutathione reductase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Divergent Roles of NADP+ and NADPH in Cellular Redox Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) is a fundamental cofactor in all forms of cellular life, existing in two interconvertible states: an oxidized form (this compound+) and a reduced form (NADPH).[1] These two forms constitute a critical redox couple essential for maintaining cellular redox homeostasis and modulating a vast array of biological processes, including energy metabolism, biosynthetic pathways, and antioxidant defense.[2][3][4] While structurally differentiated only by the presence of a hydride ion, their functional roles are distinct and tightly regulated. NADPH serves as the primary electron donor for reductive biosynthesis and antioxidant systems, whereas this compound+ acts as an electron acceptor in pathways that regenerate NADPH.[5][6][7][8] This guide provides a detailed examination of the core differences between this compound+ and NADPH, their biochemical properties, their central roles in metabolic and signaling pathways, and the experimental protocols for their quantification.
Core Concepts: The this compound+/NADPH Redox Couple
This compound+ and NADPH are the same molecule in different redox states. The key distinction lies in their function as an electron carrier.[9]
-
This compound+ (Oxidized Form): Nicotinamide adenine dinucleotide phosphate in its oxidized state. It functions as an oxidizing agent, accepting a hydride ion (H⁻, equivalent to a proton and two electrons) from a substrate.[10][11]
-
NADPH (Reduced Form): The reduced form of the molecule, generated when this compound+ gains a hydride ion.[1][10] NADPH is a potent reducing agent, donating electrons to drive anabolic reactions and neutralize reactive oxygen species (ROS).[1][7][12]
The structural difference between NAD and this compound is an additional phosphate group on the 2' position of the adenosine (B11128) ribose moiety, which does not affect the molecule's redox capabilities but allows enzymes to specifically recognize and discriminate between NAD(H) and this compound(H).[5][6] This specificity enables cells to maintain two separate pools of electron carriers with distinct redox potentials and metabolic functions.[6][13]
Quantitative and Physicochemical Properties
The distinct cellular roles of this compound+ and NADPH are underpinned by their physicochemical properties and tightly controlled concentrations. The standard redox potentials of the NAD+/NADH and this compound+/NADPH couples are identical; however, their actual physiological potentials differ significantly due to the maintenance of distinct concentration ratios within the cell.[9][14]
| Property | This compound+ (Oxidized Form) | NADPH (Reduced Form) | Citation(s) |
| Molar Mass | 744.4 g/mol | 745.4 g/mol | [1] |
| Chemical Formula | C₂₁H₂₈N₇O₁₇P₃⁺ | C₂₁H₂₉N₇O₁₇P₃ | [1] |
| Standard Redox Potential (E'₀) | -320 mV | -320 mV | [14] |
| Physiological Redox Potential | ~ -280 mV (NAD+/NADH couple) | ~ -370 mV (this compound+/NADPH couple) | [14] |
| Cellular Ratio (Typical) | Low (this compound+/NADPH ratio is kept low) | High (NADPH/NADP+ ratio is ~100:1 in liver cytosol) | [5][6][15] |
| Primary Cellular Role | Electron Acceptor (Oxidizing Agent) | Electron Donor (Reducing Agent) | [6][7][8] |
Visualization of the this compound+/NADPH Redox Cycle
The interconversion between this compound+ and NADPH is a continuous cycle central to metabolic energy transfer. Dehydrogenase enzymes catalyze the transfer of a hydride ion from a substrate to this compound+, forming NADPH. In turn, NADPH donates this hydride to other molecules in reductive biosynthetic reactions.
Caption: The this compound+/NADPH redox cycle.
Biochemical Significance in Redox Homeostasis
The separation of this compound(H) from NAD(H) allows for simultaneous operation of catabolic and anabolic pathways. The high NADPH/NADP+ ratio creates a highly reducing environment in the cytosol, primed for biosynthesis.[15]
Major Pathways of NADPH Generation
The primary role of this compound+ is to act as an electron acceptor in dehydrogenation reactions that produce NADPH. The main sources are:
-
Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells.[1][15] Two molecules of NADPH are generated for each molecule of glucose-6-phosphate that is oxidized to ribulose-5-phosphate.[15] The enzyme glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting step and is allosterically stimulated by this compound+ and inhibited by NADPH.[15]
-
This compound-dependent Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH in the cytosol.[1]
-
Isocitrate Dehydrogenase (IDH): The cytosolic (IDH1) and mitochondrial (IDH2) isoforms catalyze the conversion of isocitrate to alpha-ketoglutarate, generating NADPH.[1][2]
Key Roles of NADPH Consumption
NADPH is the principal reducing equivalent for a multitude of cellular processes.
-
Reductive Biosynthesis: NADPH provides the necessary electrons for anabolic pathways, including the synthesis of fatty acids, cholesterol, steroids, and nucleotides.[1][7][8][16]
-
Antioxidant Defense: NADPH is indispensable for the cellular antioxidant defense system.[17][18] It serves as the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[15][17] GSH is a primary antioxidant that detoxifies reactive oxygen species. NADPH is also required for the thioredoxin system.[18]
-
NADPH Oxidase (NOX): In immune cells, NADPH is used by the NADPH oxidase enzyme complex to generate superoxide (B77818) radicals, which are used to destroy pathogens in a process known as the respiratory burst.[1]
Caption: Metabolic context of the this compound+/NADPH pool.
Experimental Protocols for Quantification
Accurate measurement of this compound+ and NADPH levels, and their ratio, is critical for assessing cellular redox state and metabolic function. Common methods rely on enzymatic cycling assays coupled with spectrophotometric or fluorometric detection.[19]
Principle of Differential Measurement
The protocol exploits the differential stability of the oxidized and reduced forms to chemical treatment. NADPH is stable in basic conditions but is rapidly destroyed by acid. Conversely, this compound+ is stable in acidic conditions but is destroyed by base.[20] This allows for the selective measurement of one form while eliminating the other.
General Protocol: Fluorometric Cycling Assay
This protocol provides a general framework. Specifics may vary based on the commercial kit used.[20][21][22]
1. Sample Preparation and Lysis:
-
Harvest cells (e.g., 1-2 million cells) and wash with cold PBS.
-
Lyse cells using 100 µL of the appropriate extraction buffer provided in a commercial kit. For total this compound+/NADPH, a neutral extraction buffer is used.
2. Differential Extraction (for Ratio Measurement):
-
For NADPH Measurement: Homogenize cells in 100 µL of a basic extraction buffer (e.g., containing NaOH or other base).[20] Heat the extract at 60-80°C for 5-60 minutes to destroy all this compound+.[20][21] Cool on ice.
-
For this compound+ Measurement: Homogenize a separate, identical cell sample in 100 µL of an acidic extraction buffer (e.g., containing HCl).[20] Heat the extract at 60-80°C for 5-60 minutes to destroy all NADPH.[20][21] Cool on ice.
-
Neutralization: Add a neutralizing buffer to both the acidic and basic extracts to bring the pH to a range of 6.0-8.0.[20]
-
Centrifuge all lysates at high speed (e.g., 14,000 rpm) for 5 minutes to pellet debris. The supernatant is used for the assay.[21]
3. Assay Procedure:
-
Standard Curve: Prepare a series of this compound+ or NADPH standards as per the kit instructions.[22]
-
Plate Loading: Add 50 µL of each standard and prepared sample supernatant to the wells of a black 96-well microplate.[20][22]
-
Reaction Initiation: Prepare a Master Reaction Mix containing an enzyme (e.g., glucose dehydrogenase), a substrate, and a fluorometric probe.[21][23] Add 50 µL of this mix to each well.[20]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[20][22] The enzyme cycling reaction amplifies the signal, as the formed NADPH reduces the probe, and the resulting this compound+ is re-reduced to NADPH.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate wavelengths (e.g., excitation ~530-570 nm, emission ~590-600 nm).[20][21][23]
4. Data Analysis:
-
Subtract background fluorescence from all readings.
-
Plot the standard curve and determine the concentration of total this compound(H), this compound+, and NADPH in the samples.
-
Calculate the this compound+/NADPH ratio using the concentrations determined from the differentially extracted samples.
Caption: Experimental workflow for this compound+/NADPH ratio determination.
References
- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 2. NAD(H) and this compound(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bontac.com [bontac.com]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Homeostatic regulation of NAD(H) and this compound(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cellular Metabolism - NADPH [ftexploring.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
- 15. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 16. jinfiniti.com [jinfiniti.com]
- 17. benchchem.com [benchchem.com]
- 18. Mechanisms Of NADPH in Cellular Defense And Detoxification - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 19. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. bioassaysys.com [bioassaysys.com]
The Isolation and Rise of a Second Coenzyme: A Technical History of Nicotinamide Adenine Dinucleotide Phosphate (NADP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP), a key player in anabolic metabolism and redox homeostasis, was not always recognized as a distinct entity from its close relative, nicotinamide adenine dinucleotide (NAD). Its discovery was a pivotal moment in biochemistry, revealing a sophisticated metabolic strategy within the cell to segregate catabolic and anabolic processes. This technical guide provides an in-depth history of the discovery of this compound, detailing the key experiments, the brilliant minds behind them, and the evolution of our understanding of this essential coenzyme. We will explore the original experimental protocols for its isolation, the methods used for its structural elucidation, and its fundamental role in cellular signaling, all presented in a manner tailored for the modern researcher.
From a Single "Cozymase" to a Dual Coenzyme System
In the early 20th century, the landscape of cellular metabolism was dominated by the concept of a single, heat-stable coenzyme essential for fermentation, discovered by Arthur Harden and William John Young in 1906 and termed "cozymase".[1] For decades, this cozymase, later identified as NAD, was believed to be the universal hydrogen carrier in all biological oxidations.
The paradigm began to shift in the 1930s with the groundbreaking work of German biochemist Otto Heinrich Warburg and his collaborator Walter Christian . While investigating the oxidation of glucose-6-phosphate in red blood cells, they encountered a phenomenon that could not be explained by the known properties of NAD. They observed that the enzyme responsible for this oxidation, which they called "Zwischenferment" (intermediate enzyme), now known as glucose-6-phosphate dehydrogenase (G6PD), required a coenzyme that was distinct from the "cozymase" involved in glycolysis.[2][3]
This new coenzyme was initially termed "triphosphopyridine nucleotide" (TPN) to distinguish it from the known "diphosphopyridine nucleotide" (DPN), the contemporary name for NAD.[3][4] The discovery of TPN revealed that the cell maintains two separate but related pools of pyridine (B92270) nucleotides, a crucial insight into the organization of metabolic pathways.
The Landmark Isolation of TPN: A Historical Experimental Protocol
The definitive proof of TPN's existence came with its isolation from horse red blood cells by Warburg and Christian in 1934. Their meticulous experimental procedure, though technologically primitive by today's standards, stands as a testament to their ingenuity.
Experimental Protocol: Isolation of Triphosphopyridine Nucleotide (TPN) from Horse Red Blood Cells (Warburg and Christian, 1934)
Objective: To isolate and purify the novel coenzyme (TPN) from erythrocytes.
Methodology:
-
Hemolysis and Protein Precipitation: A large volume of horse blood was centrifuged to collect the red blood cells. These were then lysed by adding water, and the resulting solution was boiled to denature and precipitate the vast majority of proteins, including hemoglobin. The heat stability of the coenzyme was a critical property exploited in this step.
-
Filtration and Clarification: The boiled lysate was filtered to remove the precipitated proteins, yielding a clear, protein-free extract containing the heat-stable coenzymes and other small molecules.
-
Lead Acetate (B1210297) Fractionation: The filtrate was treated with a neutral lead acetate solution. This step was crucial for the differential precipitation of interfering substances, including the more abundant DPN (NAD). TPN, having different solubility properties, remained in the supernatant.
-
Barium Salt Precipitation: The supernatant containing TPN was then treated with basic lead acetate followed by barium hydroxide. This caused the precipitation of TPN as a barium salt.
-
Washing and Purification: The barium salt of TPN was washed extensively with water, ethanol, and ether to remove any remaining contaminants.
-
Conversion to the Free Acid: The purified barium salt was then decomposed with sulfuric acid to yield the free acid form of TPN, ready for further characterization.
This rigorous process, outlined in their publications in Biochemische Zeitschrift, provided the first purified samples of what we now know as this compound+.
Unraveling the Structure: The Third Phosphate Group
With purified TPN in hand, the next challenge was to determine its chemical structure. Early enzymatic and chemical degradation studies by researchers, including Hans von Euler-Chelpin, revealed that TPN was, like DPN, composed of adenine, nicotinamide, and two ribose sugars linked by a pyrophosphate bridge.
The key structural difference was the presence of a third phosphate group . Through careful chemical analysis and enzymatic assays, this additional phosphate was located at the 2' position of the ribose sugar attached to the adenine nucleotide. This seemingly minor addition has profound functional consequences, as it prevents this compound+ from interacting with many of the dehydrogenases that utilize NAD+, thus establishing its distinct metabolic role.
Quantitative Insights: Cellular Concentrations of this compound(H)
The differential roles of NAD(H) and this compound(H) are reflected in their distinct cellular concentrations and redox states. While historical quantitative data is sparse, modern analytical techniques have provided a clear picture of the this compound(H) pool in various tissues.
| Tissue | Species | This compound+ Concentration (nmol/g or nmol/ml) | NADPH Concentration (nmol/g or nmol/ml) | Total this compound(H) (nmol/g or nmol/ml) | This compound+/NADPH Ratio |
| Liver | Mouse | 124.2 | 140.2 | 244.4 | < 1 |
| Liver | Rat | 95.11 | 240.7 | 342.1 | < 1 |
| Red Blood Cells | Human | 33.2 | 22.4 | 52.0 | 1.27 |
Data compiled from a meta-analysis of studies published between 1961 and 2021.[5][6][7]
The generally low this compound+/NADPH ratio in many tissues underscores the primary role of this coenzyme pool as a source of reducing equivalents for biosynthesis.[8]
Visualizing the Discovery and Function of this compound
Experimental Workflow for the Isolation of TPN
Caption: Warburg and Christian's 1934 experimental workflow for the isolation of TPN (this compound+).
The Central Role of this compound in Anabolic Metabolism
Caption: The distinct roles of NAD/NADH in catabolism and this compound/NADPH in anabolism.
Conclusion: A Legacy of Metabolic Segregation
The discovery of nicotinamide adenine dinucleotide phosphate was a watershed moment in our understanding of cellular metabolism. It shattered the paradigm of a single coenzyme for all redox reactions and revealed a more nuanced and elegantly regulated system. The pioneering work of Otto Warburg and his contemporaries, through their meticulous and often arduous experiments, laid the foundation for our current understanding of the distinct roles of NAD+ and this compound+ in catabolic and anabolic processes, respectively. This fundamental principle of metabolic segregation remains a cornerstone of biochemistry and is of paramount importance for researchers in the fields of metabolic diseases, cancer biology, and drug development. The history of this compound's discovery serves as a powerful reminder of the importance of rigorous experimental inquiry in pushing the boundaries of scientific knowledge.
References
- 1. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Primary Structure of Nucleic Acids [tud.ttu.ee]
- 3. Coenzyme Q10: A Miracle Nutrient Advances in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Triphosphopyridine nucleotide: Introduction and Uses_Chemicalbook [chemicalbook.com]
- 6. brill.com [brill.com]
- 7. Parenteral nutrition: overview of the samples analyzed at the National Institute for Quality Control in Health [redalyc.org]
- 8. Nucleic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biochemical Structure and Properties of Nicotinamide Adenine Dinucleotide Phosphate (NADP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical structure, physicochemical properties, and biological functions of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP). It includes detailed experimental protocols for its quantification and the analysis of this compound-dependent enzymes, alongside visual representations of its role in cellular pathways and experimental workflows.
Core Biochemical Structure
Nicotinamide Adenine Dinucleotide Phosphate (this compound) is a pivotal coenzyme in all forms of cellular life, acting as a carrier of electrons in a multitude of metabolic reactions.[1] Structurally, it is a dinucleotide, meaning it consists of two nucleotide units joined together through their phosphate groups.
The constituent components of this compound are:
-
Adenosine (B11128) Monophosphate (AMP): This unit is composed of an adenine base, a ribose sugar, and a phosphate group.
-
Nicotinamide Mononucleotide (NMN): This unit contains a nicotinamide ring (a derivative of vitamin B3), attached to a ribose sugar, which is in turn linked to a phosphate group.
-
Pyrophosphate Bridge: The AMP and NMN moieties are linked by a pyrophosphate bridge, forming the core nicotinamide adenine dinucleotide structure.
-
Additional Phosphate Group: The defining feature of this compound, which distinguishes it from Nicotinamide Adenine Dinucleotide (NAD), is an additional phosphate group esterified to the 2' position of the ribose sugar of the adenosine moiety.[2] This seemingly minor addition has profound implications for its metabolic role, effectively segregating it into distinct metabolic pools from NAD.
This compound exists in two states: an oxidized form (this compound⁺) and a reduced form (NADPH). This compound⁺ acts as an oxidizing agent, accepting a hydride ion (a proton and two electrons) to become NADPH. NADPH, in turn, serves as a potent reducing agent, donating these electrons to anabolic (biosynthetic) reactions.[1]
Physicochemical and Biochemical Properties
The distinct chemical structure of this compound dictates its physical and biochemical properties, which are crucial for its function and for its experimental analysis. Key quantitative data are summarized in the table below.
| Property | Oxidized Form (this compound⁺) | Reduced Form (NADPH) | Citation(s) |
| Molar Mass | 744.4 g/mol | 745.4 g/mol | [3] |
| Chemical Formula | C₂₁H₂₈N₇O₁₇P₃ | C₂₁H₂₉N₇O₁₇P₃ | [3] |
| UV Absorption Maxima | 260 nm | 260 nm and 340 nm | [4] |
| Molar Extinction Coeff. | ε₂₆₀ = 18,000 M⁻¹cm⁻¹ | ε₂₆₀ = 18,000 M⁻¹cm⁻¹; ε₃₄₀ = 6,220 M⁻¹cm⁻¹ | [4] |
| Standard Reduction Pot. | E°' = -0.324 V (at pH 7) | - | [3] |
| pKa Values | pKa₁ = 3.9; pKa₂ = 6.1 | - | [4] |
| Fluorescence | No appreciable fluorescence | Excitation: ~335 nm; Emission: 445-460 nm | [1] |
The most significant spectral property for experimental purposes is the strong absorbance of the reduced form, NADPH, at 340 nm, which is absent in the oxidized form, this compound⁺. This difference forms the basis for most enzymatic assays involving this coenzyme.
Biological Role and Signaling Pathways
While NAD is primarily involved in catabolic (energy-yielding) reactions, this compound and its reduced form, NADPH, are predominantly utilized in anabolic (biosynthetic) pathways and antioxidant defense.[1] The cellular ratio of this compound⁺/NADPH is kept very low, ensuring a ready supply of NADPH to act as a reducing agent.
Key functions of NADPH include:
-
Reductive Biosynthesis: NADPH provides the necessary reducing power for the synthesis of fatty acids, steroids, and nucleic acids.[1][5]
-
Antioxidant Defense: It is a cornerstone of the cellular antioxidant system. NADPH is the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates the master antioxidant glutathione (GSH) from its oxidized state (GSSG). It also supports the thioredoxin system.[6][7] This role is critical for protecting cells against damage from reactive oxygen species (ROS).
Signaling Pathway: NADPH in Antioxidant Defense
The following diagram illustrates the central role of NADPH in the glutathione-mediated antioxidant defense system, which is primarily supplied by the Pentose Phosphate Pathway (PPP).
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. promega.com [promega.com]
The Dichotomy of a Cofactor: An In-depth Technical Guide to the Role of NADP in Anabolic and Catabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP), in its reduced (NADPH) and oxidized (this compound+) forms, represents a critical cofactor nexus in cellular metabolism. While structurally similar to NAD+/NADH, the this compound+/NADPH couple is predominantly partitioned to serve distinct and vital roles. This technical guide provides a comprehensive examination of the divergent functions of this compound as a cofactor in anabolic versus catabolic pathways. It will detail the biochemical basis for this functional separation, explore the key enzymatic pathways responsible for maintaining the cellular NADPH pool, and present quantitative data on cofactor ratios and enzyme kinetics. Furthermore, this guide will provide detailed experimental protocols for the quantification of this compound+/NADPH and the assessment of key enzyme activities, alongside diagrammatic representations of the core metabolic and signaling pathways. A deeper understanding of these processes is paramount for researchers in metabolic diseases and professionals in drug development targeting these fundamental cellular mechanisms.
Introduction: The Functional Partitioning of Nicotinamide Adenine Dinucleotide Cofactors
Cellular metabolism is a complex network of biochemical reactions broadly categorized into catabolism (the breakdown of molecules to obtain energy) and anabolism (the synthesis of all compounds needed by the cells). To maintain homeostasis and thermodynamic feasibility, cells have evolved to utilize distinct pools of redox cofactors for these opposing processes. While the NAD+/NADH couple, with a typically high NAD+/NADH ratio, primarily functions in an oxidative capacity in catabolic pathways to generate ATP, the this compound+/NADPH couple serves a fundamentally different role.[1][2] The cellular environment maintains a high NADPH to this compound+ ratio, creating a strong reducing potential.[3][4] This high ratio makes NADPH the primary currency of reducing equivalents for biosynthetic, or anabolic, reactions.[5][6] This guide will dissect this crucial dichotomy, focusing on the central role of NADPH in anabolism and the more nuanced involvement of this compound+ in specific catabolic contexts.
The Anabolic Role of NADPH: The Driving Force for Biosynthesis
NADPH is the principal electron donor in reductive biosynthesis. Its high-energy electrons are utilized by a wide array of enzymes to build complex macromolecules from simpler precursors.
Key Anabolic Pathways Fueled by NADPH:
-
Fatty Acid Synthesis: The de novo synthesis of fatty acids in the cytosol is a highly reductive process. The enzyme fatty acid synthase utilizes NADPH as the reductant in two key steps of the fatty acid elongation cycle.
-
Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and steroid hormones involves numerous reductive steps that are dependent on NADPH. For instance, HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, uses two molecules of NADPH to convert HMG-CoA to mevalonate.
-
Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a crucial step for DNA replication and repair, is catalyzed by ribonucleotide reductase, an enzyme that requires the reducing power of NADPH, mediated by thioredoxin.[5]
-
Amino Acid Synthesis: Certain amino acid biosynthetic pathways, such as the conversion of glutamate (B1630785) to glutamine and the synthesis of proline, utilize NADPH as a reducing agent.[5]
-
Antioxidant Defense: NADPH is indispensable for maintaining the cellular redox state. It is the essential cofactor for glutathione (B108866) reductase, which regenerates the antioxidant glutathione (GSH) from its oxidized form (GSSG).[7] NADPH is also required for the thioredoxin system, another major cellular antioxidant pathway.[8]
Generation of NADPH: The Anabolic Supply Chain
To fuel these extensive biosynthetic and antioxidant demands, cells possess several key pathways for the continuous regeneration of NADPH from this compound+.
The Pentose (B10789219) Phosphate Pathway (PPP)
The oxidative phase of the pentose phosphate pathway (PPP) is a primary source of cytosolic NADPH.[9][10] In this pathway, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH per molecule of glucose-6-phosphate that enters the pathway. The key regulatory enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by high levels of NADPH, thus tightly coupling NADPH production to its consumption.[9]
Malic Enzyme
Cytosolic and mitochondrial isoforms of this compound+-dependent malic enzyme catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, with the concomitant reduction of this compound+ to NADPH.[11][12] This provides a crucial link between glycolysis, the TCA cycle, and NADPH synthesis.
Isocitrate Dehydrogenase (IDH)
Cytosolic (IDH1) and mitochondrial (IDH2) this compound+-dependent isocitrate dehydrogenases catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH.[8][13] While the mitochondrial NAD+-dependent IDH3 is a key component of the TCA cycle, the this compound+-dependent isoforms are major contributors to the cellular NADPH pool, particularly in lipid metabolism and antioxidant defense.[8][14]
The Catabolic Role of this compound+: An Oxidizing Exception
While NADPH is central to anabolism, this compound+ can act as an oxidizing agent in certain catabolic reactions, although this is less common than the role of NAD+. In these reactions, this compound+ accepts electrons, becoming reduced to NADPH. The key enzymes in these carbon-metabolism-related processes are this compound-linked isoforms of malic enzyme, isocitrate dehydrogenase (IDH), and glutamate dehydrogenase. For instance, the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase can utilize this compound+ as an electron acceptor in a catabolic context.
A notable example of NADPH consumption in a process that can be considered catabolic in its immediate effect is the respiratory burst in phagocytic immune cells. The enzyme NADPH oxidase utilizes NADPH to generate superoxide (B77818) radicals from molecular oxygen, which are used to destroy pathogens.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound+/NADPH ratios and the kinetic properties of major NADPH-producing enzymes.
| Parameter | Cellular Compartment | Typical Ratio | Reference |
| This compound+/NADPH Ratio | Cytosol | ~0.005 | [2] |
| This compound+/NADPH Ratio | Mitochondria | Varies, generally low | [15][16] |
| NAD+/NADH Ratio | Cytosol | ~700 | [2] |
Table 1: Typical Cellular Ratios of Nicotinamide Adenine Dinucleotide Cofactors.
| Enzyme | Substrate | Km | Organism/Tissue | Reference |
| Glucose-6-Phosphate Dehydrogenase | This compound+ | 22 µM | Pseudomonas C | [17] |
| Glucose-6-Phosphate Dehydrogenase | This compound+ | 11 µM | Human Erythrocyte | [18] |
| Isocitrate Dehydrogenase (this compound+) | This compound+ | 25-27 µM | Pseudomonas nautica | [13] |
| 6-Phosphogluconate Dehydrogenase | This compound+ | 20 µM | Pseudomonas C | [17] |
| Malic Enzyme (this compound+) | This compound+ | Varies | Multiple | [7] |
Table 2: Michaelis-Menten Constants (Km) of Key NADPH-Producing Enzymes for this compound+.
Signaling Pathways and Regulation
The production and consumption of NADPH are tightly regulated by cellular signaling pathways that sense the metabolic state of the cell.
AMPK and mTOR Signaling
AMP-activated protein kinase (AMPK), a key energy sensor, can promote NADPH production under conditions of energy stress by inhibiting fatty acid synthesis (an NADPH-consuming pathway) and promoting fatty acid oxidation, which can indirectly supply substrates for NADPH-producing enzymes.[6] The mTOR pathway, a central regulator of cell growth, is also interconnected with NADPH metabolism, although the precise regulatory mechanisms are still under investigation.[19][20]
Calcium Signaling
Intracellular calcium (Ca2+) signaling can influence NADPH metabolism. For instance, calcium can activate NADPH oxidase 5 (NOX5), leading to increased ROS production.[21] In mitochondria, calcium uptake can stimulate Krebs cycle dehydrogenases, which can indirectly increase the substrates available for NADPH-producing enzymes.[22]
Experimental Protocols
Measurement of Cellular this compound+ and NADPH Levels
This protocol describes a common method for the extraction and quantification of this compound+ and NADPH from cell or tissue samples using a cycling assay.
Materials:
-
Extraction Buffer: 0.1 M HCl (for this compound+ extraction) and 0.1 M NaOH (for NADPH extraction)
-
Neutralization Buffer: 0.1 M NaOH (for this compound+ extract) and 0.1 M HCl (for NADPH extract)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Glucose-6-Phosphate (G6P) solution: 10 mM
-
Glucose-6-Phosphate Dehydrogenase (G6PD) from Leuconostoc mesenteroides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phenazine methosulfate (PMS) solution
-
This compound+ standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Sample Preparation: Homogenize cells or tissue in the appropriate ice-cold extraction buffer (HCl for this compound+, NaOH for NADPH).
-
Extraction: Heat the homogenates at 60°C for 10 minutes to destroy the unwanted cofactor (NADPH in acid, this compound+ in base).
-
Neutralization: Cool the samples on ice and neutralize the extracts with the corresponding neutralization buffer.
-
Centrifugation: Centrifuge the samples to pellet any precipitate and collect the supernatant.
-
Assay:
-
Prepare a reaction mixture containing Assay Buffer, G6P, MTT, and PMS.
-
Add a known volume of the sample supernatant or this compound+ standard to the wells of a 96-well plate.
-
Initiate the reaction by adding G6PD to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at 570 nm at multiple time points.
-
-
Calculation: Determine the concentration of this compound+ or NADPH in the samples by comparing the rate of change in absorbance to the standard curve generated with the this compound+ standards.
Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This spectrophotometric assay measures the rate of NADPH production.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2
-
Glucose-6-Phosphate (G6P) solution: 10 mM
-
This compound+ solution: 2 mM
-
Cell or tissue lysate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, G6P solution, and this compound+ solution.
-
Blank Measurement: Measure the initial absorbance of the reaction mixture at 340 nm.
-
Initiate Reaction: Add a small volume of the cell or tissue lysate to the cuvette and mix gently.
-
Kinetic Measurement: Immediately start recording the absorbance at 340 nm over time.
-
Calculation: The rate of increase in absorbance is directly proportional to the G6PD activity. The activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).[23][24]
Enzymatic Assay of this compound+-Dependent Malic Enzyme Activity
This assay also measures the rate of NADPH production.
Materials:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4
-
L-Malate solution: 100 mM
-
This compound+ solution: 20 mM
-
MnCl2 solution: 20 mM
-
Enzyme sample
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, combine Assay Buffer, L-Malate solution, this compound+ solution, and MnCl2 solution.[7]
-
Blank Measurement: Measure the initial absorbance at 340 nm.
-
Initiate Reaction: Add the enzyme sample to the cuvette.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH formation.[7]
Enzymatic Assay of this compound+-Dependent Isocitrate Dehydrogenase (IDH) Activity
This assay follows the production of NADPH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 5 mM MgCl2
-
Isocitrate solution: 100 mM
-
This compound+ solution: 10 mM
-
Enzyme sample
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing Assay Buffer, Isocitrate solution, and this compound+ solution.[9]
-
Blank Measurement: Record the initial absorbance at 340 nm.
-
Initiate Reaction: Add the enzyme sample.
-
Kinetic Measurement: Measure the increase in absorbance at 340 nm over time.
-
Calculation: Determine the IDH activity from the rate of NADPH production.[9]
Mandatory Visualizations
Caption: Dichotomy of NAD+/NADH and this compound+/NADPH in metabolism.
Caption: Major pathways of NADPH production and utilization.
Caption: Experimental workflow for G6PD activity assay.
Conclusion and Future Directions
The distinct roles of the this compound+/NADPH cofactor couple in anabolic and catabolic pathways are fundamental to cellular life. NADPH serves as the primary currency of reducing power for biosynthesis and antioxidant defense, a function supported by a high cellular NADPH/NADP+ ratio maintained by dedicated production pathways. In contrast, this compound+ has a more limited role as an oxidant in specific catabolic reactions. The intricate regulation of NADPH metabolism by key signaling pathways underscores its importance in cellular homeostasis. For researchers and drug development professionals, a deep understanding of these pathways provides a platform for identifying novel therapeutic targets for a range of diseases, including cancer and metabolic disorders, where the reprogramming of cellular metabolism is a key hallmark. Future research will likely focus on further elucidating the complex interplay between different NADPH-producing pathways in various cellular contexts and disease states, and on the development of specific inhibitors and modulators of these pathways for therapeutic intervention.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK regulates NADPH homeostasis to promote tumour cell survival during energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Isocitrate Dehydrogenase from Pseudomonas nautica: Kinetic Constant Determination and Carbon Limitation Effects on the Pool of Intracellular Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eajm.org [eajm.org]
- 15. mdpi.com [mdpi.com]
- 16. NADPH/NADP ratio in cytosol and mitochondria - Spinach Spinacia oleracea - BNID 103329 [bionumbers.hms.harvard.edu]
- 17. Purification and properties of glucose-6-phosphate dehydrogenase (this compound+/NAD+) and 6-phosphogluconate dehydrogenase (this compound+/NAD+) from methanol-grown Pseudomonas C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. khu.elsevierpure.com [khu.elsevierpure.com]
- 21. On the mechanism of calcium‐dependent activation of NADPH oxidase 5 (NOX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. en.bio-protocol.org [en.bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
The Terminal Electron Acceptor in Photosynthesis: An In-depth Technical Guide to the Function of NADP+
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) serves as the terminal electron acceptor in the light-dependent reactions of oxygenic photosynthesis, a pivotal role that culminates in the production of NADPH. This reduced coenzyme is the primary source of reducing power for the fixation of CO₂ in the Calvin cycle and for numerous other anabolic pathways within the cell. The reduction of this compound+ is a highly regulated process, catalyzed by the flavoenzyme Ferredoxin-NADP+ Reductase (FNR), which mediates the transfer of electrons from the iron-sulfur protein ferredoxin. This technical guide provides a comprehensive overview of the core mechanisms of this compound+ reduction, presents key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows. This document is intended to be a valuable resource for researchers in photosynthesis, bioenergetics, and for professionals in drug development targeting metabolic pathways.
Introduction
Photosynthesis is the fundamental process by which phototrophic organisms convert light energy into chemical energy. This process is broadly divided into the light-dependent and light-independent reactions. The light-dependent reactions, occurring in the thylakoid membranes of chloroplasts, are responsible for capturing light energy and converting it into the chemical energy carriers ATP and NADPH.[1] this compound+ is the final electron acceptor in the linear electron transport chain, and its reduction to NADPH is a critical juncture, linking the energy-capturing reactions to the carbon-fixing anabolic pathways.[2] The overall equation for the light-dependent reactions highlights this critical transformation:
2H₂O + 2this compound⁺ + 3ADP + 3Pᵢ + light → 2NADPH + 2H⁺ + 3ATP + O₂[1]
Understanding the intricacies of this compound+ reduction is paramount for fields ranging from crop improvement to the development of artificial photosynthetic systems and for identifying novel targets for herbicides and other metabolic modulators.
The Core Mechanism of this compound+ Reduction
The reduction of this compound+ is the culmination of a series of light-driven electron transfer events known as the Z-scheme of photosynthesis. This process involves two large pigment-protein complexes, Photosystem II (PSII) and Photosystem I (PSI), embedded in the thylakoid membrane.
The Photosynthetic Electron Transport Chain
The journey of an electron from water to this compound+ begins at PSII. Upon absorption of a photon, a specialized chlorophyll (B73375) molecule in the reaction center of PSII (P680) becomes excited and donates an electron to the primary electron acceptor.[3] To replenish this lost electron, PSII catalyzes the oxidation of water, releasing electrons, protons, and molecular oxygen. The energized electron then passes through a series of electron carriers, including plastoquinone (B1678516) and the cytochrome b₆f complex, to PSI.[4]
At PSI, the electron is re-energized by the absorption of another photon at the reaction center (P700).[3] The high-energy electron is then transferred through a series of internal carriers to ferredoxin (Fd), a small, soluble iron-sulfur protein located in the chloroplast stroma.[5]
The Role of Ferredoxin-NADP+ Reductase (FNR)
The final step in the linear electron transport chain is the transfer of electrons from reduced ferredoxin to this compound+, a reaction catalyzed by Ferredoxin-NADP+ Reductase (FNR).[6] FNR is a flavoprotein that contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) prosthetic group. The enzyme is primarily located on the stromal side of the thylakoid membrane, often associated with PSI.
The catalytic cycle of FNR involves two sequential one-electron transfers from two molecules of reduced ferredoxin to the FAD cofactor.[6] This process generates a fully reduced FAD (FADH₂). The FADH₂ within the FNR active site then transfers a hydride ion (H⁻, equivalent to two electrons and one proton) to the C4 position of the nicotinamide ring of this compound+, producing NADPH.[6] A proton from the stroma is also taken up in the overall reaction.
The overall reaction catalyzed by FNR is: 2 Ferredoxin(reduced) + this compound⁺ + H⁺ ⇌ 2 Ferredoxin(oxidized) + NADPH
Quantitative Data on this compound+ Reduction
The efficiency and kinetics of this compound+ reduction are critical for overall photosynthetic performance. The following tables summarize key quantitative parameters related to this process.
| Parameter | Organism/Conditions | Value | Reference(s) |
| Michaelis-Menten Constant (Km) for Ferredoxin | Peppermint L-FNR | 2.3 µM | [7] |
| Peppermint R-FNR | 2.8 - 2.9 µM | [7] | |
| Michaelis-Menten Constant (Km) for NADPH (diaphorase assay) | Peppermint L-FNR | 178 µM | [7] |
| Peppermint R-FNR | 59 µM | [7] | |
| Catalytic Constant (kcat) for NADPH (diaphorase assay) | Peppermint L-FNR | 48 s⁻¹ | [7] |
| Peppermint R-FNR | 266 s⁻¹ | [7] | |
| Electron Transfer Rate (Ferredoxin to this compound+) | Synechocystis PCC6803 reconstituted system | 360-410 electrons s⁻¹ per FNR | [8] |
| Spinach FNR (catalytic rate) | > 445 e⁻s⁻¹ | [9] | |
| Dissociation Rate of Reduced Ferredoxin from PSI | Synechocystis PCC6803 reconstituted system | 800 s⁻¹ | [8] |
| Redox Potential (Em) of Ferredoxin | Spinach | -420 mV | |
| Redox Potential (Em) of FNR (FAD/FADH₂) | Spinach | -380 mV | [8] |
| Redox Potential (Em) of this compound+/NADPH | Standard Conditions | -320 mV | |
| NADPH/NADP+ Ratio | Chlamydomonas reinhardtii (dark-adapted) | ~1.5 | [10] |
| Chlamydomonas reinhardtii (illuminated) | Increases, then stabilizes | [10] | |
| Quantum Yield of this compound+ Reduction | Theoretical (Z-scheme) | 1 NADPH per 4 photons (2 per photosystem) | |
| Experimental (isolated chloroplasts) | ~8-12 photons per 2 NADPH (or 1 O₂) | [5] |
Experimental Protocols
Isolation of Thylakoid Membranes from Spinach
This protocol is adapted for the isolation of photosynthetically active thylakoid membranes from spinach, a common model organism.
Materials:
-
Fresh spinach leaves
-
Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM sodium ascorbate, 0.1% (w/v) bovine serum albumin (BSA). Keep on ice.
-
Wash Buffer (WB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM MgCl₂. Keep on ice.
-
Resuspension Buffer (RB): 20 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 5 mM MgCl₂. Keep on ice.
-
Blender, cheesecloth, miracloth, refrigerated centrifuge.
Procedure:
-
Wash spinach leaves and remove the midribs.
-
Homogenize approximately 20 g of leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).
-
Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Filter the resulting suspension through two layers of miracloth into chilled centrifuge tubes.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold Wash Buffer.
-
Centrifuge again at 5,000 x g for 5 minutes at 4°C.
-
To lyse the chloroplasts and release the thylakoids, resuspend the pellet in ice-cold Resuspension Buffer.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Discard the supernatant (stroma) and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer.
-
Determine the chlorophyll concentration spectrophotometrically. The thylakoid suspension can be stored on ice for immediate use or frozen in liquid nitrogen for long-term storage.
Spectrophotometric Assay of Ferredoxin-NADP+ Reductase Activity
This assay measures the NADPH-dependent diaphorase activity of FNR using an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP). The reduction of DCIP is monitored by the decrease in absorbance at 600 nm.
Materials:
-
Purified FNR or thylakoid preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl
-
NADPH solution (10 mM stock)
-
DCIP solution (1 mM stock)
-
Spectrophotometer
Procedure:
-
Set up a cuvette with 1 mL of Assay Buffer.
-
Add the FNR sample (e.g., 5-10 µg of purified enzyme or an equivalent amount of thylakoids).
-
Add DCIP to a final concentration of 50 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately mix and monitor the decrease in absorbance at 600 nm over time.
-
The rate of DCIP reduction can be calculated using the molar extinction coefficient for DCIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹).
-
One unit of FNR activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the specified conditions.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Linear electron transport chain in photosynthesis.
Caption: Catalytic cycle of Ferredoxin-NADP+ Reductase (FNR).
Experimental Workflows
Caption: Workflow for thylakoid membrane isolation.
Conclusion
The reduction of this compound+ to NADPH is a cornerstone of oxygenic photosynthesis, representing the final step in the conversion of light energy into a stable, chemical form of reducing power. This process, orchestrated by the intricate interplay of photosystems and the catalytic prowess of Ferredoxin-NADP+ Reductase, is fundamental to life on Earth. A thorough understanding of the mechanisms, kinetics, and regulation of this compound+ reduction is essential for advancing our knowledge of plant physiology, developing strategies for enhanced crop productivity, and for the design of novel bio-inspired technologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals dedicated to exploring and harnessing the power of photosynthesis.
References
- 1. Light-dependent reactions - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. bu.edu [bu.edu]
- 5. This compound+ supply adjusts the synthesis of photosystem I in Arabidopsis chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proton to electron stoichiometry of steady-state photosynthesis in living plants: A proton-pumping Q cycle is continuously engaged - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. The Importance of Energy Balance in Improving Photosynthetic Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum efficiency of photosynthetic energy conversion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of NADP Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, are indispensable cofactors in a multitude of cellular processes. The ratio of this compound+ to NADPH, known as the this compound+/NADPH redox couple, is a critical determinant of the cellular redox state and plays a pivotal role in anabolic biosynthesis, antioxidant defense, and cell signaling. Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions, the this compound(H) pool is maintained in a highly reduced state to provide the necessary reducing power for reductive biosynthesis and to counteract oxidative stress.[1] The tight regulation of this compound biosynthesis and degradation is therefore essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the core pathways governing this compound homeostasis, detailed experimental methodologies for their study, and a summary of key quantitative data.
This compound+ Biosynthesis
The primary route for this compound+ synthesis is the phosphorylation of NAD+ (or NADH), a reaction catalyzed by NAD+ kinases (NADKs). This is the sole de novo pathway for this compound+ production in most organisms.[2]
NAD+ Kinases (NADKs)
In mammals, there are two main NADK isoforms: the cytosolic NADK1 and the mitochondrial NADK2.[2][3] These enzymes catalyze the transfer of a phosphate group from ATP to the 2'-hydroxyl group of the adenosine (B11128) ribose moiety of NAD+.[2]
-
NADK1 (Cytosolic): This isoform is responsible for maintaining the cytosolic pool of this compound(H).
-
NADK2 (Mitochondrial): NADK2 is crucial for the mitochondrial this compound(H) pool, which is essential for processes such as proline biosynthesis and antioxidant defense within the mitochondria.[4]
The activity of NADKs is subject to intricate regulation at both the transcriptional and post-translational levels, ensuring that the supply of this compound+ is matched to cellular demand.
Regulation of NADK Activity
Post-Translational Modifications:
-
Phosphorylation: NADK1 activity can be stimulated by various signaling pathways, including growth factor signaling and KRAS signaling, which lead to its phosphorylation.[5]
-
Acetylation: NADK2 activity is inhibited by acetylation at specific lysine (B10760008) residues (K76 and K304) located near its active site.[3][4] This modification reduces mitochondrial this compound(H) production.[4]
-
Protein-Protein Interactions: Ca2+/calmodulin can bind to the N-terminal region of NADK1, leading to its activation.[3]
Allosteric Regulation:
-
Feedback Inhibition: High levels of this compound(H) can allosterically inhibit NADK1 by promoting its tetramerization.[3] In contrast, NADK2 exists as a constitutively active dimer due to a unique structural element that prevents tetramer formation.[3]
Diagram of this compound+ Biosynthesis and its Regulation
Caption: Overview of cytosolic and mitochondrial this compound+ biosynthesis catalyzed by NADK1 and NADK2, respectively, and their key regulatory mechanisms.
This compound(H) Degradation and Consumption
The cellular levels of this compound(H) are also controlled by degradation pathways that either dephosphorylate this compound(H) back to NAD(H) or consume the entire molecule.
This compound(H) Phosphatases
Recent studies have identified phosphatases that specifically dephosphorylate this compound(H), providing a mechanism to interconvert the phosphorylated and non-phosphorylated pyridine (B92270) nucleotide pools.
-
Nocturnin (NOCT): A mitochondrial this compound(H) phosphatase with circadian expression, linking this compound(H) metabolism to the cellular clock.
-
MESH1: A cytosolic this compound(H) phosphatase.
The activity of these phosphatases suggests a dynamic equilibrium between the NAD(H) and this compound(H) pools, allowing for metabolic flexibility.
NAD(P)+-Consuming Enzymes
Several enzymes utilize this compound+ as a substrate for various signaling and metabolic functions, leading to its degradation.
-
SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1): SARM1 is a key executioner of axon degeneration and possesses NAD(P)ase activity.[6][7] Upon activation, which can be triggered by an increased NMN:NAD+ ratio, SARM1 rapidly hydrolyzes both NAD+ and this compound+.[8][9] It can catalyze NAD(P)+ hydrolysis to form ADP-ribose(P) and nicotinamide, cyclization to cADP-ribose(P), and a base-exchange reaction with nicotinic acid to produce NAADP, a potent calcium-mobilizing second messenger.[6][7]
-
CD38: CD38 is a transmembrane glycoprotein (B1211001) with ectoenzyme activity that functions as a NAD(P)+ glycohydrolase.[10][11] It primarily hydrolyzes NAD+ to ADP-ribose and nicotinamide but can also utilize this compound+.[11][12] Similar to SARM1, CD38 can catalyze a base-exchange reaction between this compound+ and nicotinic acid to generate NAADP.[12]
Diagram of this compound(H) Degradation Pathways
References
- 1. Monitoring NAD(H) and this compound(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular properties and regulation of NAD+ kinase (NADK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular properties and regulation of NAD+ kinase (NADK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Original structure and regulation by acetylation of human NADK2 [cbs.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Biology of NAD+ Regulation in Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase transition reduces the threshold for nicotinamide mononucleotide-based activation of SARM1, an NAD(P) hydrolase, to physiologically relevant levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic competence of the cADP-ribose-CD38 complex as an intermediate in the CD38/NAD+ glycohydrolase-catalysed reactions: implication for CD38 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human CD38 is an authentic NAD(P)+ glycohydrolase. | Semantic Scholar [semanticscholar.org]
- 12. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of NADP-Dependent Enzymes in Metabolic Regulation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) and its reduced form, NADPH, are pivotal coenzymes that orchestrate a vast array of metabolic processes essential for cellular homeostasis, growth, and defense. The enzymes that utilize this redox couple, collectively known as this compound-dependent enzymes, are central to the regulation of anabolic pathways, the maintenance of antioxidant defense systems, and the modulation of signaling cascades. This technical guide provides an in-depth exploration of the core functions of key this compound-dependent enzymes, their intricate regulatory mechanisms, and their emerging significance as therapeutic targets in various diseases. We present a comprehensive overview of their roles in metabolic pathways, detailed experimental protocols for their characterization, and a summary of their kinetic properties. Furthermore, this guide discusses the current landscape of drug development efforts targeting these critical enzymes, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The this compound⁺/NADPH Redox Couple - A Linchpin of Cellular Metabolism
The this compound⁺/NADPH ratio is a critical determinant of the cellular redox state and a key regulator of metabolic flux.[1] Unlike the NAD⁺/NADH couple, which is primarily involved in catabolic reactions to generate ATP, the this compound⁺/NADPH system is predominantly anabolic, providing the reducing power for biosynthetic reactions such as fatty acid and steroid synthesis.[2][3] Furthermore, NADPH is the principal electron donor for the glutathione (B108866) and thioredoxin systems, which are indispensable for mitigating oxidative stress by detoxifying reactive oxygen species (ROS).[4][] The homeostasis of NAD(H) and this compound(H) is tightly regulated through biosynthesis, consumption, recycling, and interconversion, ensuring that the cell can respond effectively to metabolic demands and environmental stressors.[6]
This guide will focus on several key classes of this compound-dependent enzymes that are central to metabolic regulation:
-
Pentose (B10789219) Phosphate Pathway Enzymes: Primarily Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP), which is a major source of cytosolic NADPH.[7]
-
Isocitrate Dehydrogenases (IDHs): Specifically, the this compound-dependent isoforms IDH1 (cytosolic) and IDH2 (mitochondrial), which play crucial roles in cellular metabolism and have been implicated in various cancers.[8]
-
Glutathione Reductase (GR): An essential enzyme for maintaining a reduced glutathione pool, critical for antioxidant defense.[4][]
-
Malic Enzymes (MEs): These enzymes catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, generating NADPH in the cytosol (ME1) and mitochondria (ME2 and ME3).[9][10]
-
This compound-Dependent Glutamate Dehydrogenase (GDH): Involved in nitrogen metabolism and the synthesis of glutamate.[1][11]
The intricate interplay of these enzymes ensures a balanced supply of NADPH to meet the cell's anabolic and antioxidant needs. Dysregulation of their activity is implicated in a wide range of pathologies, including cancer, metabolic syndrome, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[12][13]
Key this compound-Dependent Enzymes and Their Metabolic Roles
Pentose Phosphate Pathway: The Primary Hub of NADPH Production
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[7] Its primary functions are the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of pentose sugars for nucleotide synthesis.[7]
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP. It catalyzes the first committed step, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of this compound⁺ to NADPH.[7][9] The activity of G6PD is tightly regulated by the cellular NADPH:this compound⁺ ratio; high levels of NADPH strongly inhibit the enzyme, while an increase in this compound⁺ levels allosterically stimulates it.[7][14] This feedback mechanism ensures that NADPH production is finely tuned to cellular demand.
The regulation of the PPP is crucial for cellular health. For instance, in red blood cells, the NADPH produced by the PPP is essential for protecting against oxidative damage.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pufei.com [pufei.com]
- 4. benchchem.com [benchchem.com]
- 6. ableweb.org [ableweb.org]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]
- 9. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Kinetic and Structural Properties of this compound-Malic Enzyme from Sugarcane Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]
Extracellular NADP and its potential signaling functions in immunity
An In-depth Technical Guide to Extracellular NADP and its Signaling Functions in Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (this compound), a cornerstone of intracellular redox metabolism, is emerging as a critical signaling molecule in the extracellular space. Released during cellular stress or damage, extracellular this compound (ethis compound) acts as a Damage-Associated Molecular Pattern (DAMP), a "danger signal" that alerts the innate immune system to tissue injury and inflammation. This guide provides a comprehensive overview of the signaling pathways initiated by ethis compound, focusing on its metabolism by the ecto-enzyme CD38 to generate the potent calcium-mobilizing second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP). We will detail the downstream activation of immune cells, present relevant quantitative data, and provide key experimental protocols for studying this novel signaling axis. Understanding the ethis compound pathway offers promising new avenues for therapeutic intervention in inflammatory and immune-mediated diseases.
The Concept of Extracellular Nucleotides as Danger Signals
The extracellular environment maintains a tightly controlled, low-concentration milieu of nucleotides compared to the high concentrations found intracellularly.[1][2] A breach in plasma membrane integrity due to necrosis, cellular stress, or inflammation leads to a rapid efflux of intracellular contents, including ATP, NAD+, and this compound+, into the extracellular space.[3][4] This sudden increase serves as a primordial danger signal, alerting the immune system to tissue damage.[3][5] While the roles of extracellular ATP and NAD+ in purinergic signaling and immune modulation are well-established, the specific functions of ethis compound are now coming into focus as a distinct but related signaling modality.
The ethis compound Signaling Pathway: From Extracellular Cue to Intracellular Action
The primary pathway for ethis compound signaling in the immune system involves its enzymatic conversion into a potent intracellular messenger that profoundly alters immune cell behavior through calcium signaling.
The Central Role of the Ecto-Enzyme CD38
CD38 is a multifunctional type II transmembrane glycoprotein (B1211001) that functions as a key ecto-enzyme in the metabolism of extracellular nucleotides.[6] It is the primary enzyme responsible for metabolizing ethis compound and is highly expressed on the surface of various immune cells, including lymphocytes and macrophages.[6] CD38 possesses several enzymatic activities, but its ability to catalyze a base-exchange reaction is crucial for ethis compound signaling.[7] This reaction, where the nicotinamide group of this compound is exchanged for nicotinic acid, is particularly efficient under the acidic pH conditions often found in microenvironments of inflammation and tumors.[8]
Generation of NAADP: The Most Potent Calcium-Mobilizing Messenger
The enzymatic action of CD38 on ethis compound in the presence of nicotinic acid generates nicotinic acid adenine dinucleotide phosphate (NAADP).[7] NAADP is recognized as the most potent endogenous calcium (Ca2+)-mobilizing messenger discovered, capable of eliciting Ca2+ release at nanomolar concentrations.[9][10][11]
NAADP-Mediated Calcium Mobilization
Unlike other Ca2+-mobilizing messengers like IP₃ and cADPR that act on the endoplasmic reticulum, NAADP targets a distinct set of intracellular Ca2+ stores.
-
Primary Target - Acidic Organelles : NAADP primarily acts on two-pore channels (TPCs), which are ion channels located on the membranes of acidic organelles such as lysosomes and endolysosomes.[9]
-
Triggering Calcium Release : Binding of NAADP to TPCs opens the channel, allowing for the rapid release of Ca2+ from these acidic stores into the cytosol.[9]
-
Signal Amplification : This initial, localized Ca2+ release can act as a "trigger," initiating a larger, global Ca2+ signal through a process called Ca2+-induced Ca2+ release (CICR). The trigger Ca2+ activates other channels, such as ryanodine (B192298) receptors (RyRs) and IP₃ receptors on the endoplasmic reticulum, amplifying the signal throughout the cell.[9][12]
This intricate Ca2+ signaling cascade is the crucial link between the external ethis compound signal and the activation of downstream cellular responses in immune cells.
Caption: ethis compound signaling via CD38-mediated NAADP synthesis and calcium mobilization.
Quantitative Data
Precise quantitative data for ethis compound is an active area of research. However, data from related nucleotides and downstream messengers provide a valuable framework for understanding the system's dynamics.
Table 1: Nucleotide Concentrations
| Analyte | Location | Typical Concentration | Conditions |
| NAD+ | Intracellular | ~0.3 - 2.0 mM | Healthy Mammalian Cells |
| eNAD+ | Extracellular (Plasma) | nM range | Steady-State |
| eNAD+ | Extracellular (Plasma) | Low µM range | Inflammation |
| NAADP | Intracellular | nM - pM range | Effective signaling concentration |
Data compiled from sources[1][2][3][9][10].
Table 2: Enzyme Kinetics & Effective Concentrations
| Parameter | Molecule / Process | Value | Notes |
| Km | CD38 (Bovine Spleen) for NAD+ | 26 µM | Data for this compound+ is not widely available.[13] |
| NADase Activity | CD38 (Mouse Brain) with NAD+ | ~4 nmol/mg/min | Serves as a proxy for general activity.[8] |
| EC₅₀ | NAADP-induced Ca²⁺ Release | 30 nM | In sea urchin egg homogenates.[10][11] |
| Effective Conc. | NAADP-AM-induced Ca²⁺ Flux | 0.5 - 2.0 nM | In primary memory CD4+ T cells.[12] |
Key Experimental Protocols
Investigating the ethis compound signaling pathway requires specific methodologies to measure the key molecules and cellular responses involved.
Measurement of Extracellular this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-concentration metabolites like ethis compound from biological fluids.
Objective: To accurately quantify ethis compound concentration in samples such as cell culture supernatant or plasma.
Methodology:
-
Sample Collection: Collect biofluid (e.g., plasma, cell culture media) and immediately place on ice to quench enzymatic activity. Centrifuge to remove cells and debris.
-
Metabolite Extraction: To precipitate proteins and extract metabolites, add a cold organic solvent mixture. A highly effective method uses a 40:40:20 ratio of acetonitrile:methanol:water with 0.1 M formic acid.[14][15] This acidic condition helps stabilize the oxidized forms (this compound+). Add 4 volumes of cold extraction solvent to 1 volume of sample.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Processing: Carefully collect the supernatant. For LC-MS analysis, the sample can be dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in the initial mobile phase buffer.[16]
-
LC-MS/MS Analysis:
-
Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar analytes like this compound+.[17]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection, monitoring the specific precursor-to-product ion transition for this compound+.[17]
-
-
Quantification: Generate a standard curve using known concentrations of pure this compound+ to calculate the absolute concentration in the samples. An isotope-labeled internal standard (e.g., ¹³C₅-NAD+) should be used to correct for extraction efficiency and matrix effects.[16]
Assessment of NAADP-Mediated Calcium Mobilization
This protocol describes how to measure intracellular Ca2+ changes in immune cells (e.g., neutrophils, macrophages) using the ratiometric fluorescent indicator Fura-2 AM.
Objective: To visualize and quantify intracellular Ca2+ flux following stimulation that induces NAADP production.
Methodology:
-
Cell Preparation: Plate adherent immune cells (e.g., macrophages) on glass-bottom dishes. For suspension cells (e.g., neutrophils), use poly-L-lysine coated dishes to promote adherence for imaging.
-
Fura-2 AM Loading:
-
De-esterification: Wash the cells twice with fresh buffer and incubate for another 30 minutes to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.[19]
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~510 nm.[20]
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Stimulation: Add the stimulus. Since ethis compound itself does not cross the cell membrane, stimulation can be achieved using a cell-permeable NAADP analogue (NAADP-AM) or an agonist known to activate the CD38 pathway.[12]
-
Data Acquisition: Continue to record the fluorescence intensity at both excitation wavelengths over time.
-
Analysis: The ratio of the fluorescence emission at 510 nm when excited at 340 nm versus 380 nm (F340/F380) is directly proportional to the intracellular Ca2+ concentration.[21] Plot this ratio over time to visualize the calcium transient. Calibration can be performed using ionophores (e.g., ionomycin) and Ca2+ buffers to convert ratios to absolute concentrations.[19]
Caption: Experimental workflow for measuring NAADP-mediated calcium mobilization.
Assay of NADPH Oxidase Activity in Macrophages
Activation of immune cells like macrophages and neutrophils often results in a "respiratory burst," characterized by the rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex.
Objective: To measure ROS production in macrophages following activation of the ethis compound pathway.
Methodology:
-
Cell Culture: Plate macrophages in a 96-well plate and culture overnight.
-
Stimulation: Replace the culture medium with a buffer (e.g., HBSS). Add the desired stimulus (e.g., an agonist that triggers the ethis compound-Ca2+ pathway). Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control for direct NADPH oxidase activation.
-
Detection: The activity can be measured by monitoring either superoxide (B77818) (O₂⁻) production or NADPH consumption.
-
Chemiluminescence Assay (for Superoxide): Add a chemiluminescent probe such as Luminol or L-012 to the wells. Superoxide produced by the cells will oxidize the probe, generating a light signal that can be read over time in a plate-based luminometer.[22][23] This provides a kinetic measurement of ROS production.
-
Colorimetric Assay (for NADPH Consumption): Alternatively, commercial kits are available that measure the decrease in NADPH concentration.[24] In this assay, cells are lysed at the end of the stimulation period, and the remaining NADPH is used in an enzymatic reaction that produces a colored product, read at 450 nm. The decrease in color compared to unstimulated controls reflects NADPH oxidase activity.[24]
-
-
Controls: Include unstimulated cells as a negative control and cells treated with an NADPH oxidase inhibitor (e.g., Apocynin or VAS2870) to confirm the specificity of the signal.[25]
-
Data Analysis: For chemiluminescence, plot relative light units (RLU) over time. For colorimetric assays, calculate the change in absorbance and normalize to the protein content of the cells.
Therapeutic Implications and Future Directions
The ethis compound/CD38/NAADP signaling axis represents a compelling target for drug development in immunology.
-
CD38 as a Druggable Target: As the key enzyme converting ethis compound to the pro-inflammatory messenger NAADP, CD38 is a prime therapeutic target. Potent and specific inhibitors of CD38 are in development and have shown efficacy in preclinical models of age-related metabolic dysfunction by preventing NAD+ decline.[26] Their application could be expanded to inflammatory conditions where ethis compound signaling is pathogenic.
-
Inflammatory Diseases: By initiating a potent Ca2+ signal, ethis compound can contribute to the activation and recruitment of neutrophils and macrophages, key drivers of chronic inflammatory diseases. Modulating this pathway could offer new treatments for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Oncology: The tumor microenvironment is often acidic and characterized by chronic inflammation and high levels of extracellular nucleotides. Targeting the ethis compound pathway could represent a strategy to modulate tumor immunity and inhibit cancer progression.
Future research should focus on developing specific probes to measure ethis compound in real-time in vivo, fully characterizing the enzyme kinetics of CD38 with this compound as a substrate, and elucidating the interplay between ethis compound and other purinergic signaling pathways. A deeper understanding of this system will undoubtedly unlock new therapeutic opportunities for a wide range of diseases.
References
- 1. Frontiers | The Extracellular NADome Modulates Immune Responses [frontiersin.org]
- 2. The Extracellular NADome Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular NAD and ATP: Partners in immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring the NADP+/NADPH Ratio in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ratio of the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form (NADPH) is a critical indicator of the cellular redox state and plays a pivotal role in regulating a multitude of cellular processes. NADPH, primarily generated through the pentose (B10789219) phosphate pathway (PPP), serves as a crucial electron donor in anabolic pathways, such as the synthesis of fatty acids and nucleotides.[1] It is also essential for antioxidant defense systems, including the regeneration of reduced glutathione (B108866) (GSH) and thioredoxin (Trx), which are vital for detoxifying reactive oxygen species (ROS).[1] Consequently, the this compound+/NADPH ratio influences cell proliferation, stress resistance, and various signaling pathways.[1] Dysregulation of this ratio has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1] Accurate determination of the this compound+/NADPH ratio in cultured cells is therefore a fundamental technique in biomedical research and drug development for assessing cellular health and the effects of therapeutic interventions.[1][2][3]
Methodologies for this compound+/NADPH Ratio Determination
Several methods are available for the quantification of this compound+ and NADPH in cell lysates, each with its own set of advantages and limitations. The most common techniques include colorimetric assays, fluorometric assays, bioluminescent assays, and liquid chromatography-mass spectrometry (LC-MS).[1][3]
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Colorimetric Assay | Enzymatic cycling reaction where NADPH reduces a chromogenic probe, leading to a color change measured by a spectrophotometer.[4][5][6] | Simple, cost-effective, widely available in kit format.[5][6] | Lower sensitivity compared to other methods, potential for interference from other cellular components.[6] | ~0.1 µM[5][6] |
| Fluorometric Assay | Similar to colorimetric assays, but utilizes a fluorometric probe that becomes fluorescent upon reduction by NADPH, measured by a fluorometer.[2][7][8] | Higher sensitivity than colorimetric assays.[7][8] | Potential for background fluorescence from other compounds. | ~0.01 µM to 0.8 nM[7][8] |
| Bioluminescent Assay | A series of enzymatic reactions where the amount of this compound+ and NADPH is proportional to the light output from a luciferase reaction.[9][10] | High sensitivity, low background, and wide dynamic range.[9][10] | Generally more expensive than colorimetric or fluorometric assays. | ~10 nM[9][10] |
| LC-MS | Separates this compound+ and NADPH by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.[3][11] | High specificity and sensitivity, allows for absolute quantification.[3][11] | Requires specialized equipment and expertise, more complex sample preparation.[3][11] | ~0.02 µM[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. The following protocols are based on commercially available kits and are intended as a general guide. It is crucial to follow the specific instructions provided with the kit being used.
Protocol 1: Sample Preparation for Cultured Cells
This initial step is critical for all subsequent assay methods to ensure the stability of this compound+ and NADPH.
-
Cell Harvesting:
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in the provided extraction buffer from the assay kit. The number of cells typically ranges from 1 x 10^5 to 1 x 10^7, depending on the cell type and assay sensitivity.[2][7]
-
Homogenize or sonicate the cells on ice to ensure complete lysis.[7][12]
-
Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 5-10 minutes at 4°C to remove insoluble material.[7][12]
-
-
Deproteinization (Optional but Recommended):
-
Separation of this compound+ and NADPH (for ratio determination):
-
To measure this compound+ and NADPH individually, the sample is typically split into two aliquots.
-
For NADPH measurement: The aliquot is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 60-80°C) to decompose this compound+. The pH is then neutralized.[7][13]
-
For this compound+ measurement: The other aliquot is treated with an acid (e.g., 0.1 N HCl) and heated to decompose NADPH. The pH is subsequently neutralized.[7][13]
-
For total this compound+/NADPH measurement, no decomposition step is needed.
-
Protocol 2: Colorimetric/Fluorometric this compound+/NADPH Assay
This protocol outlines the general steps for a typical enzymatic cycling assay.
-
Standard Curve Preparation:
-
Prepare a series of this compound+ or NADPH standards of known concentrations by diluting a stock solution in the assay buffer. This is crucial for quantifying the amounts in the samples.[8]
-
-
Assay Reaction:
-
Incubation:
-
Measurement:
-
Calculation:
-
Subtract the background reading (from a blank well) from all measurements.
-
Plot the standard curve and determine the concentration of total this compound(H), this compound+, and NADPH in the samples.
-
Calculate the this compound+/NADPH ratio by dividing the concentration of this compound+ by the concentration of NADPH.
-
Visualizations
Caption: Experimental workflow for measuring the this compound+/NADPH ratio.
Caption: Role of the this compound+/NADPH ratio in cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]
- 3. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. biocompare.com [biocompare.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to choose appropriate this compound/NADPH Assay Kit? - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound/NADPH-Glo™ Assay Protocol [france.promega.com]
- 10. promega.com [promega.com]
- 11. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. This compound+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
Application Notes and Protocols for the Quantification of NADP+ and NADPH Levels using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate quantification of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) in various biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of workflows and relevant biological pathways.
Introduction
Nicotinamide adenine dinucleotide phosphate (this compound+) and NADPH are essential coenzymes vital for cellular metabolism, particularly in maintaining redox balance and supporting anabolic processes. The ratio of NADPH to this compound+ is a critical indicator of the cell's reductive capacity and plays a crucial role in antioxidant defense, fatty acid synthesis, and nucleic acid synthesis.[1][2] Accurate measurement of both analytes is paramount for research in areas such as metabolic disorders, cancer biology, neurodegenerative diseases, and drug development.
HPLC-MS has emerged as a powerful analytical technique for the specific and sensitive quantification of this compound+ and NADPH. This method overcomes the limitations of traditional enzymatic assays by providing high selectivity and the ability to measure both the oxidized and reduced forms simultaneously.[3][4] However, the inherent instability of NADPH poses a significant challenge during sample preparation and analysis, necessitating optimized protocols to prevent its degradation and interconversion.[2][5][6]
Experimental Protocols
Sample Preparation: Extraction of this compound+ and NADPH
The choice of extraction method is critical for preserving the in vivo redox state of this compound+ and NADPH. Due to the instability of NADPH in acidic conditions and at elevated temperatures, an alkaline extraction method performed at low temperatures is recommended.[5][7] An alternative method using an organic solvent mixture has also been shown to be effective in minimizing interconversion.[6][8]
Protocol 1: Alkaline Extraction
This method is designed to preserve the reduced form, NADPH.[5]
-
Sample Collection: Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.[3]
-
Homogenization: Homogenize the frozen sample in an ice-cold alkaline extraction buffer (e.g., 0.1 M KOH).[5]
-
Enzyme Inactivation (Optional but Recommended): To inactivate enzymes that degrade NADPH, heat the extract at 60°C for 30 minutes in the dark. This step also selectively degrades the oxidized form, this compound+.[9]
-
Neutralization: Neutralize the extract with an appropriate acid (e.g., HCl) to a pH suitable for HPLC-MS analysis (typically pH 7-8). Perform this step on ice.[5][6]
-
Centrifugation: Centrifuge the neutralized extract at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound+ and NADPH for immediate HPLC-MS analysis or store at -80°C.[5]
Protocol 2: Acetonitrile/Methanol/Water Extraction
This method has been demonstrated to decrease the interconversion between the oxidized and reduced forms.[6][8]
-
Sample Collection: Rapidly quench metabolism of biological samples by flash-freezing in liquid nitrogen.
-
Extraction: Add ice-cold extraction solvent (40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to the frozen sample.[6][8]
-
Homogenization: Homogenize the sample in the extraction solvent on ice.
-
Neutralization: Immediately after extraction, neutralize the sample with ammonium (B1175870) bicarbonate (e.g., 10 mM NH4HCO3) to a pH of approximately 7.4 to prevent acid-catalyzed degradation of NADPH.[6]
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS analysis.
HPLC-MS Analysis
Chromatographic Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar analytes.
-
Column: HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 80% B), followed by a decrease to elute the polar analytes.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often cited.[1]
-
Source Temperature: Optimized for the specific instrument.
-
Capillary Voltage: Optimized for the specific instrument.
-
MRM Transitions: The following ion pairs are typically monitored:[1]
-
This compound+: m/z 744.3 → 506.2
-
NADPH: m/z 746.3 → 508.2
-
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-NADP⁺, D₄-NADPH) is recommended for absolute quantification to account for matrix effects and variations in extraction efficiency.[1]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Linear Range (µM) |
| This compound+ | ~8.2 | 744.3 | 506.2 | 0.02 | 0.05 | 0.05 - 10 |
| NADPH | ~9.5 | 746.3 | 508.2 | 0.02 | 0.05 | 0.05 - 10 |
Note: Retention times and sensitivity may vary depending on the specific HPLC column, mobile phase composition, and mass spectrometer used.[1]
| Instrument | HPLC System | Mass Spectrometer | Ionization Source |
| Example 1 | Agilent 1260 Infinity II | Thermo Scientific Q Exactive™ HF-X | Electrospray Ionization (ESI) |
| Example 2 | Eksigent ekspert™ nanoLC 425 | Sciex Triple Quad 6500+ | Heated Electrospray Ionization (HESI) |
This table provides examples of instrumentation that can be used for the analysis.[1][10][11]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound+/NADPH quantification.
Pentose Phosphate Pathway and NADPH Production
References
- 1. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 11. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Using Commercial NADP/NADPH Assay Kits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) are essential cofactors in a myriad of cellular processes. The ratio of this compound+ to NADPH is a critical indicator of the cellular redox state and is pivotal in anabolic pathways, antioxidant defense, and cell signaling.[1][2] Consequently, the accurate quantification of this compound+ and NADPH levels is crucial in various research fields, including cancer biology, metabolic disorders, and neurodegenerative diseases, as well as in drug development for assessing the impact of novel therapeutics on cellular metabolism.[1][3]
Commercial this compound/NADPH assay kits offer a convenient and sensitive method for measuring the levels of these dinucleotides in various biological samples.[3] These kits are typically based on an enzymatic cycling reaction that leads to the generation of a colorimetric or fluorescent signal proportional to the amount of this compound(H) in the sample.[3][4] This document provides detailed application notes and protocols to guide researchers in the effective use of these commercial assay kits, ensuring accurate and reproducible results.
Core Principles of the Assay
Most commercial this compound/NADPH assay kits operate on an enzyme cycling reaction.[4][5] In this system, this compound+ is reduced to NADPH, which then reacts with a probe to generate a detectable signal (colorimetric or fluorescent). The intensity of the signal is directly proportional to the total concentration of this compound+ and NADPH in the sample.[3][6] To specifically measure this compound+ or NADPH, a selective degradation step is employed. NADPH is labile in acidic conditions, while this compound+ is unstable in basic conditions.[7] By treating samples with either acid or base, one form can be destroyed, allowing for the specific measurement of the other.
Key Applications
Accurate measurement of this compound+/NADPH ratios can provide valuable insights into:
-
Metabolic Pathway Analysis: Studying biosynthetic processes such as lipid and nucleotide synthesis that are dependent on NADPH.[1]
-
Oxidative Stress Assessment: Evaluating cellular redox balance and the capacity of antioxidant defense mechanisms.[1]
-
Cancer Research: Investigating the role of this compound+/NADPH in tumor metabolism, proliferation, and resistance to therapy.[1]
-
Neurodegenerative Disease Research: Examining the link between this compound+/NADPH levels and oxidative damage in conditions like Alzheimer's and Parkinson's disease.[1]
-
Drug Development: Screening for compounds that modulate this compound+/NADPH metabolism and assessing the off-target effects of drug candidates.[3][8]
Signaling and Metabolic Pathways Involving this compound+/NADPH
The this compound+/NADPH ratio is intricately linked to several key metabolic and signaling pathways. A primary source of NADPH is the pentose (B10789219) phosphate pathway (PPP).[6][9] NADPH then acts as a crucial electron donor for anabolic reactions and for regenerating the antioxidant glutathione (B108866) (GSH) from its oxidized form (GSSG) by glutathione reductase.
Caption: Role of this compound+/NADPH in the Pentose Phosphate Pathway and Antioxidant Defense.
Experimental Protocols
Protocol 1: Sample Preparation
Accurate sample preparation is critical for reliable results. Enzymes present in cell and tissue lysates can rapidly deplete NADPH, so deproteinization is a crucial step.[6][9]
A. Cell Lysates (Adherent or Suspension Cells)
-
Harvest cells (e.g., 1-5 x 10^6 cells).[6]
-
Wash the cell pellet with cold 1X PBS and centrifuge to pellet the cells again.[6][9]
-
Resuspend the cells in 0.5 mL of 1X Extraction Buffer provided in the kit.[6]
-
Homogenize or sonicate the cells on ice.[6]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove cellular debris.[6][9]
-
Deproteinization: Filter the supernatant through a 10 kDa spin filter.[6][9] The flow-through contains the this compound+/NADPH.
-
The sample is now ready for total this compound+/NADPH measurement or for selective this compound+ or NADPH extraction. Samples can be stored at -80°C for up to one month.[6][9]
B. Tissue Homogenates
-
Homogenize or sonicate approximately 100 mg of tissue in 0.5 mL of cold 1X Extraction Buffer.[9]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove insoluble material.[9]
-
Deproteinization: Filter the supernatant through a 10 kDa spin filter.[9]
-
The sample is now ready for the assay or can be stored at -80°C.[9]
C. Serum or Plasma
-
For total this compound+/NADPH, serum or plasma can often be used directly or after dilution with distilled water.[10]
-
Follow the kit's instructions for any specific preparation steps for serum or plasma.
Protocol 2: Selective Measurement of this compound+ and NADPH
To determine the ratio of this compound+ to NADPH, it is necessary to measure each component individually. This is achieved by selective degradation of the other form.
A. NADPH Measurement (this compound+ Destruction)
-
To a 25 µL aliquot of your prepared sample, add 5 µL of 0.1 N NaOH.[6][11]
-
Incubate the mixture at 80°C for 60 minutes, protected from light.[6][11]
-
Cool the sample and add 20 µL of 1X Assay Buffer to neutralize the pH.[6][11] The sample pH should be between 6.0 and 8.0.[6][9]
-
Keep the sample on ice until ready for the assay.
B. This compound+ Measurement (NADPH Destruction)
-
To a separate 25 µL aliquot of your prepared sample, add 5 µL of 0.1 N HCl.[6][11]
-
Incubate the mixture at 80°C for 60 minutes, protected from light.[6][11]
-
Cool the sample and add 20 µL of 1X Assay Buffer to neutralize the pH.[6][11] The sample pH should be between 6.0 and 8.0.[6][9]
-
Keep the sample on ice until ready for the assay.
Caption: Experimental workflow for the selective measurement of this compound+ and NADPH.
Protocol 3: Assay Procedure (General Guideline)
Always refer to the specific manual of your commercial assay kit. The following is a generalized protocol for a 96-well plate format.
-
Prepare Standards: Prepare a serial dilution of the provided this compound+ or NADPH standard according to the kit's instructions to generate a standard curve.[6]
-
Plate Layout: Add 50 µL of your samples (for total this compound+/NADPH, this compound+ only, and NADPH only) and standards in duplicate or triplicate to the wells of a 96-well plate.[6][9]
-
Initiate Reaction: Prepare the this compound Cycling Reagent or Reaction Mix as instructed in the manual, often immediately before use.[12] Add 50 µL of this reagent to each well.[6]
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[9][12] Some assays are continuous and can be read at multiple time points.[9][11]
-
Measurement: Read the absorbance (e.g., at 450 nm) or fluorescence (e.g., Ex/Em = 530-570/590-600 nm) using a microplate reader.[6][10]
Data Presentation and Analysis
Standard Curve
A standard curve is essential for quantifying the amount of this compound(H) in your samples.
| This compound+ Standard Concentration (µM) | Absorbance/Fluorescence (Unit) - Replicate 1 | Absorbance/Fluorescence (Unit) - Replicate 2 | Average Reading | Corrected Reading (Average - Blank) |
| 0 (Blank) | 0.052 | 0.050 | 0.051 | 0.000 |
| 0.1 | 0.155 | 0.159 | 0.157 | 0.106 |
| 0.2 | 0.260 | 0.264 | 0.262 | 0.211 |
| 0.4 | 0.471 | 0.475 | 0.473 | 0.422 |
| 0.6 | 0.680 | 0.688 | 0.684 | 0.633 |
| 0.8 | 0.892 | 0.898 | 0.895 | 0.844 |
| 1.0 | 1.105 | 1.111 | 1.108 | 1.057 |
Plot the corrected readings against the standard concentrations to generate a linear regression line. The equation of this line (y = mx + c) will be used to calculate the concentrations in your unknown samples.
Calculating this compound+, NADPH, and the Ratio
-
Use the standard curve equation to determine the concentration of:
-
Total this compound+/NADPH from the untreated sample.
-
NADPH from the base-treated (this compound+ destroyed) sample.
-
This compound+ from the acid-treated (NADPH destroyed) sample (this can serve as a validation).
-
-
Calculate the concentration of this compound+ by subtracting the NADPH concentration from the total this compound+/NADPH concentration: [this compound+] = [Total this compound+/NADPH] - [NADPH]
-
Calculate the this compound+/NADPH ratio: Ratio = [this compound+] / [NADPH]
Sample Data Summary
| Sample ID | Treatment | Corrected Reading | Calculated Concentration (µM) |
| Control 1 | Total | 0.530 | 0.50 |
| Control 1 | NADPH only | 0.318 | 0.30 |
| Drug A 1 | Total | 0.424 | 0.40 |
| Drug A 1 | NADPH only | 0.106 | 0.10 |
Final Calculated Results
| Sample ID | Total this compound+/NADPH (µM) | NADPH (µM) | This compound+ (µM) | This compound+/NADPH Ratio |
| Control | 0.50 | 0.30 | 0.20 | 0.67 |
| Drug A | 0.40 | 0.10 | 0.30 | 3.00 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal/Sensitivity | Insufficient sample concentration. | Concentrate the sample or use a more sensitive (e.g., fluorometric) kit. |
| Reagents not at room temperature. | Ensure all kit components are equilibrated to room temperature before use.[13] | |
| Incorrect wavelength settings. | Verify the plate reader's excitation and emission wavelengths match the kit's specifications.[4] | |
| High Background | Contaminated reagents or water. | Use high-purity water and fresh reagents.[14] |
| Light exposure for fluorescent probes. | Protect the plate from light during incubation.[14] | |
| Non-linear Standard Curve | Pipetting errors in serial dilutions. | Use calibrated pipettes and be meticulous in preparing standards.[14] |
| Standard degradation. | Prepare fresh standards for each experiment as this compound(H) can be unstable.[14][15] | |
| Signal saturation at high concentrations. | Dilute standards and samples to fall within the linear range of the assay.[7] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use a multichannel pipettor for adding reagents to minimize timing differences.[4][14] |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. |
Best Practices and Considerations
-
Sample Integrity: Process samples quickly and keep them on ice to prevent the degradation of NADPH.[15] Avoid repeated freeze-thaw cycles.[14]
-
Interfering Substances: Be aware of substances that can interfere with the assay, such as reducing agents (DTT, β-mercaptoethanol), chelators (EDTA), and certain detergents.[13][15]
-
pH Neutralization: Ensure the final pH of the sample is within the optimal range for the enzyme activity (typically pH 6.0-8.0).[6][9]
-
Run Controls: Always include a blank (no sample) and a standard curve with every experiment.[6]
-
Assay in Duplicates/Triplicates: Running samples and standards in duplicate or triplicate will improve the reliability of your results.[6]
-
Kinetic vs. Endpoint Assays: Some kits allow for kinetic measurements. For these, ensure the addition of the reaction mix is done quickly and consistently across all wells.[4]
References
- 1. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. This compound+/NADPH Assay Kit (Fluorometric) | ABIN5067574 [antibodies-online.com]
- 12. This compound+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application of Fluorescent Biosensors for Real-Time NADPH Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a crucial cofactor in a vast array of cellular processes, including anabolic biosynthesis, antioxidant defense, and redox signaling.[1][2] The ability to monitor NADPH dynamics in real-time and with subcellular resolution is essential for understanding cellular metabolism and its role in various disease states, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3] Traditional methods for measuring NADPH levels are often invasive and lack the temporal and spatial resolution required to capture the rapid fluctuations that occur within living cells.[1][4] Genetically encoded fluorescent biosensors have emerged as powerful tools to overcome these limitations, enabling non-invasive, real-time monitoring of NADPH dynamics in live cells and even in whole organisms.[5][6]
This document provides detailed application notes and protocols for the use of fluorescent biosensors in real-time NADPH monitoring, with a focus on genetically encoded sensors like the iNap family.
Principles of Fluorescent NADPH Biosensors
Genetically encoded NADPH biosensors are engineered proteins that translate the binding of NADPH into a change in fluorescence.[6] These sensors typically consist of an NADPH-binding domain fused to one or more fluorescent proteins.[6] Several strategies are employed to generate a fluorescent readout upon NADPH binding:
-
Ratiometric Sensing: Many sensors, such as the iNap family, are ratiometric.[1][7] They possess two excitation or emission peaks that exhibit opposing responses to NADPH binding. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of the NADPH concentration, which is internally controlled and less susceptible to artifacts such as changes in sensor expression level or illumination intensity.[1]
-
FRET-Based Sensing: Some biosensors utilize Förster Resonance Energy Transfer (FRET), where the binding of NADPH induces a conformational change that alters the distance or orientation between two fluorescent proteins, leading to a change in FRET efficiency.[8][9]
-
Fluorescence Enhancement: Other sensors, like those utilizing metagenome-derived blue fluorescent protein (mBFP), work by specifically binding to NADPH and enhancing its intrinsic fluorescence.[10]
Featured Biosensor Family: iNap
The iNap series of sensors are among the most widely used and well-characterized genetically encoded biosensors for NADPH.[1][5] They were developed by engineering the NADH-specific sensor SoNar to switch its specificity to NADPH.[1]
Key Features of iNap Sensors: [1][7]
-
Ratiometric: iNap sensors have two excitation peaks (~420 nm and ~485 nm) and one emission peak (~515 nm). NADPH binding leads to an increase in fluorescence when excited at 420 nm and a decrease when excited at 485 nm, resulting in a large ratiometric change.
-
High Sensitivity and Dynamic Range: The iNap family includes variants with different affinities (Kd) for NADPH, allowing for the measurement of a wide range of concentrations in different subcellular compartments.[1][7] For instance, iNap1 is suitable for the lower NADPH concentrations found in the cytosol, while iNap3 is better suited for the higher concentrations in the mitochondria.[5]
-
pH Resistance: The ratiometric nature of iNap sensors makes them relatively insensitive to pH fluctuations within the physiological range.[1]
-
Subcellular Targeting: iNap sensors can be targeted to specific organelles, such as the cytosol and mitochondria, by fusing them with appropriate localization signals.[1]
Quantitative Data of Selected NADPH Biosensors
The selection of an appropriate biosensor depends on the specific application and the expected NADPH concentration in the compartment of interest. The table below summarizes the key quantitative properties of several commonly used NADPH biosensors.
| Biosensor Family | Sensor Variant | Principle | Apparent Dissociation Constant (Kd) | Dynamic Range (Ratiometric Change) | Excitation (nm) | Emission (nm) | Key Features |
| iNap | iNap1 | Ratiometric | ~1.3 - 2.0 µM[1][7] | ~900%[1] | 420 / 485 | ~515[1] | High sensitivity, suitable for cytosol[5] |
| iNap3 | Ratiometric | ~25 - 29 µM[1] | >500%[7] | 420 / 485 | ~515[1] | Lower affinity, suitable for mitochondria[5] | |
| FOCS-NADPH | - | FRET | - | Good dynamic range[8] | - | 535 / 635[8] | Chemigenetic, pH-insensitive[8] |
| mBFP | - | Fluorescence Enhancement | ~0.64 mM[11] | Up to 10-fold enhancement[10] | 350 | 450[3] | Requires two-photon microscopy to reduce photodamage[10] |
| NADP-Snifit | - | FRET | r50 (NADPH/NADP+) of 30 ± 3[9] | ~8.9-fold[9] | 560 | 577 / 667[9] | Semisynthetic, pH-insensitive, measures NADPH/NADP+ ratio[9] |
| NAPstars | - | Ratiometric | Broad range of affinities | - | - | - | Measures NADPH/NADP+ redox state[12] |
Signaling Pathways and Experimental Workflows
NADPH in Cellular Signaling
Real-time monitoring of NADPH is critical for understanding its role in various signaling pathways. For example, upon oxidative stress, NADPH is rapidly consumed by enzymes like glutathione (B108866) reductase and thioredoxin reductase to regenerate the antioxidant defenses of the cell.[1] The pentose (B10789219) phosphate pathway (PPP), regulated by enzymes like glucose-6-phosphate dehydrogenase (G6PD), is a major source of NADPH regeneration.[1][5]
Figure 1. Simplified signaling pathway of NADPH metabolism under oxidative stress.
General Experimental Workflow
The following diagram outlines a typical workflow for using genetically encoded NADPH biosensors to monitor real-time dynamics in living cells.
Figure 2. General experimental workflow for real-time NADPH monitoring.
Experimental Protocols
Protocol 1: Monitoring Cytosolic NADPH Dynamics in Cultured Mammalian Cells using iNap1
This protocol describes the use of the iNap1 biosensor to monitor changes in cytosolic NADPH levels in a mammalian cell line (e.g., HeLa) in response to an oxidative challenge.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding cytosolic iNap1 (e.g., pcDNA3.1-iNap1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Diamide solution (e.g., 100 mM stock in DMSO)
-
Confocal microscope with 405 nm and 488 nm laser lines and an emission detector capable of capturing fluorescence between 500-550 nm.
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the iNap1 plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
Set up the imaging parameters:
-
-
Imaging:
-
Wash the cells twice with PBS and replace the culture medium with imaging medium.
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Identify a field of view with healthy, transfected cells expressing the iNap1 biosensor.
-
Acquire baseline images, capturing both the 405 nm and 488 nm excitation channels, for 2-5 minutes to establish a stable baseline.
-
Introduce the stimulus (e.g., add diamide to a final concentration of 100 µM) to induce oxidative stress.
-
Immediately begin acquiring a time-lapse series of images, capturing both channels at regular intervals (e.g., every 30 seconds) for the desired duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each time point, select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity for both the 420 nm (F420) and 485 nm (F485) channels within each ROI.
-
Calculate the fluorescence ratio (R = F420 / F485) for each cell at each time point.
-
Normalize the ratio data to the baseline to visualize the change in NADPH levels over time.
-
Protocol 2: High-Throughput Screening of Drug Effects on NADPH Metabolism
This protocol adapts the use of fluorescent NADPH biosensors for a high-throughput format to screen for compounds that modulate cellular NADPH levels.
Materials:
-
Stable cell line expressing an NADPH biosensor (e.g., iNap1)
-
384-well clear-bottom imaging plates
-
Compound library
-
Fluorescence microplate reader with dual-excitation capabilities.
-
Automated liquid handling system (recommended)
Procedure:
-
Cell Seeding:
-
Seed the stable biosensor-expressing cell line into 384-well plates at an appropriate density.
-
Incubate for 24 hours to allow cells to attach and recover.
-
-
Compound Treatment:
-
Using an automated liquid handler, add the compounds from your library to the wells at the desired final concentrations. Include appropriate vehicle controls and positive/negative controls.
-
Incubate the plate for the desired treatment duration.
-
-
Fluorescence Measurement:
-
Set up the microplate reader to sequentially excite at 420 nm and 485 nm and record the emission at ~515 nm.
-
Measure the fluorescence intensity from each well for both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the 420/485 nm fluorescence ratio for each well.
-
Normalize the ratios to the vehicle control wells to determine the effect of each compound.
-
Identify "hits" as compounds that cause a statistically significant change in the fluorescence ratio.
-
Applications in Drug Development
The ability to monitor real-time NADPH dynamics provides valuable insights at various stages of the drug development process:
-
Target Validation: Understanding how a potential drug target influences NADPH metabolism can help validate its role in disease.
-
Mechanism of Action Studies: Biosensors can elucidate how a drug exerts its effects by revealing its impact on specific metabolic pathways involving NADPH.
-
Toxicity Screening: Alterations in NADPH homeostasis can be an early indicator of cellular stress and toxicity. High-throughput screening using NADPH biosensors can identify compounds with potential off-target effects on redox metabolism.
-
Pharmacodynamic Biomarkers: Changes in NADPH levels in response to drug treatment can serve as a pharmacodynamic biomarker to assess drug efficacy and optimize dosing.
-
Cancer Metabolism Research: Many cancer cells exhibit altered NADPH metabolism to support their high proliferation rates and combat oxidative stress.[3] NADPH biosensors are valuable tools for screening drugs that target these metabolic vulnerabilities.
Conclusion
Fluorescent biosensors, particularly genetically encoded ones like the iNap family, have revolutionized our ability to study NADPH metabolism. They provide unprecedented spatiotemporal resolution for monitoring NADPH dynamics in living systems.[6] The detailed protocols and application notes provided here serve as a guide for researchers, scientists, and drug development professionals to harness the power of these tools to advance our understanding of cellular metabolism and to accelerate the discovery of new therapeutics.
References
- 1. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real time Measurement of Metabolic States in Living Cells using Genetically-encoded NADH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetically encoded ATP and NAD(P)H biosensors: potential tools in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring NAD(H) and this compound(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of redox landscapes and dynamics in living cells and in vivo using genetically encoded fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Semisynthetic biosensors for mapping cellular concentrations of nicotinamide adenine dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of NADPH levels in living mammalian cells using fluorescence-enhancing protein bound to NADPHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A family of NADPH/NADP+ biosensors reveals in vivo dynamics of central redox metabolism across eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensitive Detection of NADP+ using Enzymatic Cycling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) is a crucial coenzyme in numerous cellular processes, including anabolic biosynthesis, redox regulation, and cell signaling. Its reduced form, NADPH, provides the necessary reducing power for these reactions. The ratio of this compound+ to NADPH is a critical indicator of the metabolic state and redox balance within cells. Consequently, the sensitive and accurate quantification of this compound+ is essential for research in various fields, including cancer biology, metabolic disorders, and drug development.
Enzymatic cycling assays offer a highly sensitive method for detecting this compound+ by amplifying the signal through a series of coupled enzymatic reactions. In these assays, this compound+ is first reduced to NADPH. The newly formed NADPH then acts as a catalyst in a cycling reaction that generates a large amount of a detectable product, which can be colorimetric or fluorescent. This amplification allows for the detection of picomolar to nanomolar concentrations of this compound+.
This document provides detailed application notes and protocols for two common types of enzymatic cycling assays for the sensitive detection of this compound+: a fluorometric assay using diaphorase and a colorimetric assay.
Assay Principles
The fundamental principle of these assays is the enzymatic conversion of this compound+ to NADPH, which then drives a cycling reaction to amplify the detection signal.
Fluorometric Diaphorase-Based Cycling Assay
This assay typically involves two key enzymes: Glucose-6-Phosphate Dehydrogenase (G6PDH) and Diaphorase.
-
Initiation: G6PDH catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, which concurrently reduces this compound+ in the sample to NADPH.
-
Enzymatic Cycling & Signal Generation: Diaphorase utilizes the newly generated NADPH to reduce a fluorogenic probe, such as resazurin (B115843) (weakly fluorescent), to a highly fluorescent product like resorufin.[1][2] In this process, NADPH is oxidized back to this compound+. This regenerated this compound+ can then be re-reduced by G6PDH, initiating another cycle. Each molecule of this compound+ can participate in many cycles, leading to a significant amplification of the fluorescent signal.[3]
Colorimetric Cycling Assay
Similar to the fluorometric assay, the colorimetric version also employs an enzymatic cycling system but results in a colored product that can be measured using a spectrophotometer.
-
Initiation: As with the fluorometric assay, an initial enzymatic reaction reduces the this compound+ in the sample to NADPH.
-
Enzymatic Cycling & Signal Generation: The NADPH produced then reduces a chromogenic probe, often a tetrazolium salt like WST-1 or MTT, to a colored formazan (B1609692) product. This reaction is often facilitated by an electron carrier. The intensity of the color produced is directly proportional to the amount of this compound+ and NADPH in the sample.[4][5]
Quantitative Data Summary
The following tables summarize the typical quantitative performance of commercially available enzymatic cycling assay kits for this compound+ detection.
| Parameter | Fluorometric Assay | Colorimetric Assay | Luminescence Assay |
| Detection Limit | ~0.8 nM[6] | ~4 nM[4][5] | 10 nM[7] |
| Linear Range | Varies by kit, typically up to 1-10 µM | Varies by kit, typically up to 1-10 µM | 10 nM to 400 nM[7] |
| Detection Method | Fluorescence (Ex/Em = 530-570/590-600 nm)[2][6] | Absorbance (450 nm)[4][5] | Luminescence |
| Sample Types | Cell lysates, tissue extracts, serum[6] | Cell lysates, tissue extracts[4][5] | Cell lysates, tissue culture cells |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fluorometric this compound+ Enzymatic Cycling Assay Workflow.
Caption: Sample Preparation for this compound+ and NADPH Differentiation.
Experimental Protocols
Protocol 1: Fluorometric this compound+ Detection Assay
This protocol is a general guideline based on commercially available kits.[6] Always refer to the specific manufacturer's instructions.
A. Reagent Preparation
-
Extraction Buffer (1X): Dilute a 10X stock solution with deionized water. Keep on ice.
-
This compound+ Standard: Reconstitute the this compound+ standard to a stock concentration (e.g., 1 mM) with assay buffer. Prepare a series of dilutions (e.g., 0, 2, 4, 6, 8, 10 µM) for the standard curve.
-
This compound Cycling Reagent Mix: Prepare this mix fresh before use. For a 100-assay volume, you might combine:
-
4.8 mL Assay Buffer
-
50 µL this compound Cycling Substrate (e.g., G6P)
-
12.5 µL this compound Cycling Enzyme (e.g., G6PDH)
-
10 µL Electron Mediator
-
125 µL Fluorometric Probe (e.g., Resazurin)[6]
-
Vortex gently to mix.
-
B. Sample Preparation
-
Cell Lysates: Harvest 1-5 x 10^6 cells and wash with cold PBS. Resuspend the cell pellet in 0.5 mL of 1X Extraction Buffer. Homogenize or sonicate the sample on ice. Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove insoluble material.[4]
-
Tissue Homogenates: Homogenize or sonicate 100 mg of tissue in 0.5 mL of cold 1X Extraction Buffer. Centrifuge to clear the lysate.[5]
-
Deproteinization (Optional but Recommended): Use a 10 kDa spin filter to deproteinate the sample, collecting the flow-through.[4]
-
Selective this compound+ Extraction (to measure this compound+ specifically):
-
To an aliquot of your sample (e.g., 25 µL), add a small volume of 0.1 N HCl (e.g., 5 µL) to destroy NADPH.[4][6]
-
Incubate at 80°C for 60 minutes, protected from light.[4][6]
-
Neutralize the sample by adding an appropriate volume of 1X Assay Buffer or a neutralizing base to bring the pH to between 6.0 and 8.0.[4][6]
-
Keep samples on ice until the assay.
-
C. Assay Procedure
-
Add 50 µL of each this compound+ standard and unknown sample into separate wells of a 96-well black microtiter plate.
-
Add 50 µL of the this compound Cycling Reagent Mix to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.[6] Note that this is a continuous assay, and readings can be taken at multiple time points.
-
Read the fluorescence using a microplate reader with excitation at 530-570 nm and emission at 590-600 nm.[6]
D. Data Analysis
-
Subtract the blank (0 µM this compound+) reading from all standard and sample readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound+ in the samples from the standard curve.
Protocol 2: Colorimetric this compound+ Detection Assay
This protocol provides a general procedure for a colorimetric assay.[4][5]
A. Reagent Preparation
-
Extraction Buffer (1X): Prepare as described for the fluorometric assay.
-
This compound+ Standard: Prepare a standard curve as described for the fluorometric assay.
-
This compound Cycling Reagent Mix: Prepare this mix fresh. For a 100-assay volume, a typical composition might be:
-
3.9 mL Assay Buffer
-
50 µL this compound Cycling Substrate
-
12.5 µL this compound Cycling Enzyme
-
1000 µL Colorimetric Probe (e.g., WST-1 solution)[5]
-
Vortex gently to mix.
-
B. Sample Preparation
Follow the same steps for sample preparation and selective this compound+ extraction as outlined in the fluorometric assay protocol.
C. Assay Procedure
-
Add 50 µL of each this compound+ standard and unknown sample into separate wells of a 96-well clear microtiter plate.
-
Add 50 µL of the this compound Cycling Reagent Mix to each well.
-
Mix the contents thoroughly.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.[4][5] This assay can also be read kinetically.
-
Measure the absorbance at 450 nm using a microplate spectrophotometer.[4][5]
D. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance values of the standards versus their concentrations.
-
Calculate the this compound+ concentration in the samples using the standard curve.
Concluding Remarks
Enzymatic cycling assays provide a robust and highly sensitive platform for the quantification of this compound+ in a variety of biological samples. The choice between a fluorometric and a colorimetric assay will depend on the required sensitivity and the available instrumentation. The fluorometric assays generally offer lower detection limits.[4][6] For accurate determination of the this compound+/NADPH ratio, it is crucial to perform the selective extraction steps to measure each component individually. These assays are invaluable tools for researchers and drug development professionals investigating cellular metabolism and redox biology.
References
- 1. Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. This compound+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. promega.com [promega.com]
Application Notes & Protocols: Techniques for Monitoring NADPH Production in Chloroplasts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a fundamental cofactor in all living cells, acting as a primary reducing agent in anabolic processes. In chloroplasts, NADPH is produced during the light-dependent reactions of photosynthesis and is crucial for the carbon fixation that occurs in the Calvin cycle.[1][2] The ratio of reduced NADPH to its oxidized form, NADP+, is a critical indicator of the cell's redox state and metabolic health.[3] Monitoring the dynamics of NADPH production in chloroplasts is therefore essential for understanding photosynthetic efficiency, plant bioenergetics, and the cellular response to environmental stress. These insights are valuable for agricultural research, biofuel development, and drug discovery programs targeting plant metabolic pathways.
This document provides detailed application notes and protocols for several key techniques used to monitor NADPH production in chloroplasts, ranging from traditional spectrophotometric assays to advanced in vivo biosensing.
Spectrophotometric and Colorimetric/Fluorometric Assays
Application Note
Spectrophotometric methods are foundational for quantifying NADPH. The traditional approach relies on the direct measurement of NADPH's characteristic absorbance at 340 nm.[1][2][3] While straightforward, this method suffers from low sensitivity and interference from other cellular components that absorb in the UV range.[1][2]
To overcome these limitations, various commercial assay kits have been developed. These kits utilize enzymatic cycling reactions that specifically recognize this compound/NADPH.[1] In these reactions, a substrate is reduced by NADPH and then oxidized by another enzyme, regenerating NADPH in a cycle that leads to the accumulation of a colored (colorimetric) or fluorescent (fluorometric) product. This amplification significantly enhances detection sensitivity and allows measurements in the visible or far-red spectrum, reducing background interference from biological samples.[1][2] These assays can be used to measure total this compound+/NADPH, or by selectively decomposing one form, can determine the concentration of each and their ratio.
Advantages:
-
High sensitivity and specificity (especially kit-based assays).
-
Suitable for high-throughput screening in 96-well or 384-well formats.[4]
-
Relatively simple and does not require specialized equipment beyond a plate reader.
Disadvantages:
-
Requires cell lysis and sample extraction, preventing real-time measurement in living cells.[5]
-
Endpoint measurements provide a snapshot rather than dynamic information.
-
Care must be taken during extraction to prevent degradation or interconversion of this compound+ and NADPH.[6]
Protocol 1: General Protocol for Colorimetric/Fluorometric Kit-Based Assay
This protocol provides a generalized procedure for determining total this compound+/NADPH concentration in isolated chloroplasts or plant tissue extracts using a commercial kit. Specific steps may vary based on the manufacturer's instructions.
Materials:
-
This compound/NADPH Assay Kit (Colorimetric or Fluorometric)
-
Isolated chloroplasts or flash-frozen plant tissue
-
This compound/NADPH Extraction Solution (provided in kit or prepared as 0.2 N HCl for this compound+ and 0.2 N NaOH for NADPH)[7]
-
Neutralization Solution (provided in kit)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance or fluorescence)
-
96-well microtiter plate (black or clear bottom, depending on the assay)
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation (Extraction):
-
For plant tissue, homogenize a known weight (e.g., 10 mg) of flash-frozen tissue in extraction buffer. For isolated chloroplasts, pellet the chloroplasts and resuspend in extraction buffer.
-
To measure total this compound+/NADPH , use the extraction buffer provided in the kit.
-
To measure NADPH only , extract with a basic solution (e.g., 0.2 N NaOH) and heat at 60-80°C for 15-60 minutes to destroy this compound+.[6][8] Cool on ice and neutralize.
-
To measure This compound+ only , extract with an acidic solution (e.g., 0.2 N HCl) to destroy NADPH.[7] Neutralize the extract before the assay.
-
Centrifuge the lysates to pellet insoluble material. Collect the supernatant for the assay. Deproteinization using a 10 kDa spin filter is recommended.[8]
-
-
Assay Reaction:
-
Add 50 µL of the prepared sample supernatant to the wells.
-
Prepare the Master Mix (containing the enzyme mix and probe/substrate) according to the kit protocol.
-
Add 50 µL of the Master Mix to each well (both standards and samples).[8]
-
Mix thoroughly and incubate at room temperature for 1-2 hours, protected from light.[8]
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank (0 µM standard) reading from all measurements.
-
Plot the standard curve (fluorescence or absorbance vs. concentration).
-
Determine the concentration of this compound+/NADPH in the samples from the standard curve, accounting for any dilution factors.
-
Diagram: General Workflow for Spectrophotometric NADPH Assay
Caption: General workflow for quantifying NADPH using kit-based assays.
Intrinsic Fluorescence Monitoring
Application Note
The reduced forms of pyridine (B92270) nucleotides, NADH and NADPH, are naturally fluorescent (autofluorescent), while their oxidized counterparts are not.[3][9] This property allows for the non-destructive, real-time monitoring of changes in the chloroplast's redox state. Isolated chloroplasts exhibit a light-induced increase in blue-green fluorescence (BGF), which has been shown to be dependent on changes in the NADPH pool.[10] By exciting the sample with UV light (~340 nm) and measuring the emission (~460 nm), researchers can continuously track the relative changes in NADPH concentration as chloroplasts transition from dark to light.[11]
This technique is particularly useful for studying the kinetics of photosynthetic light reactions in isolated and intact chloroplasts.[10] However, a key challenge is distinguishing the fluorescence signal of NADPH from that of NADH, as their spectra are nearly identical.[9][11] Furthermore, changes in the cellular environment and protein binding can affect the fluorescence lifetime and intensity, complicating absolute quantification.[3][12]
Advantages:
-
Non-destructive and allows for continuous, real-time monitoring.[10]
-
Provides kinetic data on this compound redox changes in response to stimuli like light.
Disadvantages:
-
Low sensitivity and potential for cell damage from UV excitation.[11]
-
Difficult to distinguish between NADPH and NADH.[11]
-
Absolute quantification is challenging; primarily used for relative changes.
Protocol 2: Monitoring Relative NADPH Changes via Intrinsic Fluorescence
This protocol describes a method for observing light-induced changes in the NADPH pool of isolated chloroplasts using a fluorometer.
Materials:
-
Intact chloroplasts isolated from source material (e.g., spinach, pea).
-
Fluorometer or fluorescence microscope equipped with appropriate filters.
-
Excitation source (e.g., 340 nm LED or filtered lamp).
-
Emission detector (e.g., 460 nm).
-
Cuvette or sample holder.
-
Actinic light source to drive photosynthesis.
Procedure:
-
Sample Preparation:
-
Isolate intact chloroplasts using standard methods (e.g., differential centrifugation).
-
Resuspend the chloroplasts in an appropriate assay buffer. Determine the chlorophyll (B73375) concentration to standardize samples.
-
Place the chloroplast suspension in a temperature-controlled cuvette within the fluorometer.
-
-
Instrument Setup:
-
Set the excitation wavelength to ~340-365 nm and the emission wavelength to ~460 nm.
-
Allow the sample to dark-adapt for several minutes until a stable baseline fluorescence signal (F_dark) is established. This represents the basal level of NADPH.
-
-
Measurement:
-
Record the baseline fluorescence for a short period.
-
Illuminate the sample with an actinic light source to initiate photosynthesis. The intensity and duration can be varied depending on the experimental question.
-
Continuously record the fluorescence emission. An increase in fluorescence intensity corresponds to the production of NADPH.
-
After a period of illumination, turn off the actinic light and continue to record the fluorescence as it decays back towards the baseline. This decay represents the consumption of NADPH by the Calvin cycle and other metabolic processes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time.
-
The light-induced change in fluorescence (F_light - F_dark) is proportional to the amount of NADPH produced.
-
Analyze the kinetics of the rise and decay of the fluorescence signal to understand the rates of NADPH production and consumption.
-
Genetically Encoded Fluorescent Biosensors
Application Note
Genetically encoded fluorescent biosensors represent the state-of-the-art for monitoring NADPH dynamics in vivo and at the subcellular level.[11][13] These biosensors are proteins, typically derived from fluorescent proteins (like GFP or YFP) and a substrate-binding domain, that change their fluorescent properties in response to the concentration of NADPH or the NADPH/NADP+ ratio.[11][14] Examples include the iNAP family of sensors and the more recently developed NAPstars.[14][15]
These sensors are introduced into organisms like Arabidopsis thaliana via genetic engineering, allowing for the expression of the sensor in specific subcellular compartments, such as the chloroplast stroma.[5][14] Using techniques like confocal laser scanning microscopy, researchers can perform ratiometric imaging to obtain real-time, quantitative measurements of NADPH dynamics in living cells and tissues during processes like photosynthesis and photorespiration.[5][14][16] This approach provides unparalleled spatiotemporal resolution, revealing complex metabolic interplay between organelles.[5][14]
Advantages:
-
Allows for real-time, in vivo measurements with high spatial and temporal resolution.[13]
-
Can be targeted to specific subcellular compartments (e.g., chloroplasts, cytosol, mitochondria).[14]
-
Provides dynamic information on metabolic responses to stimuli.
Disadvantages:
-
Requires the creation of transgenic organisms, which can be time-consuming.
-
Requires specialized equipment like a confocal microscope.
-
Sensor calibration and potential pH sensitivity can be challenges.[17]
Diagram: Photosynthetic NADPH Production Pathway (Z-Scheme)
Caption: Pathway of photosynthetic electron transport leading to NADPH production.
Protocol 3: General Workflow for Using Genetically Encoded Biosensors
Materials:
-
Plant expression vector containing the biosensor gene construct.
-
Agrobacterium tumefaciens for transformation.
-
Plant tissue for transformation (Arabidopsis thaliana is common).
-
Confocal laser scanning microscope with appropriate lasers and detectors for ratiometric imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Generation of Transgenic Plants:
-
Clone the biosensor coding sequence into a plant expression vector, often with a tag for subcellular localization (e.g., a chloroplast transit peptide).
-
Transform the vector into Agrobacterium tumefaciens.
-
Transform plants (e.g., using the floral dip method for Arabidopsis).
-
Select transgenic plants (T1 generation) using an appropriate marker (e.g., antibiotic or herbicide resistance).
-
Screen subsequent generations (T2, T3) for stable, homozygous lines with appropriate sensor expression levels.
-
-
Confocal Microscopy:
-
Grow the transgenic plants under controlled conditions.
-
Mount a sample (e.g., a cotyledon or leaf section) on a microscope slide.
-
Locate the cells expressing the sensor using the confocal microscope.
-
Set up the microscope for ratiometric imaging. This typically involves exciting the sensor at two different wavelengths or measuring emission in two channels, depending on the sensor type (e.g., FRET-based or single-fluorophore).[5]
-
Acquire a baseline image series under dark or low-light conditions.
-
-
Experimental Treatment:
-
Apply a stimulus. For photosynthesis studies, illuminate the sample with actinic light of a defined intensity and duration.[14]
-
Acquire a time-lapse series of ratiometric images throughout the experiment to capture the dynamic changes in the NADPH pool.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensities from the two channels for each region of interest (e.g., individual chloroplasts).
-
The change in this ratio over time reflects the change in the NADPH/NADP+ ratio or NADPH concentration.
-
Normalize the data (e.g., to the baseline) and plot the ratiometric changes over time to visualize the dynamics.[14]
-
Summary of Techniques
| Technique | Principle | Typical Detection Limit | Wavelengths | Pros | Cons |
| Direct UV Spectrophotometry | Measures intrinsic absorbance of NADPH.[1][3] | ~1-10 µM | Abs: 340 nm[1] | Simple, direct. | Low sensitivity, high interference.[1][2] |
| Colorimetric Kits | Enzymatic cycling produces a colored product.[1] | ~0.1-0.3 µM[1][2] | Abs: ~460-635 nm[2] | High sensitivity, high-throughput. | Destructive, endpoint measurement. |
| Fluorometric Kits | Enzymatic cycling produces a fluorescent product.[4] | ~10-100 nM[1] | Ex/Em: ~540/590 nm[4] | Very high sensitivity, high-throughput. | Destructive, endpoint measurement. |
| Intrinsic Fluorescence | Measures intrinsic fluorescence of NADPH.[10] | Not for absolute quantification | Ex/Em: ~340/460 nm[11] | Non-destructive, real-time kinetics.[10] | Low sensitivity, cannot distinguish NADH.[11] |
| Genetically Encoded Biosensors | FRET or single FP conformational change upon NADPH binding.[14] | Kd ~0.3-30 µM (e.g., iNAP sensors)[5] | Varies (e.g., YFP-based sensors) | In vivo, real-time, subcellular resolution.[13] | Requires transgenics, specialized equipment. |
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Total Solution for NAD/NADH & this compound/NADPH Detection | AAT Bioquest [aatbio.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. This compound/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]
- 5. In planta study of photosynthesis and photorespiration using NADPH and NADH/NAD+ fluorescent protein sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of NAD(P)H in cyanobacterial cells by a phenol extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Chloroplastic NAD Kinase Activity and Whole Tissue NAD Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Light-induced changes of NADPH fluorescence in isolated chloroplasts: a spectral and fluorescence lifetime study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring NAD(H) and this compound(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Researchers develop sensors for the “charge” of biological cells [uni-muenster.de]
- 14. researchgate.net [researchgate.net]
- 15. A family of NADPH/NADP+ biosensors reveals in vivo dynamics of central redox metabolism across eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. In Vivo NADH/NAD+ Biosensing Reveals the Dynamics of Cytosolic Redox Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing NADP Metabolism In Vivo Using Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form, NADPH, are essential cofactors in a multitude of cellular processes, including anabolic biosynthesis, antioxidant defense, and redox signaling. Dysregulation of this compound+ metabolism has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Understanding the dynamics of this compound+ metabolism in vivo is therefore crucial for both basic research and the development of novel therapeutic strategies.
Stable isotope tracing has emerged as a powerful technique to elucidate the complexities of metabolic pathways in a physiological context.[1][2] By introducing non-radioactive, isotopically labeled precursors into a biological system, researchers can track the incorporation of these labels into downstream metabolites, providing invaluable insights into metabolic fluxes and pathway activities. This approach offers a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to trace this compound+ metabolism in vivo. The subsequent sections will cover the principles of isotope tracing, experimental design considerations, detailed protocols for in vivo studies, and data analysis and interpretation.
Principle of Isotope Labeling for Tracing this compound Metabolism
The fundamental principle behind using isotope labeling to trace this compound+ metabolism is the introduction of a metabolite labeled with a heavy isotope (e.g., 13C or 2H) into an in vivo system. This labeled precursor is then metabolized through various pathways, and the heavy isotope is incorporated into downstream metabolites, including this compound+ and NADPH. By measuring the isotopic enrichment in these molecules, it is possible to quantify the contribution of different precursors and pathways to the this compound+ pool.
Commonly used stable isotope tracers for studying this compound+ metabolism include:
-
[U-13C]-Glucose: A versatile tracer that labels various central carbon metabolism pathways, including the pentose (B10789219) phosphate pathway (PPP), a major source of NADPH.[4]
-
Deuterated Water (D2O): Used to trace the incorporation of deuterium (B1214612) into the hydride-accepting position of NADPH, providing insights into redox reactions.[5]
-
Labeled Nicotinamide (NAM) or Nicotinamide Riboside (NR): These precursors can be labeled with 13C or 2H to specifically trace the salvage pathways of NAD+ and subsequent this compound+ synthesis.[2][6]
The analysis of isotopically labeled metabolites is typically performed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS), which allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).[7]
Key Metabolic Pathways in this compound Metabolism
Several key metabolic pathways are central to the synthesis and utilization of this compound(H). Understanding these pathways is essential for designing and interpreting isotope tracing experiments.
Experimental Design and Protocols
Experimental Workflow
A typical in vivo isotope tracing experiment for this compound+ metabolism follows a standardized workflow.
Protocol 1: In Vivo [U-13C]-Glucose Labeling in Mice
This protocol is adapted from methodologies used to assess glucose metabolism in vivo.[4]
Materials:
-
[U-13C]-Glucose (sterile, injectable grade)
-
Saline solution (0.9% NaCl, sterile)
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters (for continuous infusion)
-
Syringes and needles
-
Tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -80°C
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Fast mice for 6 hours prior to the experiment to achieve a metabolic baseline.
-
-
Tracer Administration:
-
Prepare a sterile solution of [U-13C]-glucose in saline.
-
Anesthetize the mouse using isoflurane.
-
Administer a bolus intraperitoneal injection of [U-13C]-glucose (e.g., 0.4 mg/g body weight).
-
Immediately following the bolus, begin a continuous tail vein infusion of [U-13C]-glucose (e.g., 0.012 mg/g/min) for a defined period (e.g., 30-60 minutes).
-
-
Tissue Collection:
-
At the desired time point, euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, brain).
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in pre-chilled 80% methanol.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography method (e.g., HILIC) to separate this compound+ and related metabolites.
-
Acquire data in full scan mode to detect all isotopologues of this compound+.
-
-
Data Analysis:
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in this compound+ and other relevant metabolites.
-
Perform metabolic flux analysis using appropriate software to model the flow of carbon from glucose to this compound+.
-
Protocol 2: In Vivo Deuterated Water (D2O) Labeling
This protocol is based on methods for tracing NADPH production.[5]
Materials:
-
Deuterated water (D2O, 99.8 atom % D)
-
Drinking water for animals
-
Animal model
-
Materials for tissue collection and metabolite extraction (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
D2O Administration:
-
Provide mice with drinking water containing a specific percentage of D2O (e.g., 8-10%) for a designated period (e.g., 1-4 weeks) to achieve steady-state labeling of body water.
-
-
Tissue Collection and Metabolite Extraction:
-
Follow the same procedures as in Protocol 1 for tissue collection and metabolite extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of this compound+ and NADPH.
-
-
Data Analysis:
-
Calculate the enrichment of deuterium in the body water.
-
Determine the fractional enrichment of deuterium in NADPH.
-
Correct for enzyme-catalyzed H-D exchange between water and NADPH, which can be significant.[5]
-
Data Presentation and Interpretation
Quantitative data from isotope tracing experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of this compound+ in Mouse Tissues Following [U-13C]-Glucose Infusion
| Tissue | 13C Fractional Enrichment (%) in this compound+ (Mean ± SD) |
| Liver | 15.2 ± 2.5 |
| Skeletal Muscle | 8.7 ± 1.9 |
| Brain | 12.5 ± 3.1 |
| Heart | 10.1 ± 2.2 |
Data are hypothetical and for illustrative purposes.
Table 2: Contribution of Different Pathways to NADPH Production Determined by Deuterium Labeling
| Cell Type | Pathway Contribution to Cytosolic NADPH (%) |
| HCT116 | |
| Pentose Phosphate Pathway | 35 ± 5 |
| Malic Enzyme | 10 ± 3 |
| Isocitrate Dehydrogenase (cytosolic) | 5 ± 2 |
| A549 | |
| Pentose Phosphate Pathway | 45 ± 6 |
| Malic Enzyme | 15 ± 4 |
| Isocitrate Dehydrogenase (cytosolic) | 8 ± 3 |
Data are hypothetical and for illustrative purposes, based on the concept of quantifying pathway contributions.
Conclusion
Isotope labeling is a powerful and indispensable tool for dissecting the complexities of this compound+ metabolism in vivo. The protocols and guidelines presented in these application notes provide a framework for designing and executing robust and informative experiments. By carefully selecting tracers, optimizing experimental conditions, and employing rigorous data analysis, researchers can gain unprecedented insights into the dynamic regulation of this compound+ metabolism in health and disease, ultimately paving the way for new therapeutic interventions.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NADP⁺ Regeneration Systems in Sustainable Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) and its reduced form, NADPH, are essential cofactors for a vast array of redox biocatalysis reactions, particularly those catalyzed by oxidoreductases. These enzymes are pivotal in the synthesis of chiral molecules, active pharmaceutical ingredients (APIs), and other high-value chemicals. However, the stoichiometric use of the expensive and unstable NADPH cofactor is economically prohibitive for industrial-scale applications. Consequently, efficient in situ regeneration of NADPH from its oxidized form, this compound⁺, is a critical prerequisite for the development of sustainable and economically viable biocatalytic processes.
This document provides detailed application notes and protocols for three of the most common and effective enzymatic systems for this compound⁺ regeneration: phosphite (B83602) dehydrogenase (PTDH), formate (B1220265) dehydrogenase (FDH), and glucose-6-phosphate dehydrogenase (G6PDH). Additionally, it covers the implementation of these systems in whole-cell biocatalysis setups.
Enzymatic this compound⁺ Regeneration Systems: A Comparative Overview
The choice of an appropriate this compound⁺ regeneration system depends on several factors, including the specific requirements of the primary production enzyme, cost of the sacrificial substrate, and potential for byproduct inhibition. The following tables provide a quantitative comparison of the key performance parameters for PTDH, FDH, and G6PDH to aid in system selection.
Data Presentation: Kinetic Properties of this compound⁺ Regeneration Enzymes
| Enzyme | Source Organism (Wild-Type or Engineered) | Sacrificial Substrate | Km (this compound⁺) (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Optimal pH |
| Phosphite Dehydrogenase (PTDH) | Pseudomonas stutzeri (Engineered) | Phosphite | 0.049 - 4.4 | 1.3 - 1.8 | 0.03 - 44.1 | 7.3 - 8.0 |
| Formate Dehydrogenase (FDH) | Candida boidinii / Pseudomonas sp. 101 (Engineered) | Formate | 0.042 - 0.095 | 0.99 - 1.07 | 45 - 100 | 7.0 - 8.5 |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Leuconostoc mesenteroides | Glucose-6-Phosphate | 0.013 | 1100 | 84,615 | 7.8 |
Note: Kinetic parameters can vary significantly based on the specific enzyme variant and reaction conditions.
Data Presentation: Performance Metrics of this compound⁺ Regeneration Systems
| Regeneration System | Total Turnover Number (TTN) | Regeneration Rate (µmol/min/mg) | Space-Time Yield (g/L/day) | Advantages | Disadvantages |
| Phosphite Dehydrogenase (PTDH) | 860 - >10,000 | ~1.5 - 2.5 | Up to 230 | High thermodynamic driving force; benign phosphate byproduct can act as a buffer.[1] | Wild-type has low this compound⁺ affinity, requiring protein engineering. |
| Formate Dehydrogenase (FDH) | 135 - >986 | ~5 - 8 | Variable | Inexpensive substrate; gaseous CO₂ byproduct is easily removed.[2][3] | Generally lower catalytic efficiency for this compound⁺ compared to NAD⁺; requires protein engineering for high this compound⁺ specificity.[3] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | >3,000 - >500,000 | >100 | Variable | High specific activity and catalytic efficiency.[4] | Substrate is more expensive; product (6-phosphogluconate) can potentially interfere with downstream processes. |
Signaling Pathways and Experimental Workflows
Enzymatic this compound⁺ Regeneration Coupled to a Production Reaction
The fundamental principle of an enzyme-coupled this compound⁺ regeneration system is the linkage of a sacrificial substrate oxidation to the reduction of this compound⁺ to NADPH. This regenerated NADPH is then utilized by a primary "production" enzyme to catalyze the desired biotransformation.
Whole-Cell Biocatalyst Experimental Workflow
Whole-cell biocatalysis leverages the endogenous metabolic machinery of a host organism (e.g., E. coli) to provide and regenerate NADPH. This approach can be simplified by co-expressing the production enzyme and a highly efficient regeneration enzyme.
Experimental Protocols
Protocol 1: Activity Assay for Phosphite Dehydrogenase (PTDH)
This protocol is for determining the this compound⁺-dependent activity of a purified PTDH enzyme.
Materials:
-
Purified PTDH enzyme solution
-
1 M Tris-HCl buffer, pH 7.5
-
1 M Sodium phosphite solution
-
100 mM this compound⁺ solution
-
Nuclease-free water
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
100 µL of 1 M Tris-HCl buffer, pH 7.5 (final concentration: 100 mM)
-
50 µL of 1 M Sodium phosphite (final concentration: 50 mM)
-
50 µL of 100 mM this compound⁺ (final concentration: 5 mM)
-
790 µL of nuclease-free water
-
-
Equilibrate the temperature: Incubate the cuvette in the spectrophotometer at 30°C for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction: Add 10 µL of the purified PTDH enzyme solution to the cuvette and mix immediately by pipetting up and down gently.
-
Measure absorbance: Monitor the increase in absorbance at 340 nm for 5 minutes, recording a reading every 15 seconds. The rate of NADPH formation is directly proportional to the increase in absorbance (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Calculate activity: Determine the initial linear rate of the reaction (ΔAbs₃₄₀/min). One unit of PTDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Activity Assay for Formate Dehydrogenase (FDH)
This protocol is for determining the this compound⁺-dependent activity of a purified, engineered FDH.
Materials:
-
Purified FDH enzyme solution
-
1 M Potassium phosphate buffer, pH 7.0
-
1 M Sodium formate solution
-
100 mM this compound⁺ solution
-
Nuclease-free water
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
100 µL of 1 M Potassium phosphate buffer, pH 7.0 (final concentration: 100 mM)
-
200 µL of 1 M Sodium formate (final concentration: 200 mM)
-
50 µL of 100 mM this compound⁺ (final concentration: 5 mM)
-
640 µL of nuclease-free water
-
-
Equilibrate the temperature: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes.
-
Initiate the reaction: Add 10 µL of the purified FDH enzyme solution and mix.
-
Measure absorbance: Monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate activity: Calculate the enzyme activity as described in Protocol 1. One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.
Protocol 3: Activity Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH)
This protocol is a standard method for assaying G6PDH activity.[5]
Materials:
-
G6PDH enzyme solution
-
1 M Tris-HCl buffer, pH 7.8
-
1 M MgCl₂ solution
-
100 mM this compound⁺ solution
-
100 mM Glucose-6-phosphate (G6P) solution
-
Nuclease-free water
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare the following:
-
100 µL of 1 M Tris-HCl buffer, pH 7.8 (final concentration: 100 mM)
-
10 µL of 1 M MgCl₂ (final concentration: 10 mM)
-
50 µL of 100 mM this compound⁺ (final concentration: 5 mM)
-
100 µL of 100 mM G6P (final concentration: 10 mM)
-
730 µL of nuclease-free water
-
-
Equilibrate and blank: Incubate the cuvette in the spectrophotometer at 30°C for 5 minutes and measure the blank rate, if any.[5]
-
Initiate the reaction: Add 10 µL of the G6PDH enzyme solution and mix.[5]
-
Measure absorbance: Record the increase in absorbance at 340 nm for 5 minutes.[5]
-
Calculate activity: Calculate the enzyme activity as described in Protocol 1. One unit of G6PDH activity is defined as the amount of enzyme that oxidizes 1.0 µmol of G6P to 6-phospho-D-gluconate per minute.
Protocol 4: General Protocol for Whole-Cell Biocatalysis with this compound⁺ Regeneration
This protocol provides a general framework for developing a whole-cell biocatalyst co-expressing a production enzyme and a regeneration enzyme.
1. Gene Selection and Vector Construction:
- Select the gene for your production enzyme.
- Select a gene for a highly efficient this compound⁺-regenerating enzyme (e.g., an engineered FDH or G6PDH).
- Use a suitable co-expression vector (e.g., pET-Duet1, pACYCDuet-1) to clone both genes, each under the control of an inducible promoter (e.g., T7). Ensure appropriate ribosome binding sites for efficient translation of both genes.
2. Host Strain and Transformation:
- Choose a suitable E. coli expression host (e.g., BL21(DE3)).
- Transform the host strain with the co-expression plasmid.
3. Expression Optimization:
- Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
- Optimize induction temperature (e.g., 18-30°C) and time (e.g., 4-16 hours) to maximize the soluble expression of both enzymes.
4. Preparation of Resting Cells:
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
- Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Resuspend the cells in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).
5. Biotransformation Reaction:
- In a reaction vessel, combine the reaction buffer, the resuspended cells, the substrate for the production enzyme, and the sacrificial substrate for the regeneration enzyme.
- If the cell membrane is a barrier for substrate/product transport, consider cell permeabilization (e.g., with toluene (B28343) or detergents).
- Incubate the reaction at an optimal temperature with gentle agitation.
- Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC).
6. Product Isolation:
- After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
- Isolate the product from the supernatant using appropriate downstream processing techniques (e.g., extraction, chromatography).
Conclusion
The selection and optimization of an this compound⁺ regeneration system are crucial for the successful implementation of sustainable biocatalytic processes. Enzymatic systems utilizing phosphite dehydrogenase, formate dehydrogenase, or glucose-6-phosphate dehydrogenase each offer distinct advantages and can be tailored to specific applications. For many processes, whole-cell biocatalysis provides a simplified and cost-effective alternative by harnessing the cell's own metabolic capabilities for cofactor regeneration. The protocols and data presented here serve as a guide for researchers to design and implement robust and efficient NADPH-dependent biocatalytic systems for the synthesis of valuable chemicals.
References
- 1. Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward this compound+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autodisplay of glucose‐6‐phosphate dehydrogenase for redox cofactor regeneration at the cell surface [ouci.dntb.gov.ua]
- 5. Efficient regeneration of NADPH using an engineered phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of NADPH Concentration at 340 nm
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a vital coenzyme in all living organisms, playing a central role as a reducing agent in various anabolic processes, including lipid and nucleic acid synthesis, and in antioxidant defense systems.[1][2] The ratio of the reduced form (NADPH) to the oxidized form (NADP+) is a critical indicator of the cell's redox state and metabolic health.[3] A simple, rapid, and reliable method for quantifying NADPH is the spectrophotometric assay, which leverages the distinct light absorption properties of its reduced form.
The principle of this method is based on the fact that NADPH has a strong absorbance maximum at 340 nm, whereas its oxidized counterpart, this compound+, does not absorb light at this wavelength.[4][5][6] This difference allows for the direct measurement of NADPH concentration in a solution by measuring its absorbance at 340 nm and applying the Beer-Lambert law. This application note provides detailed protocols for the direct quantification of NADPH, the creation of a standard curve, and the measurement of NADPH in biological samples.
Principle of Spectrophotometric Measurement
The quantification of NADPH is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Beer-Lambert Law: A = εcl
Where:
-
A is the measured absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (a constant for a given substance at a specific wavelength)
-
c is the concentration of the substance in solution (in mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Only the reduced form, NADPH, absorbs light significantly at 340 nm.[4][5] Therefore, the absorbance reading at this wavelength is directly proportional to the NADPH concentration.
Caption: Principle of NADPH detection at 340 nm.
Quantitative Data and Parameters
The following table summarizes the key quantitative parameters for the spectrophotometric determination of NADPH.
| Parameter | Value | Reference |
| Analyte | β-Nicotinamide adenine dinucleotide phosphate, reduced form | N/A |
| Measurement Wavelength | 340 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 6.22 x 10³ L·mol⁻¹·cm⁻¹ (or 6220 M⁻¹cm⁻¹) | [4][7][8] |
| Typical Cuvette Path Length (l) | 1 cm | [7] |
| Accurate Measurement Range | 0.01 to 0.2 mM | [9] |
| Purity Check (Optional) | A260/A340 ratio of ~2.6 indicates high purity | [7] |
Experimental Protocols
Materials and Reagents
-
NADPH (tetrasodium salt or equivalent)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0 or Phosphate Buffered Saline, PBS)
-
UV-transparent cuvettes (1 cm path length) or 96-well UV-transparent plates
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Calibrated micropipettes and tips
-
For biological samples: Appropriate extraction buffers (see Protocol 3)
Protocol 1: Direct Quantification of a Pure NADPH Solution
This protocol is suitable for determining the concentration of a freshly prepared NADPH stock or standard solution.
Methodology:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the measurement wavelength to 340 nm.
-
Prepare Blank: Fill a clean cuvette with the same buffer used to dissolve the NADPH. This will serve as the blank.
-
Zero the Instrument: Place the blank cuvette in the spectrophotometer and zero the absorbance reading (set A₃₄₀ = 0).
-
Prepare Sample: Prepare a dilution of your NADPH solution in the same buffer if the expected concentration is high. The final absorbance should ideally fall within the linear range of the instrument (typically 0.1 - 1.0). A 0.1 mM solution of NADPH will yield an absorbance of approximately 0.622 in a 1 cm cuvette.[7][9]
-
Measure Absorbance: Empty the blank cuvette, rinse it with the NADPH sample, and then fill it with the NADPH sample. Place the sample cuvette in the spectrophotometer and record the absorbance at 340 nm.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the NADPH concentration: Concentration (M) = Absorbance / (6220 M⁻¹cm⁻¹ * Path Length (cm))
Protocol 2: Preparation of an NADPH Standard Curve
This protocol is essential when using a microplate reader or when sample matrices may interfere with the reading. A standard curve provides a more accurate quantification.
Methodology:
-
Prepare a 1 mM NADPH Stock Solution: Dissolve the required mass of NADPH powder in buffer. Note: NADPH in solution can be unstable; prepare fresh or aliquot and store at -20°C for short-term use.
-
Prepare Standards: Perform serial dilutions of the 1 mM stock solution to create a series of standards. An example dilution series for a 96-well plate is provided below.
| Standard | Volume of 1 mM NADPH | Volume of Buffer | Final Concentration (µM) |
| S1 | 20 µL | 180 µL | 100 |
| S2 | 10 µL | 190 µL | 50 |
| S3 | 5 µL | 195 µL | 25 |
| S4 | 2.5 µL | 197.5 µL | 12.5 |
| S5 | 1 µL | 199 µL | 5 |
| Blank | 0 µL | 200 µL | 0 |
-
Plate Setup: Pipette 200 µL of each standard and the blank into separate wells of a UV-transparent 96-well plate. Run each in duplicate or triplicate.
-
Measure Absorbance: Read the absorbance of the plate at 340 nm using a microplate reader.
-
Plot the Curve: Subtract the average absorbance of the blank from all standard readings. Plot the corrected absorbance (Y-axis) against the known NADPH concentration (X-axis).
-
Determine Unknowns: Measure the absorbance of your unknown samples (prepared in the same buffer and volume) and use the linear regression equation (y = mx + c) from the standard curve to calculate their concentration.
Protocol 3: Measurement of NADPH from Biological Samples
Measuring NADPH in cells or tissues requires an extraction step to separate it from interfering substances and to prevent its degradation.
Methodology:
-
Sample Collection: For cell cultures, wash ~10⁵ cells with cold PBS and pellet them. For tissues, weigh ~20 mg and wash with cold PBS.
-
Extraction: To selectively preserve NADPH while degrading this compound+, an alkaline extraction is traditionally used.
-
Prepare an extraction buffer containing 20 mM NaHCO₃, 100 mM Na₂CO₃, and 20 mM nicotinamide.[9]
-
Add 1800 µL of the cold extraction buffer to 200 µL of tissue homogenate or the cell pellet.[9]
-
Immediately freeze the samples, then thaw them quickly.[9]
-
Centrifuge at high speed (e.g., 16,000 x g) for 30 seconds at 4°C.[9]
-
Collect the supernatant and keep it on ice and protected from light.[9]
-
-
Heat Treatment (Optional but Recommended): To destroy any remaining this compound+, incubate 100 µL of the extract in the dark at 60°C for 30 minutes.[9] This step ensures that the subsequent reading is specific to NADPH.
-
Neutralization: Neutralize the extract by adding an appropriate acidic buffer to bring the pH close to neutral before measurement. Note: This step is crucial as the molar absorptivity of NADPH is pH-dependent.[10]
-
Measurement: Measure the absorbance of the final extract at 340 nm against a blank prepared from the extraction buffer.
-
Calculation: Use the standard curve from Protocol 2 or the direct calculation from Protocol 1 to determine the NADPH concentration in the extract. Remember to account for all dilution factors during sample preparation to report the final concentration per cell number or tissue weight.
Experimental Workflow Visualization
Caption: General workflow for NADPH spectrophotometric determination.
Potential Interferences and Considerations
-
pH and Temperature: The molar extinction coefficient of NADPH can be influenced by pH and temperature.[10] It is crucial to maintain consistent conditions between standards and samples.
-
Sample Turbidity: Particulates in biological extracts can scatter light and cause artificially high absorbance readings. Centrifuging samples thoroughly is essential.[11]
-
Interfering Substances: Cell lysates contain numerous compounds that may absorb at 340 nm. While the alkaline extraction and heat treatment protocol helps to isolate NADPH, a sample-specific blank (an extract treated to destroy NADPH) can improve accuracy.[6] Some purification buffers containing substances like imidazole (B134444) may also interfere.[12]
-
NADPH Stability: NADPH is unstable in acidic conditions and susceptible to oxidation.[13] Samples should be kept on ice, protected from light, and processed quickly.[9]
-
Instrument Linearity: Ensure that absorbance readings fall within the linear range of your spectrophotometer (typically below 1.5-2.0 A). Dilute samples if necessary.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and measurement of NAD(P)(+) and NAD(P)H. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. A method for determination of pyridine nucleotides using a single extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molar absorptivities of beta-NADH and beta-NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cellular NADPH Levels Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a critical cofactor in cellular metabolism, playing a pivotal role in antioxidant defense and anabolic pathways. The ratio of its reduced form (NADPH) to its oxidized form (NADP+) is a key indicator of the cellular redox state and metabolic health. Dysregulation of NADPH levels is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Flow cytometry offers a high-throughput method for quantifying cellular NADPH at the single-cell level, providing valuable insights for basic research and drug development.
This document provides detailed application notes and protocols for two primary flow cytometry-based methods for assessing cellular NADPH levels: a fluorescent probe-based assay and a label-free autofluorescence-based method.
Method 1: Fluorescent Probe-Based Assay for Cellular NAD(P)H
This method utilizes fluorescent probes that specifically bind to NAD(P)H, resulting in a significant increase in fluorescence intensity that can be measured by flow cytometry.[1][2][3] Commercially available kits, such as the Cell Meter™ Intracellular NADH/NADPH Flow Cytometric Analysis Kits, provide validated reagents and protocols for this purpose.[1][2]
Principle
The assay employs a cell-permeable fluorescent sensor that is essentially non-fluorescent in its unbound state. Upon entering a live cell, the sensor binds to intracellular NADH and NADPH, leading to a conformational change that triggers a strong fluorescent signal.[1][2][3] The intensity of this fluorescence is directly proportional to the intracellular NAD(P)H concentration.
Signaling Pathway of NADPH Metabolism
References
- 1. AAT Bioquest Cell Meter™ Intracellular NADH/NADPH Flow Cytometric Analysis Kit 100 Tests Deep Red Fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cell Meter™ Intracellular NADH/NADPH Flow Cytometric Analysis Kit *Deep Red Fluorescence* | AAT Bioquest [aatbio.com]
- 3. Cell Meter™ Intracellular NADH/NADPH Fluorescence Imaging Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Troubleshooting low signal in NADP/NADPH fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with low signal in NADP/NADPH fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for NADPH fluorescence?
A1: The reduced form, NADPH, is intrinsically fluorescent and is typically excited at approximately 340 nm (± 30 nm) with an emission peak around 460 nm (± 50 nm).[1][2] The oxidized form, this compound+, does not exhibit fluorescence.[1] Some assay kits utilize fluorescent probes that shift the excitation and emission wavelengths to the red visible range (e.g., Ex/Em = 540/590 nm) to reduce background interference from biological samples.[3][4]
Q2: How can I improve the sensitivity of my this compound/NADPH assay?
A2: Sensitivity can be enhanced through several methods. One approach is to use a protein that binds to NADPH and amplifies its fluorescence signal, such as a metagenome-derived blue fluorescent protein (mBFP).[5][6] Another highly effective method is to employ an enzyme-cycling assay, which can significantly boost the detection sensitivity.[1]
Q3: What are common sources of variability between assays?
A3: Inconsistent reagent preparation, fluctuating incubation times and temperatures, and pH variations are frequent causes of assay-to-assay variability.[1] Pipetting errors, particularly with low volumes, and repeated freeze-thaw cycles of reagents can also introduce significant variability.[1]
Q4: How does pH affect the fluorescence of NAD(P)H?
A4: The fluorescence lifetime of NAD(P)H can be influenced by pH. Studies have shown that the mean lifetime of NAD(P)H fluorescence tends to decrease as the extracellular pH increases from 5 to 9.[7][8] The optimal pH for most enzymatic reactions involving NADPH is generally around 7.5.[1][5] It is advisable to test a pH range (e.g., 7.0-8.0) to determine the optimal condition for your specific enzyme and assay setup.[1]
Q5: Can colored or turbid samples interfere with the assay?
A5: Yes, colored or turbid samples can interfere with fluorescence readings.[9] For samples with these characteristics, it is important to include appropriate blank controls (sample without the fluorescent probe or enzyme) to subtract the background signal. If interference is significant, sample purification or deproteinization may be necessary.[9]
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant roadblock in obtaining accurate measurements of this compound/NADPH levels. The following sections detail potential causes and their corresponding solutions.
Problem: The fluorescence signal is weak or indistinguishable from the blank.
This common issue can stem from problems with reagents, assay conditions, instrument settings, or the samples themselves.
Potential Cause 1: Suboptimal Reagent Concentration or Quality
The integrity and concentration of NADPH, enzymes, and substrates are fundamental for a strong signal.
-
Solution: Verify NADPH Integrity and Concentration. NADPH is unstable and can degrade with improper storage and multiple freeze-thaw cycles.[1] Prepare fresh NADPH solutions and store stock solutions in single-use aliquots at -20°C or below.[1]
-
Solution: Optimize Enzyme Concentration. The concentration of the NADPH-producing or -consuming enzyme may be insufficient. Perform an enzyme titration to identify the optimal concentration that results in a linear reaction rate.[1]
-
Solution: Check Substrate Concentration. Ensure that the substrate concentration is not a limiting factor in the reaction. The substrate concentration should ideally be at or above the Michaelis constant (Km) for the enzyme.[1]
Potential Cause 2: Inappropriate Assay Conditions
Environmental factors such as pH and temperature play a critical role in enzyme activity and the stability of NADPH.
-
Solution: Optimize pH. The optimal pH for most NADPH-dependent enzymes is around 7.5.[1][5] It is recommended to test a range of pH values (e.g., 7.0-8.0) to find the best condition for your specific enzymatic reaction.[1]
-
Solution: Optimize Temperature. Ensure the assay is performed at the optimal temperature for your enzyme. Most assays are run at room temperature or 37°C. Inconsistent temperature can lead to variable results.
Potential Cause 3: Incorrect Instrument Settings
Improperly configured fluorometers or plate readers can lead to low or no signal detection.
-
Solution: Verify Wavelength Settings. Confirm that the excitation and emission wavelengths on your instrument match the specifications of your assay. For direct NADPH fluorescence, this is typically around 340 nm for excitation and 460 nm for emission.[9][10] For kits with fluorescent probes, these wavelengths will be different (e.g., Ex/Em = 540/590 nm).[3][4]
-
Solution: Check Instrument Gain/Sensitivity Settings. If the signal is low, you may need to increase the gain or sensitivity setting on the instrument. However, be aware that this can also increase background noise.
-
Solution: Use Appropriate Microplates. For fluorescence assays, it is crucial to use black plates, preferably with clear bottoms, to minimize background fluorescence and crosstalk between wells.[9]
Potential Cause 4: Issues with Sample Preparation
Problems with the sample itself, such as low analyte concentration or the presence of interfering substances, can result in a weak signal.
-
Solution: Concentrate the Sample. If the concentration of the target enzyme or analyte in your sample is low, consider concentrating the sample or using a lower dilution factor.[9]
-
Solution: Deproteinize Samples. For cell and tissue lysates, endogenous enzymes can rapidly consume NADPH. It is recommended to deproteinize samples, for instance, by using a 10 kDa spin filter, to remove these enzymes.[9][11]
-
Solution: Address Sample Purity. Contaminants within the sample can interfere with the assay. Ensure that your sample purification methods are adequate. Substances to avoid include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide.[12]
Potential Cause 5: Inactive Enzyme
The enzyme being studied may have low or no activity under the current assay conditions.
-
Solution: Optimize Assay Conditions for Enzyme Activity. Factors such as pH, temperature, and salt concentration can significantly impact enzyme activity.[9] Conduct optimization experiments to determine the ideal conditions for your specific enzyme.
-
Solution: Adjust Enzyme Concentration. The amount of enzyme used is a critical factor. You may need to increase the enzyme concentration to achieve a robust signal.[9]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound/NADPH fluorescence assays.
Table 1: Spectral Properties of NADPH and Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| NADPH (intrinsic) | ~340 (± 30) | ~460 (± 50) | Fluorescence is lost upon oxidation to this compound+.[1][2] |
| Resorufin | ~550 | ~585 | Product of resazurin (B115843) reduction, used in coupled assays.[2] |
| Red Fluorescent Probes | 530 - 570 | 590 - 600 | Used in various commercial kits to minimize background.[3][4] |
Table 2: Recommended Storage and Handling Conditions for NADPH
| Form | Short-Term Storage | Long-Term Storage | Handling Precautions |
| Solid | Room Temperature | -20°C | Protect from light and moisture.[13] |
| Solution | 2-8°C (for a few hours) | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles. Protect from light. Maintain pH above 7.4 for stability.[13] |
Experimental Protocols
Protocol 1: General this compound/NADPH Fluorescence Assay
This protocol outlines the basic steps for measuring this compound/NADPH levels. Specific details may vary depending on the assay kit and experimental design.
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Perform serial dilutions of the NADPH stock solution to create a standard curve (e.g., 0 to 10 µM).[12]
-
-
Assay Procedure:
-
Pipette standards and samples into the wells of a black, clear-bottom 96-well plate.
-
Add the reaction mixture (containing substrate and enzyme) to each well to initiate the reaction.
-
Incubate the plate at the desired temperature for a specified time (e.g., 15-60 minutes), protected from light.[4]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for intrinsic NADPH).[10]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the standards versus their concentrations to generate a standard curve.
-
Determine the this compound/NADPH concentration in the samples from the standard curve.
-
Protocol 2: Sample Deproteinization
This protocol is recommended for cell and tissue lysates to remove enzymes that can interfere with the assay.[9]
-
Sample Lysis:
-
Homogenize or sonicate cell or tissue samples in an appropriate lysis buffer on ice.
-
-
Centrifugation:
-
Filtration:
-
Collection:
-
Collect the flow-through, which contains the deproteinized sample. The sample is now ready for the this compound/NADPH assay.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]
- 4. interchim.fr [interchim.fr]
- 5. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Interference in NADPH Measurement
For researchers, scientists, and drug development professionals, accurate measurement of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) is critical for a wide range of enzymatic assays and metabolic studies. However, various substances and experimental conditions can interfere with these measurements, leading to inaccurate results. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help you identify and mitigate common sources of interference in your NADPH assays.
Frequently Asked Questions (FAQs)
Q1: Why are my baseline NADPH absorbance or fluorescence readings unstable?
A1: Instability in baseline readings is often due to the inherent chemical instability of NADPH. Several factors can contribute to its degradation:
-
pH: NADPH is highly unstable in acidic conditions. Maintaining a slightly alkaline pH (around 7.4 or higher) in your stock solutions and assay buffers is recommended to minimize degradation.[1]
-
Temperature: Elevated temperatures accelerate the degradation of NADPH. For instance, the half-life of NADPH can decrease from over 8 hours at 19°C to approximately 1 hour at 41°C.[1] Assays performed at 37°C or higher will experience a more rapid signal loss.[1]
-
Buffer Composition: Certain buffer components, such as phosphate and acetate, can catalyze NADPH degradation.[1] Consider using alternative buffers like Tris or HEPES, where NADPH has demonstrated greater stability.[1]
-
Ionic Strength: The degradation rate of NADPH can also be influenced by the ionic strength of the buffer, with the effects varying depending on the pH.[1]
Q2: My initial absorbance reading at 340 nm is high before starting the enzymatic reaction. What could be the cause?
A2: A high initial absorbance reading, or high background, can be caused by several factors that interfere with measurement at 340 nm:
-
Sample Components: Complex biological samples like cell lysates and tissue homogenates may contain endogenous compounds that absorb light at 340 nm.[1]
-
Test Compounds: When screening small molecule libraries, many compounds can absorb light in the UV range, including 340 nm, potentially leading to false positives.[2]
-
Particulate Matter: Precipitates or other particulates in your sample can cause light scattering, leading to artificially high absorbance readings.[1] Ensure your samples are properly clarified by centrifugation or filtration.
-
Hemolysis: The release of hemoglobin from red blood cells (hemolysis) can significantly interfere with spectrophotometric measurements.[3][4][5]
Q3: Can components of my biological sample, other than NADPH, affect the assay?
A3: Yes, several endogenous substances can interfere with NADPH measurements:
-
Hemolysis: Hemoglobin released from lysed red blood cells can interfere with absorbance readings.[3][4][5] The effect of hemolysis on various biochemical parameters can be significant.[4][5][6]
-
Lactate (B86563) Dehydrogenase (LDH): In samples with high levels of both lactate and LDH, the LDH-catalyzed oxidation of lactate can produce NADH.[7][8][9][10] Since NADH also absorbs light at 340 nm, this can lead to a false positive or an overestimation of NADPH-producing activity.[7][8][9][10]
-
Glutathione (B108866) Reductase (GR): GR utilizes NADPH to reduce glutathione disulfide (GSSG) to glutathione (GSH).[11][12] In samples with high GR activity and GSSG levels, NADPH consumption by GR can compete with the reaction of interest, leading to an underestimation of NADPH production.[11][12]
-
Other Enzymes and Metabolites: Complex biological samples contain a multitude of enzymes and metabolites that could potentially interact with the assay components or generate interfering signals.
Troubleshooting Guides
Issue 1: High Background Signal
If you observe a high background signal, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high background signal in NADPH assays.
Issue 2: Suspected Enzymatic Interference
If you suspect that other enzymes in your sample are interfering with the measurement:
Caption: Workflow for identifying and confirming enzymatic interference.
Data on Common Interferences
The following table summarizes the effects of common interfering substances on biochemical parameters, which can indirectly impact NADPH measurements by affecting sample quality and integrity.
| Interfering Substance | Affected Parameter(s) | Effect | Clinical Significance |
| Hemolysis | Lactate Dehydrogenase (LD) | Increase | Clinically meaningful even at low hemolysis levels[5] |
| Aspartate Aminotransferase (AST) | Increase | Clinically meaningful even at low hemolysis levels[5] | |
| Potassium (K+) | Increase | Clinically meaningful in moderately hemolyzed samples[5] | |
| Total Bilirubin | Increase | Clinically meaningful in moderately hemolyzed samples[5] | |
| Lactate/LDH | Assays measuring NADH/NADPH at 340 nm | Increase | Can lead to falsely elevated results, especially in samples with hepatic trauma[7][8][10] |
Key Experimental Protocols
Protocol 1: Correction for Sample Interference by Serial Dilution
Objective: To determine if a substance in the sample matrix is interfering with the assay.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the test sample (e.g., 1:2, 1:4, 1:8) using an appropriate assay buffer.[13]
-
Assay Performance: Analyze the undiluted (neat) sample and each dilution according to the standard assay protocol.
-
Calculation: For each dilution, multiply the measured NADPH concentration by the corresponding dilution factor to obtain the corrected concentration.[13]
-
Corrected Concentration = Measured Concentration × Dilution Factor
-
-
Interpretation:
Protocol 2: Deproteinization of Samples
Objective: To remove proteins, including potentially interfering enzymes, from the sample.
Methodology:
-
Sample Preparation: For cell or tissue lysates, homogenize or sonicate the samples on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cellular debris.[14]
-
Filtration: Transfer the supernatant to a 10kDa molecular weight cut-off spin filter.[14]
-
Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions.
-
Collection: Collect the flow-through, which contains the deproteinized sample, for use in the NADPH assay.[14]
Alternative Assay Formats to Mitigate Interference
If interference remains a significant issue with standard absorbance-based assays at 340 nm, consider the following alternatives:
-
Fluorometric Assays: These assays often exhibit higher sensitivity and can be less susceptible to interference from compounds that absorb in the UV range.[15] Some fluorometric kits use enzymatic cycling reactions to amplify the signal, allowing for the detection of very low concentrations of NADPH.[16]
-
Fluorescence Enhancement: Certain proteins, such as the metagenome-derived blue fluorescent protein (mBFP), can bind to NADPH and significantly enhance its fluorescence, providing a rapid and sensitive detection method.[15]
-
LC-MS Based Assays: Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and can separate NADPH from many interfering substances, providing a more accurate quantification.[17]
By understanding the potential sources of interference and implementing these troubleshooting strategies and alternative methods, researchers can improve the accuracy and reliability of their NADPH measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hemolyzed Sample: To Analyse Or Not To Analyse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 10. Evaluation of potential lactate/lactate dehydrogenase interference with an enzymatic alcohol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NADP+ for Maximal Enzyme Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+) concentration in enzymatic assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during this compound+-dependent enzyme assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: My this compound+-dependent enzyme is showing significantly lower activity than expected, or no activity at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no enzyme activity is a common issue with several potential causes. A systematic approach to troubleshooting is recommended:
-
Cofactor (this compound+) Availability and Integrity:
-
Is this compound+ included in the reaction mixture? This may seem obvious, but it is a common oversight.
-
Is the this compound+ concentration optimal? The reaction rate is dependent on the this compound+ concentration. If the concentration is too low, the signal may be undetectable. Conversely, a very high concentration might lead to substrate inhibition in some enzymes. It is crucial to perform a concentration titration to find the optimal level.
-
Is the this compound+ solution fresh and properly stored? this compound+ solutions can degrade over time, especially if not stored correctly. Solutions of NAD+ are stable for about a week at 4°C and neutral pH but decompose rapidly in acidic or alkaline conditions[1]. It is advisable to prepare fresh solutions and store them protected from light at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Integrity and Concentration:
-
Has the enzyme been stored correctly? Improper storage can lead to denaturation and loss of activity. Always follow the manufacturer's recommended storage conditions, which is often at -80°C[2].
-
Is the enzyme concentration in the assay optimal? A low enzyme concentration may result in an undetectable signal, while a very high concentration can lead to rapid substrate depletion, preventing accurate measurement of the initial velocity[2][3].
-
-
Reaction Conditions:
-
Is the pH of the assay buffer optimal for your enzyme? Enzyme activity is highly dependent on pH[4][5][6]. The optimal pH can vary significantly between different this compound+-dependent enzymes. A pH titration is recommended to determine the optimal pH for your specific enzyme.
-
Is the temperature of the assay optimal and consistent? Enzyme kinetics are sensitive to temperature changes. Ensure that all reagents are equilibrated to the desired assay temperature before initiating the reaction[7].
-
Are necessary metal ions present? Many this compound+-dependent enzymes, such as isocitrate dehydrogenase and malic enzyme, require divalent cations like Mg²⁺ or Mn²⁺ for activity[8][9]. Check the literature for your specific enzyme's requirements.
-
Issue 2: High Background Signal in No-Enzyme Control
Question: I am observing a high rate of this compound+ reduction (increase in absorbance at 340 nm) in my control wells that do not contain the enzyme. What could be causing this?
Answer: A high background signal can obscure the true enzymatic activity. Here are some common causes and solutions:
-
Substrate or Buffer Instability:
-
Is the primary substrate unstable under the assay conditions? Some substrates may spontaneously degrade or be oxidized by other components in the assay mixture, leading to non-enzymatic reduction of this compound+. Run a control containing only the substrate and this compound+ in the assay buffer to check for this.
-
Are there contaminating enzymes in your substrate preparation? Impurities in the substrate can sometimes catalyze the reaction of interest or a side reaction that reduces this compound+.
-
-
Contamination of Reagents:
-
Is your this compound+ stock contaminated with NADH or NADPH? While less common, this can contribute to a high starting absorbance.
-
Is there microbial contamination in any of your buffers or stock solutions? Microbes can contain dehydrogenases that may utilize your substrate and this compound+.
-
-
Interfering Substances:
-
Do any of the assay components react with each other? Some compounds can cause non-enzymatic reduction of this compound+. Test for reactions between different combinations of your assay components in the absence of the enzyme. For example, some assay components like EDTA (>0.5 mM) and ascorbic acid (>0.2%) can interfere with enzymatic assays[10].
-
Issue 3: Non-Linear Reaction Progress Curves
Question: My reaction starts, but the rate quickly decreases, resulting in a curved line on my progress plot instead of a linear initial velocity. Why is this happening?
Answer: Non-linear progress curves are typically indicative of one of the following:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate (either the primary substrate or this compound+) can be consumed, leading to a decrease in the reaction rate[3]. To address this, try reducing the enzyme concentration or measuring the initial velocity over a shorter time period.
-
Product Inhibition: The product of the reaction (e.g., NADPH) can inhibit the enzyme, causing the reaction to slow down as the product accumulates. NADPH is a known inhibitor of many dehydrogenases[11]. Measuring the initial rate, where the product concentration is negligible, is key.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., non-optimal pH or temperature), leading to a loss of activity over the course of the assay.
-
Reagent Degradation: One of the essential components, like this compound+, might be degrading during the assay.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound+ in an enzyme assay?
For most this compound+-dependent enzymes, a good starting point for the final concentration in the assay is in the range of 0.1 to 0.5 mM[9][12]. However, the optimal concentration is dependent on the enzyme's Michaelis constant (Km) for this compound+. Ideally, the this compound+ concentration should be saturating (typically 5-10 times the Km) to ensure the measured rate is not limited by the cofactor concentration.
2. How do I determine the optimal this compound+ concentration for my enzyme?
To determine the optimal this compound+ concentration, you should perform a kinetic analysis by measuring the initial reaction velocity at various this compound+ concentrations while keeping the concentration of the other substrate constant and saturating. The resulting data can be plotted (velocity vs. This compound+ concentration) to generate a Michaelis-Menten curve. From this curve, you can determine the Km and Vmax. For routine assays, using an this compound+ concentration that is 5-10 times the determined Km is recommended to ensure maximal velocity.
3. My commercial this compound+ gives a high background reaction with my NAD+-dependent enzyme. What could be the issue?
Commercial preparations of this compound+ can sometimes be contaminated with small amounts of NAD+. This can be a significant issue if you are studying an enzyme that has a much higher affinity for NAD+. If you suspect this is the case, you may need to purify your this compound+ or purchase it from a different supplier with higher purity specifications.
4. What is the best way to monitor the reaction?
The reduction of this compound+ to NADPH can be conveniently monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer. NADPH has a distinct absorbance peak at this wavelength, while this compound+ does not[1]. The molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹[9].
5. How should I prepare and store my this compound+ stock solutions?
This compound+ should be dissolved in high-purity water or a suitable buffer (e.g., Tris-HCl) at a neutral pH. It is recommended to prepare small aliquots of your stock solution to avoid multiple freeze-thaw cycles[13]. Store these aliquots at -20°C or -80°C, protected from light[14]. Solid this compound+ should be stored dry and in the dark[1].
Data Presentation: Kinetic Parameters for this compound+
The following table summarizes the Michaelis-Menten constant (Km) for this compound+ for several common enzymes. The Km value represents the this compound+ concentration at which the enzyme operates at half of its maximum velocity and is a measure of the enzyme's affinity for its cofactor. A lower Km indicates a higher affinity.
| Enzyme | Source | Km for this compound+ (µM) | Additional Notes |
| Glucose-6-Phosphate Dehydrogenase | Human Erythrocyte | 11 | Suggests a ternary complex mechanism.[11] |
| Glucose-6-Phosphate Dehydrogenase | Pig Liver | 4.8 | Consistent with an ordered, sequential mechanism where this compound+ binds first.[15][16] |
| Isocitrate Dehydrogenase | Pseudomonas nautica | 25 - 27 | Bisubstrate kinetic analysis.[17] |
| Isocitrate Dehydrogenase | Marine Plankton Community | 22 ± 7 | Optimal this compound+ concentration for the assay was determined to be 300 µM.[18] |
| Malic Enzyme | Human Skeletal Muscle | 50 | The enzyme showed a preference for this compound+ over NAD+.[8] |
Experimental Protocols
Protocol: Determination of Optimal this compound+ Concentration
This protocol describes a general method for determining the optimal this compound+ concentration for an this compound+-dependent enzyme by measuring its kinetic parameters (Km and Vmax).
1. Materials and Reagents:
-
Purified enzyme of interest
-
Primary substrate for the enzyme
-
β-Nicotinamide adenine dinucleotide phosphate (this compound+), sodium salt
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme
-
Required cofactors (e.g., MgCl₂ or MnCl₂) if applicable
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder or water bath
-
Micro-cuvettes (quartz or UV-transparent plastic)
2. Preparation of Stock Solutions:
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable storage buffer. Aliquot and store at -80°C.
-
Primary Substrate Stock: Prepare a high-concentration stock solution of the primary substrate in the assay buffer.
-
This compound+ Stock Solution (e.g., 20 mM): Accurately weigh and dissolve this compound+ in assay buffer. Adjust the pH if necessary. Store on ice for immediate use or aliquot and freeze at -20°C for long-term storage.
-
Cofactor Stock (if required): Prepare a stock solution of the required metal cofactor (e.g., 1 M MgCl₂).
3. Assay Procedure:
-
Establish Assay Conditions:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Equilibrate the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
Ensure the concentration of the primary substrate is saturating (typically 10-20 times its Km, determined from literature or preliminary experiments).
-
-
Perform this compound+ Titration:
-
Prepare a series of dilutions of the this compound+ stock solution to create a range of final assay concentrations. A typical range might be from 0.01 to 1.0 mM, but this should be adjusted based on the expected Km. Aim for concentrations that bracket the expected Km (e.g., 0.1x, 0.2x, 0.5x, 1x, 2x, 5x, 10x Km).
-
For each this compound+ concentration, prepare the reaction mixture in a cuvette. A typical 1 mL reaction mixture might consist of:
-
Assay Buffer: X µL (to make up the final volume)
-
Primary Substrate: at a fixed, saturating concentration
-
Metal Cofactor (if needed): at its optimal concentration
-
This compound+ solution: to achieve the desired final concentration
-
-
Mix the components by gentle inversion and incubate in the temperature-controlled cuvette holder for 3-5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, fixed volume of a freshly diluted enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 10 seconds for 3-5 minutes).
-
-
Data Analysis:
-
For each this compound+ concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The slope of this line (ΔA340/min) is proportional to the initial velocity.
-
Convert the rate from ΔA340/min to µmol/min (or U) using the Beer-Lambert law:
-
Velocity (µmol/min) = (Slope (ΔA340/min) * Reaction Volume (mL)) / (6.22 * Path Length (cm))
-
-
Plot the initial velocity (v₀) against the corresponding this compound+ concentration ([this compound+]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[this compound+]) can be used for a linear estimation of these parameters.
-
4. Determining the Optimal this compound+ Concentration for Routine Assays:
Once the Km for this compound+ is determined, the optimal concentration for routine assays can be set at a level that ensures enzyme saturation. A concentration of 5 to 10 times the Km value is generally recommended.
Visualizations
Caption: Experimental workflow for optimizing this compound+ concentration.
Caption: Role of this compound+ in an enzymatic dehydrogenation reaction.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Malic enzyme 1, this compound(+)-dependent, cytosolic | Sigma-Aldrich [sigmaaldrich.com]
- 4. Effect of pH on kinetic parameters of NAD+-dependent formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Enzyme Activity Measurement of Malate Dehydrogenase (Oxaloacetate-Decarboxylating) (this compound+) Using Spectrophotometric Assays [creative-enzymes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound-Dependent Malic Enzyme 1 Participates in the Abscisic Acid Response in Arabidopsis thaliana [frontiersin.org]
- 13. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biolog.de [biolog.de]
- 15. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. accedacris.ulpgc.es [accedacris.ulpgc.es]
Technical Support Center: Strategies for Improving NADPH Solution Stability
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of NADPH solutions for experimental use. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NADPH degradation in solution?
A1: The main factors leading to the degradation of NADPH are temperature, pH, and the composition of the buffer solution.[1][2] High temperatures and acidic pH (below 7.4) significantly speed up its breakdown.[1][2][3] Additionally, the presence of phosphate (B84403) and acetate (B1210297) ions in buffers can also increase the rate of degradation.[2][3][4][5][6]
Q2: What is the ideal pH for storing NADPH solutions to ensure maximum stability?
A2: For optimal stability, NADPH solutions should be kept at a slightly alkaline pH, ideally between 8.0 and 10.0.[1][2] Preparing NADPH in distilled water is not recommended because its pH is often slightly acidic (between 5 and 6).[2][3]
Q3: What is the recommended temperature for storing NADPH stock solutions?
A3: For short-term storage of a few weeks, -20°C is adequate.[3] For longer-term storage, -80°C is recommended.[2][3] It is also a best practice to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2][7]
Q4: Is it advisable to prepare a large batch of NADPH solution for use over several days?
A4: It is generally recommended to prepare NADPH solutions fresh for each experiment to ensure the best results.[2][3] If you do prepare a stock solution, it should be aliquoted and stored at -20°C or -80°C.[2][3] Once an aliquot is thawed, it should be kept on ice and used as soon as possible.[2] Diluted NADPH standard solutions are unstable and should be used within 4 hours.[8][9][10]
Q5: How sensitive is NADPH to light exposure?
A5: While it is good laboratory practice to protect solutions from prolonged light exposure, the primary stability concern for NADPH is acid-catalyzed decomposition, not photodegradation from the UV light at 340 nm used in spectrophotometry.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no NADPH signal in the assay | NADPH degradation due to improper storage. | Prepare a fresh NADPH solution in an alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[2][3] Aliquot the new stock and store it at -80°C for future use.[2][3] |
| High variability between replicate measurements | Inconsistent sample handling and storage. | Ensure all samples are processed and stored under identical conditions.[2] Keep samples on ice during preparation and minimize the time between extraction and analysis.[2] |
| Gradual decrease in signal during a kinetic assay | NADPH instability at the assay temperature. | Be mindful of the lability of NADPH at physiological temperatures (e.g., 37°C).[1][3] If feasible, conduct the assay at a lower temperature or shorten the reaction time.[2] |
Quantitative Data Summary
The stability of NADPH is significantly influenced by temperature and pH. The tables below summarize the degradation rates under various conditions.
Table 1: Effect of Temperature on NADPH Half-life
| Temperature | Half-life / Degradation Rate |
| 19°C | > 8 hours[1][3] |
| 37°C | ~ 1 hour[1][3] |
| 41°C | ~ 1 hour[1] |
Table 2: Effect of pH on NADPH Degradation Rate at 30°C
| pH | Degradation Rate Constant (min⁻¹) |
| ~3 | 0.5[1] |
| 7 | 10⁻³[1] |
| 10 | 10⁻⁵[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable 1 mM NADPH Stock Solution
This protocol outlines the preparation of a standard NADPH stock solution for biochemical assays.
Materials:
-
NADPH tetrasodium (B8768297) salt
-
10 mM Tris-HCl, pH 8.0
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-Assay Preparation: Allow the lyophilized NADPH powder and the Tris-HCl buffer to reach room temperature before use.[8]
-
Weighing: In a designated area, carefully weigh the necessary amount of NADPH powder. Handle it gently to avoid creating dust.[8]
-
Dissolution: To prepare a 1 mM solution, dissolve the NADPH powder in the appropriate volume of 10 mM Tris-HCl, pH 8.0. For example, dissolve approximately 0.83 mg of NADPH tetrasodium salt (MW ~833.4 g/mol ) in 1 ml of buffer.[8]
-
Mixing: Gently vortex the solution until the NADPH is fully dissolved. Keep the solution on ice.[8]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in microcentrifuge tubes.[8] Store the aliquots at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage.[3][8]
Protocol 2: Spectrophotometric Assay to Determine NADPH Stability
This method is based on the principle that the reduced form of NADPH absorbs light at 340 nm, while the oxidized form (NADP+) does not.[1]
Materials:
-
Freshly prepared NADPH stock solution (see Protocol 1)
-
Storage buffers of interest (e.g., Tris-HCl, phosphate buffer) at various pH values
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Test Solutions: Dilute the NADPH stock solution to a final concentration of 100 µM in the different storage buffers to be tested.[1]
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of each test solution at 340 nm, using the corresponding storage buffer as a blank.[1]
-
Incubation: Store the test solutions under the desired experimental conditions (e.g., different temperatures, light exposure).[1]
-
Time-Course Measurements: At regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours), take an aliquot of each test solution and measure its absorbance at 340 nm.[1]
-
Data Analysis: Calculate the percentage of remaining NADPH at each time point relative to the initial absorbance. The concentration of NADPH can be determined using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[1]
Visual Guides
Caption: Primary degradation pathways of NADPH.
Caption: Troubleshooting decision tree for low NADPH signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 5. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. content.abcam.com [content.abcam.com]
Technical Support Center: Measurement of NADP+/NADPH in Tissue Homogenates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the accurate measurement of NADP+ and NADPH in tissue homogenates.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
-
Q1: My this compound+/NADPH ratio is highly variable between replicate samples. What could be the cause?
-
A1: High variability often stems from inconsistent sample handling and extraction. The rapid interconversion of this compound+ and NADPH is a primary challenge.[1][2] Key factors to control are:
-
Time and Temperature: Process tissue samples immediately after collection and keep them on ice throughout the procedure to minimize enzymatic activity that can alter the this compound+/NADPH ratio.[3]
-
Homogenization: Ensure complete and consistent homogenization for all samples. Inadequate homogenization can lead to incomplete extraction.
-
Extraction Method: Different extraction methods have varying efficiencies and can cause interconversion.[1] Using a method that rapidly quenches metabolic activity is crucial. For example, extraction with a mixture of 40:40:20 acetonitrile (B52724):methanol (B129727):water with 0.1 M formic acid has been shown to decrease interconversion, making it suitable for LC-MS analysis.[1]
-
-
-
Q2: How can I prevent the interconversion of this compound+ and NADPH during sample extraction?
-
A2: Preventing interconversion is critical for accurate ratio measurements.[1] Here are some strategies:
-
Differential Extraction: Use two separate extractions. An acidic extraction buffer is used to stabilize this compound+ while degrading NADPH. Conversely, an alkaline extraction buffer stabilizes NADPH while degrading this compound+.[4][5]
-
Rapid Enzyme Inactivation: The chosen extraction method should instantly halt all enzymatic activity. Methods involving organic solvents like methanol or acetonitrile are effective.[1]
-
Deproteinization: For some assays, deproteinizing the sample using methods like 10 kDa spin filters can help, as enzymes in the lysate can rapidly deplete NADPH.[6][7]
-
-
-
Q3: What is the best method to homogenize tissue samples for this compound+/NADPH measurement?
-
A3: The ideal homogenization method depends on the tissue type. Hard tissues may require more rigorous methods. Regardless of the method, it's crucial to keep the sample cold to prevent metabolic changes. Common techniques include:
-
Assay Performance
-
Q4: My absorbance/fluorescence signal is very low. How can I increase the sensitivity of my assay?
-
A4: Low signal can be due to several factors. Consider the following to enhance sensitivity:
-
Enzyme Cycling Assays: These assays significantly amplify the signal, allowing for the detection of low concentrations of this compound+/NADPH.[7][9]
-
Fluorometric Assays: Fluorometric detection is generally more sensitive than colorimetric (absorbance-based) methods.[9][10]
-
Increase Incubation Time: For kinetic assays, extending the reaction time can generate more product and increase the signal. However, ensure the reaction remains in the linear range.[7]
-
Sample Concentration: If the analyte concentration is too low, you may need to concentrate your sample or start with a larger amount of tissue.
-
-
-
Q5: I am observing high background in my assay. What are the common causes and solutions?
-
A5: High background can obscure your signal. Potential causes include:
-
Reagent Impurities: Use high-purity reagents and water to prepare buffers.
-
Sample Interference: Colored or turbid samples can interfere with absorbance readings.[7] Ensure proper sample clarification by centrifugation. For fluorometric assays, endogenous fluorescent compounds in the tissue extract can be a problem. Running a sample blank (without the final enzyme or substrate) can help correct for this.
-
Well-to-Well Crosstalk: For fluorescence assays, use black, clear-bottom microplates to minimize crosstalk between wells.[7]
-
-
-
Q6: My standard curve is non-linear. What should I do?
-
A6: A non-linear standard curve, especially at higher concentrations, is often due to signal saturation.[7]
-
Dilute Standards and Samples: Ensure that the concentrations of your standards and samples fall within the linear range of the assay. You may need to prepare a more dilute standard series and dilute your samples accordingly.[7]
-
Check Reagent Stability: Since NADPH is unstable, it is common for assay kits to provide only an this compound+ standard.[8] Ensure your reconstituted standards are fresh and have been stored correctly.
-
-
Data Interpretation
-
Q7: How do I calculate the this compound+/NADPH ratio from my measurements?
-
A7: The calculation depends on your experimental design.
-
If using differential extraction:
-
Measure this compound+ concentration from the acid-extracted sample.
-
Measure NADPH concentration from the alkaline-extracted sample.
-
Calculate the ratio: this compound+ concentration / NADPH concentration.
-
-
If measuring total this compound+/NADPH and NADPH separately:
-
Measure the total concentration of this compound+ and NADPH in an untreated sample.
-
In a separate aliquot of the same sample, decompose this compound+ with heat or alkaline treatment to measure only NADPH.[3][11]
-
Calculate this compound+ concentration: [Total this compound+/NADPH] - [NADPH].
-
Calculate the ratio: [this compound+] / [NADPH].
-
-
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for this compound+ and NADPH
| Extraction Method | Relative Yield of NADPH | Relative Yield of this compound+ | Interconversion (this compound+ to NADPH) | Recommended Use |
| Hot Aqueous Buffer (85°C) | Low | High | High | Not Recommended |
| Cold Enzyme Assay Buffer (Alkaline) | High | Moderate | High | Not Recommended |
| Cold Enzyme Assay Buffer + Detergent | Moderate | Moderate | Moderate | Enzymatic Assays |
| 80% Methanol (-70°C) | High | High | Low | LC-MS |
| 40:40:20 ACN:MeOH:H2O + 0.1M Formic Acid | High | High | Very Low | LC-MS (Recommended) [1] |
Data is qualitative and based on trends reported in literature.[1] Absolute yields vary by tissue type and specific protocol.
Table 2: Typical this compound+/NADPH Concentrations and Ratios in Mammalian Tissues
| Tissue | Total this compound+ (nmol/g) | Total NADPH (nmol/g) | This compound+/NADPH Ratio |
| Liver | ~90 | ~250 | ~0.36 |
| Brain | ~20 | ~50 | ~0.40 |
| Heart | ~15 | ~60 | ~0.25 |
| Kidney | ~40 | ~100 | ~0.40 |
Note: These are approximate values and can vary significantly based on the metabolic state of the tissue and the measurement technique used.
Experimental Protocols
Protocol 1: Differential Extraction of this compound+ and NADPH from Tissue
This protocol is suitable for enzymatic assays.
Materials:
-
Tissue sample (~20 mg)
-
Ice-cold PBS
-
This compound+ Extraction Buffer (Acidic, e.g., 0.2 M HCl)
-
NADPH Extraction Buffer (Alkaline, e.g., 0.1 M NaOH)
-
Neutralization Buffer (e.g., Tris base for acid extracts, HCl for alkaline extracts)
-
Dounce homogenizer
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Weigh approximately 20 mg of fresh or snap-frozen tissue.
-
Wash the tissue with ice-cold PBS.
-
For This compound+ measurement , add 400 µL of ice-cold this compound+ Extraction Buffer.
-
For NADPH measurement , use a separate, identical tissue sample and add 400 µL of ice-cold NADPH Extraction Buffer.
-
Homogenize each sample on ice using a Dounce homogenizer until no visible tissue fragments remain.
-
Incubate the homogenates at 60°C for 15 minutes to degrade the unstable form in each buffer (NADPH in acid, this compound+ in base).
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.[8]
-
Transfer the supernatant to a new, clean tube.
-
Neutralize the extracts by adding an appropriate volume of neutralization buffer. Check the pH to ensure it is within the optimal range for your assay (typically pH 7-8).
-
The neutralized extracts are now ready for quantification using a suitable colorimetric or fluorometric assay kit.
Protocol 2: Total this compound+/NADPH and NADPH Measurement
This protocol is often used with commercial assay kits.
Materials:
-
Tissue sample (~50 mg)
-
Ice-cold PBS
-
This compound/NADPH Extraction Buffer (provided with assay kit)
-
Dounce homogenizer
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
-
Heating block or water bath
Procedure:
-
Weigh approximately 50 mg of tissue and wash with cold PBS.
-
Homogenize the tissue in 500 µL of this compound/NADPH Extraction Buffer.
-
Centrifuge at 10,000 x g for 10 minutes to remove insoluble material.
-
Transfer the supernatant to a new tube. This is your total extract.
-
For Total this compound+/NADPH Measurement: Use an aliquot of the total extract directly in the assay.
-
For NADPH Measurement: a. Take another aliquot (e.g., 200 µL) of the total extract. b. Heat it at 60°C for 30 minutes to decompose this compound+.[3] c. Cool the sample on ice. d. Centrifuge to remove any precipitate. e. Use this heat-treated supernatant for the NADPH measurement.
-
Quantify this compound+/NADPH and NADPH in the respective samples using your assay kit's instructions.
Visualizations
Caption: Workflow for differential extraction of this compound+ and NADPH.
Caption: The this compound+/NADPH redox cycle in cellular metabolism.
References
- 1. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 5. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]
- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
Technical Support Center: Improving the Efficiency of NADP(H) Regeneration Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their NADP(H) regeneration systems.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic systems for this compound(H) regeneration?
A1: Several enzymatic systems are commonly used for the regeneration of NADPH from this compound+. The choice of system often depends on factors like cost, substrate specificity, and the optimal pH and temperature of the primary enzyme. Commonly used enzymes include:
-
Glucose-6-phosphate dehydrogenase (G6PDH): Uses glucose-6-phosphate as a substrate. It is a robust and widely used enzyme.[1][2][3]
-
Glucose dehydrogenase (GDH): Utilizes glucose as a substrate and can accept both NAD⁺ and this compound⁺ as cofactors.[4][5][6]
-
Formate (B1220265) dehydrogenase (FDH): Employs formate as a substrate. This system is advantageous as the product, carbon dioxide, is easily removed from the reaction mixture.
-
Phosphite (B83602) dehydrogenase (PTDH): Uses phosphite as a substrate, converting it to phosphate.[7][8]
-
Alcohol dehydrogenase (ADH): Can be used for cofactor regeneration, often with a co-substrate like isopropanol.[9][10]
-
NAD(P)H oxidase (NOX): Catalyzes the oxidation of NAD(P)H to produce NAD(P)⁺, using molecular oxygen.[7][11][12]
Q2: How can I improve the stability of the enzymes in my regeneration system?
A2: Enzyme stability is a critical factor for efficient this compound(H) regeneration.[11] Strategies to improve stability include:
-
Immobilization: Attaching enzymes to a solid support can enhance their stability and allow for easier reuse.
-
Protein Engineering: Techniques like site-directed mutagenesis can be used to create more thermostable or pH-stable enzyme variants.[12]
-
Optimizing Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzymes being used.
-
Addition of Stabilizers: Additives such as glycerol, sorbitol, or BSA can sometimes improve enzyme stability.
Q3: What are the key factors to consider when choosing a buffer for my experiment?
A3: The choice of buffer can significantly impact both enzyme activity and cofactor stability. For instance, Tris buffer has been shown to provide high stability for both NADH and NAD⁺.[13][14][15] Conversely, phosphate-containing buffers can sometimes lead to higher rates of NADH degradation.[14] It is crucial to select a buffer with a pKa close to the desired pH of the reaction to ensure stable pH control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No NADPH Regeneration | Inactive Enzyme(s) | - Verify the activity of both the primary and regenerating enzymes individually before coupling them.- Ensure proper storage conditions for enzymes (-20°C or as recommended by the supplier).- Check for the presence of inhibitors in the reaction mixture. |
| Sub-optimal Reaction Conditions | - Optimize pH, temperature, and ionic strength for the coupled enzyme system.[16]- Ensure all necessary co-substrates (e.g., glucose-6-phosphate, glucose) are present at sufficient concentrations. | |
| Cofactor Degradation | - Prepare fresh this compound⁺ solutions. NAD(P)H is particularly unstable in acidic conditions.[17]- Use a buffer system known to promote cofactor stability, such as Tris buffer.[14][15]- Minimize exposure of this compound(H) solutions to light and elevated temperatures. | |
| Reaction Rate Decreases Over Time | Product Inhibition | - The product of the regeneration reaction (e.g., glucono-1,5-lactone from GDH) can inhibit the enzyme.[5] Consider removing the product as it is formed, if feasible.- NADPH itself can be inhibitory to some dehydrogenases, like G6PDH.[18] |
| Substrate Depletion | - Ensure that the substrate for the regeneration enzyme is not the limiting reagent. A high excess of the regenerating substrate is often used. | |
| Enzyme Instability | - See Q2 in the FAQ section for strategies to improve enzyme stability. Consider enzyme immobilization for long-term reactions.[19] | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors | - Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzymes and cofactors which are used in small volumes. |
| Interfering Substances in Sample | - For samples like cell lysates, endogenous enzymes can consume NADPH. Deproteinize samples using methods like a 10 kDa spin filter.[16][20]- Colored or turbid samples can interfere with spectrophotometric readings.[16] Run appropriate blanks and controls. | |
| Cross-reactivity of Regeneration Enzyme | - Some regeneration enzymes, like certain glucose dehydrogenases, can exhibit cross-reactivity with the primary substrate, leading to altered stereoselectivity or side products.[21] Consider using an alternative regeneration enzyme like phosphite dehydrogenase or isocitrate dehydrogenase if this is suspected.[21] |
Quantitative Data Summary
Table 1: Stability of NADH in Different Buffers at 19°C
| Buffer (pH ~8.5) | Degradation Rate (μM/day) | Remaining NADH after 43 days |
| Tris | 4 | >90% |
| HEPES | ~18 | Not specified |
| Sodium Phosphate | ~23 | Not specified |
| (Data synthesized from a study on long-term cofactor stability)[14][15] |
Table 2: Half-life of NAD(P)H Oxidase (NOX) in a Bubble Column
| Gas Flowrate (vvm) | Half-life (hours) |
| 0.25 | 29 |
| 0.50 | 32 |
| 0.75 | 40 |
| (Data from a study on the kinetic stability of a water-forming NAD(P)H oxidase)[11] |
Experimental Protocols
Protocol 1: General Assay for G6PDH-based this compound⁺ Regeneration
This protocol describes a general method to measure the activity of a G6PDH-based this compound⁺ regeneration system by monitoring the increase in absorbance at 340 nm due to NADPH formation.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound⁺ solution (e.g., 10 mM stock)
-
Glucose-6-phosphate (G6P) solution (e.g., 100 mM stock)
-
Magnesium Chloride (MgCl₂) solution (e.g., 100 mM stock)
-
Glucose-6-phosphate dehydrogenase (G6PDH) enzyme solution
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing Tris-HCl buffer, MgCl₂, and this compound⁺ at their final desired concentrations.
-
Add the G6P solution to initiate the reaction.
-
Add the G6PDH enzyme solution to the mixture.
-
Immediately start monitoring the absorbance at 340 nm at a constant temperature (e.g., 37°C).[3]
-
Record the change in absorbance over time. The rate of increase in absorbance is proportional to the rate of NADPH generation.[1]
-
Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Protocol 2: Sample Preparation for Assays with Cell Lysates
To avoid interference from endogenous enzymes in cell or tissue lysates, it is recommended to deproteinize the samples.
Materials:
-
1X Extraction Buffer (as specified by assay kit or a suitable buffer like cold PBS)
-
10 kDa molecular weight cut-off (MWCO) spin filter
-
Centrifuge
Procedure:
-
For cell suspensions, pellet the cells and resuspend in cold 1X Extraction Buffer. For tissues, homogenize the tissue in the cold buffer.
-
Sonicate or homogenize the sample on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet insoluble debris.[20]
-
Transfer the supernatant to a 10 kDa MWCO spin filter.
-
Centrifuge the filter according to the manufacturer's instructions.
-
Collect the flow-through, which contains the deproteinized sample, for use in the this compound(H) regeneration assay.[16][20]
Diagrams
Caption: General workflow of an enzyme-coupled this compound(H) regeneration system.
Caption: A logical troubleshooting workflow for low NADPH regeneration.
References
- 1. labcarediagnostics.com [labcarediagnostics.com]
- 2. vitroscient.com [vitroscient.com]
- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 4. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cofactor regeneration enzymes: this compound and NAD regeneration | Johnson Matthey [matthey.com]
- 7. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing a biocatalyst for improved NAD(P)H regeneration: directed evolution of phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational design of highly stable and soluble alcohol dehydrogenase for NADPH regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for regeneration of nicotinamide coenzymes emphasizing self-sufficient closed-loop recycling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of glutathione reductase uncovers the activation of NADPH-inhibited glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [researchrepository.ul.ie]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. researchgate.net [researchgate.net]
How to minimize variability in NADP/NADPH ratio measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their NADP/NADPH ratio measurements.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure accurate this compound/NADPH ratio measurements?
A1: The most critical steps occur during sample collection and handling. To minimize variability, it is essential to rapidly quench metabolic activity at the point of collection. This can be achieved by snap-freezing samples in liquid nitrogen or using ice-cold extraction buffers.[1] Any delay can lead to significant changes in the this compound/NADPH ratio due to ongoing enzymatic activity.[2]
Q2: How should I store my samples and extracts?
A2: For long-term storage, samples should be kept at -80°C.[3] Once extracted, the stability of this compound+ and NADPH is highly dependent on pH and temperature. NADPH is unstable in acidic conditions, while this compound+ is unstable in basic conditions.[4] Therefore, it is crucial to follow extraction protocols that respect these properties. Stock solutions of NADPH should be prepared in an alkaline buffer (pH 8.0-9.0) and stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: My NADPH standard curve is non-linear at higher concentrations. What is causing this?
A3: A non-linear standard curve at high concentrations is often due to signal saturation.[4] When the concentration of NADPH is too high, the detection system can become overwhelmed, leading to a plateau in the signal. To resolve this, dilute your standards and samples to ensure they fall within the linear range of the assay.[4]
Q4: Can I measure this compound+ and NADPH from the same sample?
A4: To determine the ratio, you will need to prepare two separate aliquots from the initial sample extract. One aliquot is used to measure the total this compound+ and NADPH pool. The other aliquot is treated to selectively decompose either this compound+ or NADPH, allowing for the measurement of the remaining form.[6] The concentration of the decomposed form is then calculated by subtraction.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound/NADPH ratio measurement experiments.
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure all samples are processed identically and kept on ice throughout the procedure to minimize enzymatic degradation of NADPH.[5] Standardize the time between sample collection, extraction, and analysis. |
| Pipetting Errors | Avoid pipetting small volumes (<5 µL) to minimize inaccuracies. Prepare a master mix for reagents to be added to multiple wells.[7][8] |
| Temperature Fluctuations | Allow all reagents and samples to equilibrate to the recommended temperature before starting the assay.[7] Be mindful that NADPH is labile at physiological temperatures (e.g., 37°C).[5] |
| Incomplete Cell Lysis or Homogenization | Ensure complete lysis or homogenization to release all intracellular this compound+/NADPH. For tissues, use a Dounce homogenizer with a sufficient number of passages. For cells, sonication on ice is a common method.[3][7] |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| NADPH Degradation | Prepare fresh NADPH solutions in an alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) and store them properly in aliquots at -80°C.[5] Avoid acidic conditions during extraction if you are measuring NADPH. |
| Insufficient Sample Amount | The amount of this compound+/NADPH in your sample may be below the detection limit of the assay. Try concentrating your sample or increasing the starting material (e.g., cell number or tissue weight).[8] |
| Incorrect Wavelength Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for your specific assay (colorimetric or fluorometric).[7][8] |
| Expired or Improperly Stored Reagents | Ensure that all kit components are stored at the recommended temperatures and have not expired.[9] |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Sample Interference | Biological samples can contain endogenous substances that interfere with the assay. For fluorometric assays, this can be due to autofluorescence. Run a sample blank (sample with no enzyme/developer) to determine the background contribution.[10] |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers and standards.[9] |
| Presence of Reducing Agents | Reducing agents like DTT can interfere with the assay chemistry. Avoid their presence in the final sample extract.[11] |
Experimental Protocols & Data
Protocol: Selective Measurement of this compound+ and NADPH
This protocol is a generalized procedure based on the differential stability of this compound+ and NADPH in acidic and basic conditions.[4]
-
Sample Extraction : Homogenize cell or tissue samples in an appropriate extraction buffer on ice.[2]
-
Deproteinization : To prevent enzymatic degradation of NADPH, deproteinize the sample. A common method is to use a 10 kDa molecular weight cut-off spin filter.[3][10]
-
Aliquoting : Divide the deproteinized extract into two separate microcentrifuge tubes.
-
NADPH Measurement (this compound+ Decomposition) :
-
This compound+ Measurement (NADPH Decomposition) :
-
Assay : Perform the this compound/NADPH assay on both the treated samples and an untreated sample (for total this compound+/NADPH) according to your kit's instructions.
-
Calculation :
-
This compound+ concentration = Total this compound+/NADPH - NADPH concentration.
-
This compound/NADPH Ratio = this compound+ concentration / NADPH concentration.
-
Quantitative Data Summary
| Parameter | Colorimetric Assays | Fluorometric Assays | Luminescent Assays |
| Detection Limit | ~0.1 µM[13] | ~0.01 µM to 0.8 nM[9][10] | As low as 300 cells/well[14] |
| Common Wavelength | 450 nm or 565 nm[2][15] | Ex/Em = 530-570/590-600 nm[8][10] | N/A |
| Interference | Less sensitive to sample autofluorescence. | Can be susceptible to autofluorescence and light scattering.[16] | Low background signal.[8] |
| Condition | NADPH Stability |
| pH | Stable in alkaline conditions (pH 8-9), degrades in acidic conditions.[5] |
| Temperature | Labile at physiological temperatures (37°C).[5] |
| Storage (in alkaline buffer) | At least 6 months at -20°C.[5] |
Visualizations
Caption: Overall workflow for this compound+/NADPH ratio measurement.
Caption: Central role of the this compound+/NADPH couple in metabolism.
References
- 1. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound/NADPH Assay Kit. Colorimetric. (ab65349/K347) | Abcam [abcam.com]
- 8. This compound/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. promega.com [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. How to choose appropriate this compound/NADPH Assay Kit? - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 14. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. corning.com [corning.com]
Technical Support Center: Validating NADP-Dependent Enzyme Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the specificity of their Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP)-dependent enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound+ and NAD+ and why do enzymes distinguish between them?
A1: The only structural difference between this compound+ and NAD+ is an additional phosphate group on the 2' position of the ribose ring of this compound+.[1][2] This seemingly small change has a significant impact on their cellular roles and how enzymes recognize them. Enzymes that use this compound+ typically have a binding pocket with a basic amino acid that forms an ionic bond with the acidic phosphate group of this compound+.[3][4] Conversely, NAD+-dependent enzymes often have a reversed charge in this pocket, which prevents this compound+ from binding.[3] This specificity allows cells to maintain separate pools of these cofactors for distinct metabolic functions: NAD+/NADH is primarily involved in catabolic (energy-generating) reactions, while this compound+/NADPH is mainly used in anabolic (biosynthetic) and protective reactions.[1][2][3]
Q2: My enzyme shows some activity with NAD+ as well. Does this mean it's not truly this compound-specific?
A2: Not necessarily, but it requires careful quantitative analysis. While many enzymes show a high degree of specificity, some can use both coenzymes, though often with vastly different efficiencies.[3] To definitively determine specificity, you must compare the kinetic parameters for both cofactors. A much higher specificity constant (kcat/Km) for this compound+ compared to NAD+ would confirm that it is an this compound-dependent enzyme.[5] It is also crucial to rule out contamination of your this compound+ stock with NAD+, which is a common issue in commercial preparations and can lead to misleading results.[6]
Q3: What could cause a high background signal in my no-enzyme control?
A3: A high background signal (i.e., a change in absorbance at 340 nm without any enzyme) can stem from several sources:
-
Substrate Instability: The substrate itself might be unstable under the assay conditions and spontaneously degrade, leading to a change in absorbance.[7]
-
Cofactor Instability: The NADPH or this compound+ cofactor may degrade over time, especially if exposed to light or suboptimal pH.[7]
-
Contaminating Substances: Impurities in your substrate or buffer components could react with this compound+ or NADPH.[7] It's recommended to test for reactions between different combinations of your assay components in the absence of the enzyme.[7]
Q4: How important is the purity of the this compound+ cofactor?
A4: It is critically important. Commercial preparations of this compound+ can be contaminated with small but significant amounts of NAD+ (ranging from 0.04% to 0.37%).[6] If your enzyme has even a minimal affinity for NAD+, this contamination can lead to a substantial overestimation of the reaction rate attributed to this compound+, creating a false impression of low specificity.[6] For rigorous specificity studies, purification of the this compound+ cofactor may be necessary.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter when validating the specificity of your this compound-dependent enzyme assay.
Issue 1: Apparent Enzyme Activity with NAD+
If your enzyme, which is presumed to be this compound-specific, is showing activity with NAD+, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected enzyme activity with NAD+.
Issue 2: No or Very Low Enzyme Activity
If you are not observing the expected activity, consider the following points systematically.
-
Cofactor Availability: Ensure this compound+ is present at a sufficient, non-limiting concentration.
-
Enzyme Integrity: Confirm the enzyme has been stored correctly to prevent denaturation and loss of activity.[7] Avoid repeated freeze-thaw cycles.[7]
-
Reaction Conditions: Verify that the pH and temperature of the assay are optimal for your specific enzyme. Enzyme activity is highly dependent on these factors.[7][8]
-
Substrate Concentration: Ensure the primary substrate is present at a saturating concentration to avoid rate-limiting effects.
Experimental Protocols
Protocol: Determining Cofactor Specificity via Kinetic Analysis
This protocol provides a method to determine the kinetic constants (Km, Vmax) and the specificity constant (kcat/Km) for your enzyme with both this compound+ and NAD+. The assay monitors the increase in absorbance at 340 nm, which corresponds to the production of NADPH (or NADH).[3][5]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and temperature for your enzyme.
-
Enzyme Stock: Prepare a concentrated stock solution of your purified enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[9]
-
Substrate Stock: Prepare a stock solution of the primary substrate at a concentration that will be saturating in the final reaction volume.
-
Cofactor Stocks: Prepare separate, high-concentration stock solutions of this compound+ and NAD+ in the assay buffer.
2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining enzyme kinetic parameters.
3. Assay Execution (96-well plate format):
-
Set up a series of reactions for each cofactor (this compound+ and NAD+) in separate experiments.
-
In each well, add the assay buffer, the saturating substrate, and a specific concentration from your serial dilution of either this compound+ or NAD+.
-
Include necessary controls:
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.[9]
-
Initiate the reactions by adding a known amount of the enzyme to each well.
-
Immediately place the plate in a spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 10-20 minutes.[9]
4. Data Analysis:
-
For each cofactor concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).[5]
-
Plot the initial velocities (v₀) against the corresponding cofactor concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Vmax and Km for both this compound+ and NAD+.[5]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.[5]
-
Calculate the specificity constant (kcat/Km) for each cofactor.[5]
Data Presentation
The specificity of an enzyme for this compound+ over NAD+ is best demonstrated by comparing their specificity constants (kcat/Km). A significantly higher value for this compound+ confirms its preference.
Table 1: Hypothetical Kinetic Parameters for an this compound-Specific Enzyme
| Cofactor | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity Ratio (this compound+/NAD+) |
| This compound+ | 15 | 120 | 60 | 4.0 x 10⁶ | \multirow{2}{*}{>1000x } |
| NAD+ | 2500 | 10 | 5 | 2.0 x 10³ |
This table illustrates that while the enzyme has some activity with NAD+, its catalytic efficiency (kcat/Km) is over 1000 times greater with this compound+, confirming it is an this compound-specific enzyme.
Enzymatic Reaction Visualization
The diagram below illustrates the general mechanism for an this compound-dependent oxidoreductase.
Caption: General mechanism for an this compound-dependent enzyme reaction.
References
- 1. jinfiniti.com [jinfiniti.com]
- 2. quora.com [quora.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Crystal Structure Analysis and Characterization of this compound-Dependent Glutamate Dehydrogenase with Alcohols Activity from Geotrichum candidum [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Pitfalls to Avoid When Quantifying NADP in Plant Extracts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the quantification of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) and its reduced form (NADPH) in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying this compound+ and NADPH in plant extracts?
The primary challenge is the inherent instability of the molecules and their rapid interconversion during extraction.[1] NADPH is easily oxidized to this compound+, especially under acidic conditions, while this compound+ is labile in alkaline conditions.[2][3] This interconversion is a major barrier to accurately measuring the NADPH/NADP+ ratio, which is a key indicator of the cellular redox state.[4][5][6] Residual enzyme activity in the extract can also contribute to this problem.[4]
Q2: Which extraction method is best for my experiment?
The choice of extraction method depends heavily on your downstream analytical platform.[1]
-
For Enzymatic Cycling Assays: The traditional method involves differential extraction. A simple acid (e.g., HCl) and base (e.g., NaOH) extraction procedure is used to selectively preserve the oxidized (this compound+) and reduced (NADPH) forms, respectively.[2][7][8]
-
For LC-MS/MS Analysis: An extraction with a cold organic solvent mixture is generally preferred to minimize interconversion and is suitable for general metabolomics.[4][6] A solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid has been shown to decrease interconversion and give good recoveries.[4][5][6] It is critical to neutralize these acidic extracts immediately with a base like ammonium (B1175870) bicarbonate to prevent the degradation of NADPH.[4][5][6]
Q3: How can I prevent the degradation of NADPH during sample preparation?
NADPH stability is sensitive to pH, temperature, and buffer composition.[3]
-
pH: NADPH is most stable in slightly alkaline conditions (pH 8.0-9.0).[3] Acidic conditions (below pH 7.4) significantly accelerate its breakdown.[3][4]
-
Temperature: Keep samples on ice at all times during processing.[3] Store extracts at -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
-
Buffer Choice: Certain ions, like phosphate and acetate, can increase the rate of NADPH degradation.[3] Consider using buffers like Tris-HCl or HEPES if your experimental design allows.[3]
Q4: What are common interfering substances in plant extracts that can affect measurements?
Plant extracts are complex mixtures containing compounds that can interfere with this compound(H) quantification.
-
For Spectrophotometric/Fluorometric Assays: Plant pigments (e.g., chlorophylls, carotenoids) and phenolic compounds can cause high background absorbance or fluorescence quenching.[10] This can make absorbance measurements at 340 nm particularly challenging.[10]
-
For Enzymatic Assays: Endogenous redox-active metabolites can interfere with the cycling reactions, leading to measurement artifacts.[7][11]
Q5: Is it possible to measure this compound+ and NADPH separately from the same sample?
Yes. The standard method relies on their differential stability. To measure this compound+, the sample is treated with a base (e.g., NaOH) to destroy NADPH. To measure NADPH, the sample is treated with an acid (e.g., HCl) to destroy this compound+.[2] The remaining cofactor in each treated sample can then be quantified. For total this compound+/NADPH, the extraction is performed under conditions that preserve both forms, such as using a deproteinizing spin filter or specific organic solvents followed by neutralization.[9]
Troubleshooting Guide
Problem: My measured NADPH/NADP+ ratio is unexpectedly low.
-
Possible Cause 1: NADPH Oxidation during Extraction.
-
Solution: If using an acidic extraction method (e.g., for LC-MS), ensure you are working quickly and at low temperatures (on ice). Most importantly, neutralize the extract with a suitable base (e.g., ammonium bicarbonate) immediately after extraction to prevent acid-catalyzed degradation of NADPH.[4][6] For enzymatic assays, use the alkaline extraction method specifically designed to preserve NADPH.[3]
-
-
Possible Cause 2: Interconversion due to Residual Enzyme Activity.
-
Solution: Ensure that the extraction solvent and procedure are sufficient to quench all metabolic activity instantly. Using a cold 40:40:20 acetonitrile:methanol:water mixture with 0.1 M formic acid has been shown to effectively quench enzyme activity.[4] For aqueous extractions, including a detergent can help reduce interconversion.[5]
-
Problem: I am seeing high variability between my sample replicates.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Solution: Standardize every step of your protocol, from the time of tissue harvesting to the final measurement. Keep all samples on ice throughout preparation and minimize the time between extraction and analysis.[3]
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot your standards and sample extracts into single-use volumes before freezing. This prevents the degradation that occurs with multiple freeze-thaw cycles.[3]
-
Problem: The signal in my fluorometric/colorimetric assay is very low.
-
Possible Cause 1: Insufficient this compound(H) in the Sample.
-
Possible Cause 2: Assay Conditions are Not Optimal.
-
Solution: Ensure the pH of your final sample is within the optimal range for the assay enzymes. For kinetic assays, increasing the incubation time can generate more product, but be careful to ensure the reaction remains in the linear range.[2]
-
Problem: My standard curve is non-linear at higher concentrations.
-
Possible Cause 1: Signal Saturation.
Quantitative Data Summary
The stability of NADPH is critical for accurate quantification. The table below summarizes its stability under various conditions.
| Condition | Parameter | Value | Reference(s) |
| pH | Optimal Storage pH | 8.0 - 9.0 | [3] |
| Stability in Acid (0.1 M Formic Acid, pH 2.4) | Half-life of ~16 hours | [4] | |
| Stability at Neutral pH (pH 7.4) | No significant loss over 24 hours | [4] | |
| Temperature | Half-life at 19°C | > 8 hours | [3] |
| Storage Recommendation | Aliquot and store at -80°C | [3][9] | |
| Buffer Ions | Degradation Catalysts | Phosphate and Acetate ions | [3] |
| Recommended Buffers | Tris-HCl, HEPES | [3] |
Experimental Protocols
Protocol 1: Acid/Base Extraction for Selective Quantification via Enzymatic Cycling Assay
This method is adapted from protocols designed to measure oxidized and reduced forms separately.[7][8]
-
Sample Preparation: Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder. Keep frozen.
-
For NADPH Measurement (Alkaline Extraction):
-
Add 500 µL of ice-cold 0.1 M KOH to the powdered tissue.
-
Vortex vigorously and incubate at 60°C for 10 minutes to destroy this compound+.
-
Cool on ice and neutralize by adding 50 µL of 1 M HCl. Check that the pH is between 7.0 and 8.0.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the NADPH assay.
-
-
For this compound+ Measurement (Acidic Extraction):
-
Add 500 µL of ice-cold 0.2 M HCl to a separate aliquot of powdered tissue.
-
Vortex vigorously and incubate at 60°C for 10 minutes to destroy NADPH.
-
Cool on ice and neutralize by adding 100 µL of 1 M KOH. Check that the pH is between 7.0 and 8.0.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the this compound+ assay.
-
-
Quantification:
-
Use a commercial enzymatic cycling assay kit (colorimetric or fluorometric).[9][12]
-
Prepare a standard curve using known concentrations of this compound+ or NADPH.
-
Add the extracted samples and standards to a 96-well plate, add the reaction mixture provided in the kit, and incubate as per the manufacturer's instructions.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the concentration in your samples based on the standard curve, accounting for all dilution factors.
-
Protocol 2: Organic Solvent Extraction for Quantification via LC-MS/MS
This method is optimized to minimize interconversion and is suitable for analyzing total this compound+/NADPH.[4][6]
-
Metabolism Quenching & Extraction:
-
Neutralization & Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Crucially , neutralize the extract immediately by adding ammonium bicarbonate (e.g., 15% w/v) dropwise until the pH is ~7.0.[4] This step is vital to prevent NADPH degradation.
-
-
Sample Clean-up:
-
Centrifuge the neutralized extract again at 16,000 x g for 5 minutes at 4°C to pellet any precipitated salts.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analysis is typically performed using hydrophilic interaction liquid chromatography (HILIC) coupled to a tandem mass spectrometer operating in negative ionization mode.[13]
-
Develop a method using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific mass transitions of this compound+ and NADPH.[14]
-
Quantify against a standard curve prepared with authentic standards in a matrix similar to the sample extract.
-
Visualizations
Caption: this compound(H) quantification workflow comparing the LC-MS and enzymatic assay paths.
Caption: A decision tree for troubleshooting common issues in this compound(H) quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and measurement of NAD(P)(+) and NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Handling of Photosensitive NADPH Samples
This guide provides researchers, scientists, and drug development professionals with essential information for the correct handling of NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), Reduced) samples. Given its sensitivity, proper storage and handling are critical for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Is NADPH sensitive to light?
A1: While NADPH is often labeled as light-sensitive, its primary stability concern is not photodegradation from the UV light (340 nm) used in spectrophotometry.[1][2] The principal cause of degradation is acid-catalyzed decomposition.[1][2] However, as a general good laboratory practice, it is recommended to protect NADPH solutions from prolonged exposure to light by using amber tubes or wrapping containers in aluminum foil.[2][3][4][5]
Q2: What is the optimal pH for storing NADPH solutions?
A2: For maximum stability, NADPH solutions should be maintained at a slightly alkaline pH, ideally between 8.0 and 9.0.[2][6] Acidic conditions (pH below 7.4) lead to rapid degradation.[6][7] It is not recommended to dissolve NADPH in distilled water, as its pH can often be slightly acidic (pH 5-6).[2][6] A 10 mM Tris-HCl buffer at pH 8.0 is a commonly recommended solvent.[2][6]
Q3: What is the correct temperature for storing NADPH?
A3: NADPH is sensitive to temperature.[2][8] For long-term storage, solid NADPH should be kept at -20°C in a desiccator.[9] Stock solutions should be aliquoted and stored at -20°C for several weeks or at -80°C for extended periods.[2][6] Once an aliquot is thawed, it should be kept on ice and used promptly.[2][9]
Q4: Can I reuse a thawed NADPH stock solution?
A4: To ensure optimal activity and reproducibility, it is best practice to use single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][10] If a thawed solution is not entirely used, it should be discarded.[9]
Q5: Which buffers should I avoid when preparing NADPH solutions?
A5: The presence of phosphate and acetate (B1210297) ions in buffers has been shown to accelerate the rate of NADPH degradation.[2][6][8] Whenever possible, opt for buffers like Tris-HCl.[6]
Troubleshooting Guide
Issue 1: Low or no signal in my NADPH-dependent enzyme assay.
-
Possible Cause: Degradation of NADPH due to improper storage or handling.
-
Recommended Solution:
-
Prepare a fresh NADPH stock solution in an alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[2]
-
Ensure the solid NADPH has been stored correctly at -20°C in a desiccated environment.[9]
-
If using a previously prepared stock, ensure it was stored at -80°C in single-use aliquots.[2]
-
Always keep the NADPH solution on ice during your experiment.[6]
-
Issue 2: High variability between replicate measurements.
-
Possible Cause: Inconsistent NADPH concentration due to degradation during the experiment.
-
Recommended Solution:
-
Ensure all samples and reagents are handled under identical conditions.[2]
-
Minimize the time between adding the NADPH solution to your assay and taking the measurement.
-
Be mindful of the assay temperature; NADPH is labile at physiological temperatures like 37°C.[2][6] Consider running the assay at a lower temperature if the protocol allows.[2]
-
Prepare a master mix containing NADPH immediately before dispensing into wells to ensure consistency.
-
Issue 3: A gradual decrease in signal during a kinetic assay that is not enzyme-related.
-
Possible Cause: Instability of NADPH at the assay temperature over the time course of the experiment.[2]
-
Recommended Solution:
-
Run a control experiment with all reaction components except the enzyme to monitor the baseline degradation of NADPH under your assay conditions.[11]
-
If significant degradation is observed, shorten the reaction time or perform the assay at a lower temperature.[2]
-
Ensure the pH of your final assay mixture is within the stable range for NADPH (pH 8.0-9.0).[2][6]
-
Quantitative Data Summary
The stability of NADPH is highly dependent on pH and temperature. The following table summarizes the degradation rates under various conditions.
| Parameter | Condition | Stability/Degradation Rate | Reference |
| Temperature | 19°C | Half-life > 8 hours | [6] |
| 30°C (pH 7) | Rate constant: 10⁻³ min⁻¹ | [1][7] | |
| 37°C | Known to be labile | [2][6] | |
| 41°C | Half-life ~ 1 hour | [6][7] | |
| pH | Acidic (pH ~3) at 30°C | Rate constant: 0.5 min⁻¹ (Rapid Degradation) | [1][7] |
| Neutral (pH 7) at 30°C | Rate constant: 10⁻³ min⁻¹ (Moderate Stability) | [1][7] | |
| Alkaline (pH 10) at 30°C | Rate constant: 10⁻⁵ min⁻¹ (Increased Stability) | [1][7] | |
| Storage (Solution) | -20°C | Stable for several weeks | [6] |
| -80°C | Stable for extended periods | [2][6] |
Experimental Protocols
Protocol 1: Preparation and Storage of NADPH Stock Solution
-
Buffer Preparation: Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Dissolving NADPH: Allow the solid NADPH tetrasodium (B8768297) salt to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount and dissolve it in the pH 8.0 Tris-HCl buffer to your target concentration (e.g., 10 mM).[2] Mix gently by inversion.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into small, single-use volumes in opaque microcentrifuge tubes.[2]
-
Storage: Snap-freeze the aliquots and store them at -80°C for long-term use.[2][9] For short-term use (a few weeks), -20°C is acceptable.[6]
Protocol 2: Spectrophotometric Quantification of NADPH
This method relies on the strong absorbance of NADPH at 340 nm.
-
Blank Preparation: Use the same buffer your NADPH is dissolved in as the blank (e.g., 10 mM Tris-HCl, pH 8.0).
-
Sample Preparation: Dilute your NADPH stock solution to a concentration that will give an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0).
-
Measurement: Measure the absorbance of your diluted sample at 340 nm.
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[7]
Visualizations
Caption: Workflow for preparing and storing NADPH stock solutions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. How to Prepare Light Sensitive Samples for Transport [coohom.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Researcher's Guide to Cellular NADP+/NADPH Ratios: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate balance of cellular redox states is paramount. The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form (NADPH) is a critical determinant of a cell's capacity for biosynthesis and antioxidant defense. This guide provides a comparative overview of this compound+/NADPH ratios across different cell types, supported by experimental data and detailed methodologies for their measurement.
The this compound+/NADPH ratio is a key indicator of the cellular redox environment. While the NAD+/NADH ratio is primarily involved in catabolic reactions and energy production, the this compound+/NADPH couple is crucial for anabolic processes, such as fatty acid and nucleotide synthesis, and for the regeneration of antioxidants like glutathione.[1] Generally, cells maintain a low this compound+/NADPH ratio, ensuring a ready supply of reducing equivalents for biosynthetic and protective functions. However, this ratio can vary significantly between different cell types and is often altered in disease states, most notably in cancer.
Quantitative Comparison of this compound+/NADPH Ratios
The following table summarizes representative this compound+/NADPH ratios from the literature, offering a snapshot of the variations observed across different cell types and conditions. It is important to note that these values can be influenced by various factors, including cell density, metabolic state, and the specific experimental methods used for quantification.
| Cell Type/Tissue | Condition | This compound+/NADPH Ratio | Reference |
| Human Colon Cancer Cells | Cancerous Tissue | 11.15 ± 11.71 | [2] |
| Normal Human Colon Cells | Normal Tissue | ~10-fold lower than cancer cells | [3] |
| Liver (cytosol) | - | 0.001 - 0.01 | [4] |
| A549 (Lung Carcinoma) | Baseline | Varies with cell density | [5] |
| HepG2 (Hepatocellular Carcinoma) | Baseline | Varies with cell density | [5] |
| Jurkat (T-lymphocyte) | Baseline | Varies with cell density | [5] |
| Primary Rat Astrocytes | Baseline | ~1.7 | [5] |
| Primary Rat Astrocytes | Oxidative Stress (H2O2) | Decreased | [5] |
Experimental Protocols for Measuring this compound+/NADPH Ratios
Accurate determination of this compound+/NADPH ratios is essential for reliable comparative studies. The two most common methodologies are enzymatic cycling assays (available as commercial kits) and liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Enzymatic Cycling Assay (Colorimetric/Fluorometric)
This method is widely used due to its simplicity and high-throughput capability. The principle involves an enzymatic cycling reaction where this compound+ is reduced to NADPH, which in turn reduces a probe to generate a colored or fluorescent product.[5]
A. Sample Preparation:
-
Cell Lysis:
-
Harvest cultured cells (approximately 1-5 x 10^6 cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 0.5 mL of the provided this compound+/NADPH Extraction Buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove cellular debris.[4][6]
-
-
Deproteinization:
B. Differential Measurement of this compound+ and NADPH:
To measure this compound+ and NADPH individually, the sample is split into two aliquots.
-
NADPH Measurement (this compound+ degradation):
-
This compound+ Measurement (NADPH degradation):
C. Assay Procedure:
-
Prepare this compound+ standards according to the kit manufacturer's instructions.
-
Add 50 µL of the prepared samples (total this compound+/NADPH, NADPH only, and this compound+ only) and standards to a 96-well microplate.
-
Add 50 µL of the this compound Cycling Reagent to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[2][6]
-
Calculate the concentrations of total this compound+/NADPH, this compound+, and NADPH from the standard curve. The this compound+/NADPH ratio is then calculated.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and sensitivity for the direct quantification of this compound+ and NADPH.[5] A critical consideration for this method is the prevention of interconversion between the oxidized and reduced forms during sample extraction.
A. Sample Extraction:
-
Quenching and Extraction:
-
For cultured mammalian cells, rapidly aspirate the culture medium and add a cold extraction solvent of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. This solvent has been shown to minimize the interconversion of this compound+ and NADPH.[7][8]
-
Scrape the cells and collect the extract.
-
-
Neutralization:
-
Centrifugation:
-
Centrifuge the extract at a high speed to pellet any precipitates.
-
Collect the supernatant for LC-MS analysis.
-
B. LC-MS Analysis:
-
Chromatographic Separation:
-
Separate this compound+ and NADPH using a suitable liquid chromatography method, such as reversed-phase ion-pairing chromatography or hydrophilic interaction chromatography (HILIC).[7]
-
-
Mass Spectrometric Detection:
-
Detect and quantify this compound+ and NADPH using a mass spectrometer operating in a suitable mode, such as Multiple Reaction Monitoring (MRM), to ensure high specificity and sensitivity. The distinct mass-to-charge ratios of this compound+ and NADPH allow for their precise quantification.[9]
-
Signaling Pathway Regulation by this compound+/NADPH Ratio
The cellular this compound+/NADPH ratio is a critical regulator of metabolic pathways. One of the primary examples is its control over the Pentose Phosphate Pathway (PPP).
Caption: Regulation of the Pentose Phosphate Pathway by the this compound+/NADPH ratio.
The diagram illustrates that the first committed step of the Pentose Phosphate Pathway, the conversion of Glucose-6-Phosphate to 6-Phosphoglucono-δ-lactone, is catalyzed by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). This reaction reduces this compound+ to NADPH. High levels of NADPH act as a potent allosteric inhibitor of G6PD, thus creating a negative feedback loop.[10][11] This ensures that the production of NADPH is tightly coupled to its consumption in biosynthetic and antioxidant pathways, thereby maintaining cellular redox homeostasis. When the demand for NADPH increases (e.g., during rapid cell growth or under oxidative stress), the this compound+/NADPH ratio rises, which alleviates the inhibition of G6PD and stimulates the PPP to regenerate NADPH.[12]
References
- 1. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 3. This compound/NADPH-Glo™ Assay Protocol [promega.jp]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. med.libretexts.org [med.libretexts.org]
- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
A Researcher's Guide: Validating NADP Assay Results with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form (NADPH) is critical for understanding cellular redox status, metabolic pathways, and the efficacy of therapeutic interventions. While traditional this compound enzymatic assays are widely used, mass spectrometry (MS) has emerged as a powerful tool for validating and complementing these results, offering high specificity and the ability to measure multiple metabolites simultaneously. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
Method Comparison: Enzymatic Assays vs. Mass Spectrometry
The choice between an enzymatic assay and a mass spectrometry-based method depends on various factors, including the required sensitivity, specificity, sample throughput, and the need for absolute quantification.
| Feature | Enzymatic Cycling Assays | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Amplification of the this compound(H) signal through enzymatic reactions that cycle between the oxidized and reduced forms, coupled to a colorimetric or fluorometric readout.[1][2][3] | Separation of this compound+ and NADPH by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.[4][5][6][7][8] |
| Specificity | Can be highly specific for this compound(H) over NAD(H) with engineered enzymes, but potential for cross-reactivity exists.[9] | High specificity due to the separation of molecules based on their unique mass and fragmentation patterns, allowing for unambiguous identification.[6][7][8] |
| Sensitivity | High sensitivity, with detection limits in the nanomolar range (e.g., ~0.8 nM).[1] | Ultra-high sensitivity, with detection limits in the low nanomolar to picomolar range (e.g., 0.02 µM).[6] |
| Quantification | Typically provides relative quantification against a standard curve. Absolute quantification can be challenging. | Enables both relative and absolute quantification, especially when using stable isotope-labeled internal standards.[6][10] |
| Throughput | Well-suited for high-throughput screening in 96- or 384-well plate formats.[11] | Lower throughput compared to plate-based enzymatic assays, though advancements in autosamplers are improving this. |
| Multiplexing | Generally measures only total this compound+/NADPH or requires separate steps to differentiate the two.[1] | Allows for the simultaneous measurement of this compound+, NADPH, and other metabolites in the NAD metabolome (e.g., NAD+, NADH, precursors, and catabolites).[5][6] |
| Sample Prep | Requires specific extraction procedures to separate this compound+ and NADPH and to eliminate interfering substances.[1] | Sample preparation is critical to prevent interconversion of this compound+ and NADPH. Specific extraction solvents and immediate neutralization are often required.[4] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
Experimental Protocols
Accurate and reproducible results are highly dependent on the experimental protocol. Below are detailed methodologies for both an enzymatic cycling assay and an LC-MS/MS method for this compound(H) quantification.
Enzymatic Cycling Assay Protocol
This protocol is based on the principle of an enzymatic cycling reaction where this compound+ is reduced to NADPH, which then reacts with a probe to produce a detectable signal.
-
Sample Preparation:
-
Cell Lysates: Homogenize 1-2 x 10^6 cells in 500 µL of this compound/NADPH Extraction Buffer on ice. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.
-
Tissue Homogenates: Homogenize 50 mg of tissue in 500 µL of cold this compound/NADPH Extraction Buffer. Centrifuge to pellet debris.
-
Separation of this compound+ and NADPH (Optional): To measure this compound+ and NADPH separately, treat the extract with either acid or base to selectively degrade one form. For example, incubation with 0.1 N HCl at 80°C for 60 minutes will destroy NADPH, leaving this compound+.[1] Neutralize the sample before proceeding.
-
-
Assay Procedure:
-
Prepare a standard curve using a known concentration of this compound+.
-
Add 50 µL of standards and samples to a 96-well plate.
-
Prepare a Reaction Mix containing this compound Cycling Enzyme, this compound Cycling Substrate, and a developer (e.g., a colorimetric or fluorometric probe).[1]
-
Add 100 µL of the Reaction Mix to each well.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., OD450 nm for colorimetric assays).
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of this compound(H) in the samples.
-
LC-MS/MS Protocol for this compound(H) Quantification
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for the sensitive and specific quantification of this compound+ and NADPH.
-
Sample Extraction:
-
Quench metabolism and extract metabolites by adding cold ( -20°C) 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid to the cell pellet or tissue homogenate.[4] This method has been shown to decrease the interconversion between oxidized and reduced forms.[4]
-
Vortex and incubate on ice.
-
Centrifuge at high speed to pellet proteins and debris.
-
Immediately neutralize the supernatant with a suitable buffer to prevent acid-catalyzed degradation.[4]
-
For absolute quantification, spike the extraction solvent with stable isotope-labeled internal standards (e.g., ¹³C-NADP+).[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (HILIC):
-
Column: Xbridge BEH Amide column (150 × 2 mm, 2.5 μm particle size).[4]
-
Mobile Phase A: 95:5 water:acetonitrile + 20 mM ammonium (B1175870) acetate (B1210297) + 20 mM ammonium hydroxide, pH 9.4.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A time-based gradient is used to separate the metabolites.[4]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound+ (e.g., m/z 744.3→506.2) and NADPH (e.g., m/z 746.3→508.2) are monitored.[6]
-
-
-
Data Analysis:
-
Peak areas for this compound+ and NADPH are integrated.
-
Quantification is performed by comparing the peak areas of the endogenous metabolites to those of the internal standards and a standard curve.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating this compound assay results with mass spectrometry.
This compound and NADPH are key players in a multitude of cellular signaling pathways, primarily related to redox homeostasis and anabolic processes.
Caption: Key signaling roles of the this compound+/NADPH couple.
Conclusion
Both enzymatic assays and mass spectrometry are valuable techniques for the quantification of this compound+ and NADPH. Enzymatic assays offer a high-throughput and cost-effective solution for relative quantification, making them suitable for initial screening and large-scale studies. However, for applications requiring the highest level of specificity, absolute quantification, and the ability to analyze multiple related metabolites simultaneously, LC-MS/MS is the gold standard. By using LC-MS to validate the results from enzymatic assays, researchers can ensure the accuracy and reliability of their findings, leading to a more robust understanding of cellular metabolism and disease. The critical importance of proper sample preparation to prevent the interconversion of this compound+ and NADPH cannot be overstated for either method.[4]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 8. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 9. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantitation of NAD+/NADH and NADPH/NADP+ with mass spectrometry by using calibration constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
A Comparative Analysis of NADP+ and NAD+ as Cofactors for Glutamate Dehydrogenase
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme cofactor specificity is paramount. This guide provides an objective comparison of Nicotinamide Adenine Dinucleotide Phosphate (NADP+) and Nicotinamide Adenine Dinucleotide (NAD+) as cofactors for the mitochondrial enzyme Glutamate (B1630785) Dehydrogenase (GDH), supported by experimental data and detailed protocols.
Glutamate dehydrogenase is a pivotal enzyme at the crossroads of carbon and nitrogen metabolism, catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia.[1] A unique characteristic of mammalian GDH is its ability to utilize both this compound+ and NAD+ as cofactors, a trait not commonly observed in lower organisms where GDH isoforms often exhibit strict specificity for one or the other.[2][3] This dual specificity in mammals allows GDH to participate in both catabolic and anabolic pathways.[2]
The direction of the GDH-catalyzed reaction is influenced by the cellular concentrations of substrates and the enzyme's affinity (Km) for them.[2] Generally, NAD+ is utilized in the oxidative deamination of glutamate, feeding α-ketoglutarate into the Krebs cycle for energy production.[1][2] Conversely, the reverse reaction, the reductive amination of α-ketoglutarate to form glutamate, preferentially uses NADPH, contributing to biosynthetic processes.[1][2]
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme with different cofactors can be quantitatively assessed by comparing their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the cofactor, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Experimental data from studies on mouse liver GDH reveals distinct differences in the enzyme's kinetics with NAD+ versus this compound+.
| Cofactor | Vmax (Relative) | Km for Glutamate (mM) | Dissociation Constant for Glutamate Inhibition (Ki) (mM) |
| NAD+ | 2.5-fold higher | 1.92 | 12.2 |
| This compound+ | 1 | 1.66 | 4.0 |
Data sourced from studies on mouse liver tissue homogenates.[4]
As the data indicates, the Vmax for the NAD+-dependent reaction is 2.5 times higher than that of the this compound+-dependent reaction, suggesting a greater catalytic turnover with NAD+.[4] Interestingly, the Km values for glutamate are similar with both cofactors, indicating that the choice of cofactor does not significantly alter the enzyme's affinity for glutamate.[4] However, GDH exhibits substrate inhibition at high glutamate concentrations, and this inhibition is more pronounced when this compound+ is the cofactor, as reflected by the lower Ki value.[4]
Signaling Pathways and Experimental Workflow
To visualize the metabolic context and the experimental approach to studying GDH activity, the following diagrams are provided.
Caption: The reversible reaction catalyzed by Glutamate Dehydrogenase (GDH).
Caption: A generalized workflow for the colorimetric assay of GDH activity.
Experimental Protocols
The following is a detailed methodology for the determination of GDH activity, which can be adapted to compare this compound+ and NAD+ as cofactors. This protocol is based on spectrophotometrically monitoring the production of NADH or NADPH at 340 nm.[5][6][7]
1. Reagent Preparation:
-
Extraction Buffer: Prepare a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and protease inhibitors).
-
Reaction Buffer: Prepare a reaction buffer appropriate for the direction of the reaction being studied.
-
Oxidative Deamination (Glutamate to α-Ketoglutarate): 100 mM Tris-HCl, pH 8.0.
-
Reductive Amination (α-Ketoglutarate to Glutamate): 100 mM Tris-HCl, pH 7.6.
-
-
Substrate Solutions:
-
L-Glutamate: Prepare a stock solution (e.g., 1 M) in distilled water.
-
α-Ketoglutarate: Prepare a stock solution (e.g., 1 M) in distilled water.
-
Ammonium Chloride (for reductive amination): Prepare a stock solution (e.g., 1 M) in distilled water.
-
-
Cofactor Solutions: Prepare fresh stock solutions of NAD+ and this compound+ (e.g., 20 mM) in the appropriate reaction buffer.
-
NAD(P)H Standard Solutions: Prepare a series of known concentrations of NADH or NADPH in the reaction buffer to generate a standard curve.
2. Sample Preparation:
-
Homogenize fresh or frozen tissue samples (e.g., 50 mg) in approximately 200 µL of ice-cold extraction buffer.[7]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[7]
-
Carefully collect the supernatant, which contains the GDH enzyme, and keep it on ice.
3. GDH Activity Assay (Oxidative Deamination):
-
In a 96-well microplate, add the following to each well:
-
Sample (supernatant): 5-20 µL
-
Reaction Buffer (pH 8.0): to a final volume of 200 µL
-
L-Glutamate: to a final concentration of 10 mM
-
-
To initiate the reaction, add the cofactor (NAD+ or this compound+) to a final concentration of 1-3 mM.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase in absorbance is proportional to the rate of NADH or NADPH production.
4. GDH Activity Assay (Reductive Amination):
-
In a 96-well microplate, add the following to each well:
-
Sample (supernatant): 5-20 µL
-
Reaction Buffer (pH 7.6): to a final volume of 200 µL
-
α-Ketoglutarate: to a final concentration of 10 mM
-
Ammonium Chloride: to a final concentration of 50 mM
-
-
To initiate the reaction, add the cofactor (NADH or NADPH) to a final concentration of 0.25 mM.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH or NADPH consumption.
5. Data Analysis:
-
Plot the absorbance values from the NAD(P)H standard solutions against their known concentrations to generate a standard curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each sample.
-
Convert the change in absorbance per minute to the rate of NAD(P)H production or consumption (in µmol/min) using the standard curve.
-
To determine Km and Vmax, perform the assay with varying concentrations of the cofactor while keeping the substrate concentration constant (and vice versa). Plot the initial velocities against the substrate/cofactor concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
The dual cofactor specificity of mammalian glutamate dehydrogenase underscores its central role in integrating cellular metabolism. While GDH can utilize both NAD+ and this compound+, kinetic data reveals a clear preference for NAD+ in the oxidative deamination of glutamate, as evidenced by a significantly higher Vmax.[4] This aligns with the catabolic role of this reaction in energy production. The choice of cofactor is a critical determinant of GDH function, and understanding the kinetic differences between this compound+ and NAD+ is essential for researchers investigating metabolic pathways and developing therapeutic interventions targeting this key enzyme.
References
- 1. Glutamate Dehydrogenase [chem.uwec.edu]
- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate dehydrogenases: the why and how of coenzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. In vitro Colorimetric Method to Measure Plant Glutamate Dehydrogenase Enzyme Activity [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
Comparative analysis of NADPH production from different metabolic pathways
A Comparative Analysis of NADPH Production from Major Metabolic Pathways
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is an essential cofactor that provides the reducing power for major biosynthetic reactions and antioxidant defense systems.[1][2][3] Its production is compartmentalized and maintained by several key metabolic pathways. For researchers and professionals in drug development, understanding the relative contributions and regulation of these pathways is critical for targeting metabolic vulnerabilities in diseases like cancer. This guide provides a comparative analysis of the three primary sources of cytosolic NADPH: the pentose (B10789219) phosphate pathway (PPP), TCA cycle-associated enzymes, and one-carbon (folate) metabolism.
Pathway Overviews and Contributions
The regeneration of cytosolic NADPH from NADP+ occurs through three principal routes: the oxidative pentose phosphate pathway (oxPPP), the activity of malic enzyme 1 (ME1) and isocitrate dehydrogenase 1 (IDH1), and folate metabolism.[1][2] The contribution of each pathway is highly dependent on cell type and physiological conditions.[4][5]
-
Pentose Phosphate Pathway (PPP): The oxPPP is a fundamental glucose-oxidizing pathway that runs parallel to glycolysis.[3] It is often considered the largest single source of cytosolic NADPH in most cultured mammalian cells.[1] Two key dehydrogenase reactions in this pathway, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (PGD), each produce one molecule of NADPH.[1][3] The PPP is uniquely critical for maintaining a high NADPH/NADP+ ratio, which is essential for the proper functioning of enzymes like dihydrofolate reductase (DHFR) in folate metabolism.[1][2]
-
TCA Cycle-Associated Enzymes: While the TCA cycle itself operates within the mitochondria, intermediates exported to the cytosol can be used for NADPH generation.
-
Isocitrate Dehydrogenase 1 (IDH1): This cytosolic enzyme catalyzes the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate, reducing this compound+ to NADPH.[1]
-
Malic Enzyme 1 (ME1): This enzyme converts malate (B86768) to pyruvate (B1213749) in the cytosol, also producing NADPH.[1][6] In certain conditions, such as for differentiating adipocytes or when the PPP is compromised, the flux through ME1 and IDH1 can increase significantly to compensate for NADPH demands.[1][7]
-
-
One-Carbon (Folate) Metabolism: Folate metabolism plays a crucial role in providing one-carbon units for the synthesis of nucleotides and amino acids.[8] It has also been identified as a major, and sometimes surprising, contributor to NADPH production in both the cytosol and mitochondria.[7][8] The key reaction involves the oxidation of methylene-tetrahydrofolate to 10-formyl-tetrahydrofolate, catalyzed by the MTHFD1 (cytosolic) and MTHFD2 (mitochondrial) enzymes, which is coupled to the reduction of this compound+.[7] In some proliferating cells, the contribution from this pathway can be nearly comparable to that of the PPP.[7]
Quantitative Comparison of NADPH Production
The relative flux of NADPH from each pathway varies significantly between cell lines and in response to metabolic stress. The following table summarizes representative data on the contributions of each pathway.
| Pathway | Key Enzymes | Subcellular Location | Typical Contribution to Cytosolic NADPH | Regulation Highlights |
| Pentose Phosphate Pathway | G6PD, PGD | Cytosol | Major source in most proliferating cells (e.g., ~10 mM/h in HCT116 cells)[1] | Allosterically inhibited by NADPH. Flux increases under oxidative stress. |
| TCA Cycle-Associated | IDH1, ME1 | Cytosol | Compensatory source; can increase flux 4-fold upon G6PD loss[1]. ME1 is a major source in differentiating adipocytes[4]. | Induced by this compound+ accumulation. Substrate availability from the citrate (B86180) shuttle is key. |
| One-Carbon (Folate) Metabolism | MTHFD1 | Cytosol, Mitochondria | Significant contributor, nearly comparable to PPP in some cancer cells[7]. | Driven by serine availability and demand for purine (B94841) synthesis[7][9][10]. |
Visualizing the Metabolic Pathways
The following diagrams illustrate the core reactions of each NADPH-producing pathway.
Caption: The oxidative branch of the Pentose Phosphate Pathway generates two molecules of NADPH.
Caption: Cytosolic enzymes IDH1 and ME1 use TCA intermediates to produce NADPH.
Caption: The MTHFD1/2 enzymes in one-carbon metabolism generate NADPH from methylene-THF.
Experimental Protocols
Accurate quantification of NADPH production from different pathways is essential for metabolic research. Below are summaries of key experimental methodologies.
Isotope Tracing with Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a powerful technique to trace the flow of atoms from a labeled substrate into the NADPH pool, providing pathway-specific flux information.[4]
-
Objective: To quantify the contribution of a specific pathway (e.g., PPP or ME1) to the total NADPH pool.
-
Principle: Cells are incubated with a stable isotope-labeled substrate, typically deuterium (B1214612) (²H)-labeled glucose. The deuterium is transferred to this compound+ during the specific enzymatic reaction, creating deuterated NADPH (this compound²H), which is then detected and quantified by LC-MS.[4][5]
-
Methodology:
-
Cell Culture: Plate cells and grow to desired confluency.
-
Tracer Incubation: Replace the medium with one containing a specific tracer.
-
For PPP flux: Use [3-²H]-glucose. The deuteride (B1239839) at the C-3 position is transferred to this compound+ by 6-phosphogluconate dehydrogenase (6PGD).[4][5]
-
For ME1 flux: Use [4-²H]-glucose, which specifically reports on this compound²H produced by malic enzyme.[4]
-
For Folate Metabolism flux: Use [2,3,3-²H]-serine to observe labeling of NADPH.[7]
-
-
Metabolite Extraction: After a short incubation (e.g., 20 minutes for NADPH measurement), rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).[11]
-
LC-MS Analysis: Separate metabolites using liquid chromatography and analyze the mass isotopologue distribution of NADPH using a mass spectrometer to determine the fraction of the pool that is labeled.[4][7]
-
Total this compound+/NADPH Quantification Assay
These assays measure the total concentration of this compound+ and NADPH in a sample, which is useful for assessing the overall redox state.
-
Objective: To determine the total concentration of this compound+ and NADPH and their ratio.
-
Principle: A bioluminescent or fluorometric assay where a reductase enzyme uses this compound+/NADPH to convert a substrate into a detectable product (luciferin for light, or a fluorescent molecule).[12][13] The signal is proportional to the total amount of this compound+ and NADPH. To measure the cofactors individually, samples are pre-treated with acid to destroy NADPH or with base to destroy this compound+.[13]
-
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates using an appropriate extraction buffer.[13] For ratio analysis, split the lysate into two aliquots.
-
Selective Degradation:
-
Detection: Add the assay reagent (containing the reductase and substrate) to the treated samples and standards in a 96-well plate.[12][13]
-
Measurement: After incubation, read the luminescence or fluorescence using a microplate reader.[12][13] Calculate concentrations based on a standard curve.
-
Live-Cell Imaging with Genetically Encoded Biosensors
This approach allows for the real-time monitoring of NADPH dynamics within living cells.
-
Objective: To visualize changes in NADPH concentration or the this compound+/NADPH ratio in real-time in response to stimuli.
-
Principle: Cells are transfected with a plasmid encoding a fluorescent protein-based sensor (e.g., iNap) whose fluorescent properties change upon binding to NADPH.[14] This allows for dynamic measurement of relative NADPH levels using fluorescence microscopy.[14]
-
Methodology:
-
Transfection: Introduce the biosensor-encoding plasmid into the cells of interest.
-
Live-Cell Imaging: Culture the cells on a microscope-compatible dish.
-
Data Acquisition: Using a fluorescence microscope, acquire images at different time points, before and after adding a compound or stimulus.
-
Analysis: Quantify the changes in fluorescence intensity or ratio to determine the relative change in NADPH concentration.[14]
-
Experimental Workflow Visualization
Caption: A typical workflow for quantifying pathway-specific NADPH production via LC-MS.
Conclusion
The production of NADPH is a vital cellular process maintained by a network of interconnected metabolic pathways. While the pentose phosphate pathway is often the primary source, the contributions from TCA cycle-associated enzymes and one-carbon metabolism are also critically important, particularly in proliferating cells or under conditions of metabolic stress.[1][7] The choice of which pathway predominates is a dynamic process influenced by substrate availability, the cell's redox state, and biosynthetic demands. A thorough understanding of these pathways and the experimental tools used to study them is paramount for developing novel therapeutic strategies that target cellular metabolism.
References
- 1. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. gene.pku.edu.cn [gene.pku.edu.cn]
- 6. The role of malic enzyme as the provider of NADPH in oleaginous microorganisms: a reappraisal and unsolved problems - ProQuest [proquest.com]
- 7. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of serine, folate and glycine metabolism to the ATP, NADPH and purine requirements of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound/NADPH-Glo™ Assay Protocol [promega.co.uk]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Monitoring NAD(H) and this compound(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of NADP Analogs: A Comparative Guide to Enzymatic Assay Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of enzymatic assays is paramount. The use of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) analogs is widespread, offering advantages in assay design and detection. However, their cross-reactivity with this compound-dependent enzymes can vary significantly, impacting data interpretation. This guide provides an objective comparison of the performance of common this compound analogs, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The choice of an this compound analog in an enzymatic assay is often dictated by the need for a specific reporter property, such as fluorescence or a shifted absorbance spectrum, that the native cofactor does not possess. While these analogs are designed to mimic this compound+, structural modifications can alter their interaction with the enzyme's active site, leading to differences in binding affinity and turnover rates. Understanding this cross-reactivity is crucial for accurate kinetic analysis and inhibitor screening.
Quantitative Comparison of this compound Analog Performance
The efficacy of an this compound analog as a cofactor is best described by its kinetic parameters, such as the Michaelis constant (Kₘ), which indicates binding affinity, and the catalytic constant (kcat), which represents the turnover rate. The specificity constant (kcat/Kₘ) provides a measure of the enzyme's overall efficiency with the analog. Another important metric is the relative activity of the enzyme with the analog compared to the natural cofactor, this compound+.
The following table summarizes publicly available data on the cross-reactivity of several this compound analogs with various this compound-dependent dehydrogenases.
| This compound Analog | Enzyme | Organism/Source | Parameter | Value | Relative Activity (% of this compound+) | Reference |
| Thionicotinamide adenine dinucleotide phosphate (Thio-NADP+) | Isocitrate Dehydrogenase | Pig Heart | Activity | Lower than this compound+ | Not specified | [1] |
| 3-Acetylpyridine (B27631) adenine dinucleotide phosphate (APAD P+) | Isocitrate Dehydrogenase | Pig Heart | Activity | Similar to this compound+ | Not specified | [1] |
| 3-Aminopyridine (B143674) adenine dinucleotide phosphate (AADP+) | Glucose-6-Phosphate Dehydrogenase | Yeast | Inhibition | Effective Inhibitor | Not applicable | [2] |
| Isocitrate Dehydrogenase | Not specified | Inhibition | Effective Inhibitor | Not applicable | [2] | |
| 6-Phosphogluconate Dehydrogenase | Not specified | Inhibition | Effective Inhibitor | Not applicable | [2] | |
| Nicotinic acid adenine dinucleotide phosphate (NAADP) | Glucose-6-Phosphate Dehydrogenase | Not specified | - | Poor Substrate | Not specified | [3] |
| 2'-O-(2-carboxyethyl)phosphono-NAD (I) | Glucose-6-Phosphate Dehydrogenase | L. mesenteroides | Relative Activity | - | 60-200% | [4] |
| Glutamate Dehydrogenase | Beef Liver | Relative Activity | - | 60-200% | [4] | |
| Isocitrate Dehydrogenase | Pig Heart | Relative Activity | - | 0.5-20% | [4] | |
| N6-(2-carboxyethyl)-NADP (II) | Glucose-6-Phosphate Dehydrogenase | L. mesenteroides | Relative Activity | - | 65-130% | [4] |
| Glutamate Dehydrogenase | Beef Liver | Relative Activity | - | 65-130% | [4] | |
| Isocitrate Dehydrogenase | Pig Heart | Relative Activity | - | <1% | [4] |
Note: This table is a compilation of data from various sources and experimental conditions may differ. Direct comparison between studies should be made with caution.
Key Signaling Pathway: The Pentose (B10789219) Phosphate Pathway and Redox Homeostasis
This compound-dependent enzymes are central to cellular metabolism and defense against oxidative stress. A prime example is the pentose phosphate pathway (PPP), where Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase catalyze the production of NADPH. This reduced cofactor is then utilized by Glutathione (B108866) Reductase to maintain a pool of reduced glutathione (GSH), a critical antioxidant.
Experimental Protocols
Determining Kinetic Parameters (Kₘ and kcat) for this compound Analogs
This protocol outlines a generalized procedure for comparing the kinetic performance of an this compound analog against the native this compound+ using a spectrophotometric assay. The principle is to measure the initial reaction velocity at various cofactor concentrations while keeping the substrate concentration constant and saturating.
Materials:
-
Purified this compound-dependent enzyme of interest
-
Enzyme's specific substrate
-
Native this compound+
-
This compound+ analog
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of kinetic measurements
-
96-well UV-transparent microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare concentrated stock solutions of this compound+ and the this compound+ analog in the reaction buffer. Accurately determine their concentrations using their respective molar extinction coefficients (e.g., ε₃₄₀ = 6220 M⁻¹cm⁻¹ for NADPH).
-
Prepare a stock solution of the enzyme's substrate at a concentration known to be saturating (e.g., >10x Kₘ).
-
Prepare a working solution of the purified enzyme. The final concentration should be sufficient to yield a linear reaction rate for at least 1-2 minutes.
-
-
Assay Setup:
-
Design a concentration series for both this compound+ and the this compound+ analog. A typical range would be from 0.1x to 10x the expected Kₘ.
-
For each reaction, prepare a master mix in a microplate well or cuvette containing the reaction buffer and the saturating substrate.
-
Add the varying concentrations of either this compound+ or the this compound+ analog to the respective wells.
-
Include control wells for each cofactor concentration that contain all components except the enzyme to measure any non-enzymatic cofactor reduction.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately begin monitoring the increase in absorbance at the λₘₐₓ of the reduced cofactor (e.g., 340 nm for NADPH). Record data at regular intervals (e.g., every 5-10 seconds) for 1-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each cofactor concentration.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (μM/min) using the Beer-Lambert law (A = εcl).
-
Plot the initial velocity (v₀) against the cofactor concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vₘₐₓ and Kₘ for both this compound+ and the analog.
-
Calculate the turnover number (kcat) using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Calculate the specificity constant (kcat/Kₘ) for both cofactors to compare their efficiencies.
-
Conclusion
The selection of an this compound analog requires careful consideration of its interaction with the specific enzyme system under investigation. While analogs like 3-acetylpyridine adenine dinucleotide phosphate may exhibit activity similar to the native cofactor in some systems, others like thio-NADP+ or NAADP can act as poor substrates or even inhibitors. The provided data and protocols offer a framework for researchers to make informed decisions, ensuring the integrity and accuracy of their experimental results. It is always recommended to perform a kinetic characterization of any analog with the enzyme of interest before its adoption in high-throughput screening or detailed mechanistic studies.
References
- 1. Selectivity in the binding of NAD(P)+ analogues to NAD- and this compound-dependent pig heart isocitrate dehydrogenases. A nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of 3-aminopyridine adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
The NADP+/NADPH Redox Couple: A Comparative Guide for Normal and Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, constitute a fundamental redox couple essential for a multitude of cellular processes. This guide provides a comparative analysis of this compound levels and the this compound+/NADPH ratio in cancer cells versus normal cells, supported by experimental data and detailed methodologies. Understanding these differences is critical for exploiting metabolic vulnerabilities in cancer for therapeutic development.
Quantitative Comparison of this compound+/NADPH Levels
Cancer cells exhibit significant alterations in their metabolic landscape to support rapid proliferation and survival. One of the key changes is the reprogramming of redox homeostasis, which is reflected in the this compound+/NADPH pool. Experimental evidence, primarily from studies on human colon tissue, indicates a dramatically different redox state in cancerous cells compared to their normal counterparts.
A key study measuring metabolites in fresh human colon tissues found that the this compound+/NADPH ratio is approximately ten times higher in cancer cells than in the normal cell population.[1][2] This significant shift is attributed to both an increase in the oxidized this compound+ form and a decrease in the reduced NADPH form within the cancer cells.[1]
| Parameter | Cell Type | Value / Ratio | Key Findings | Source |
| This compound+/NADPH Ratio | Normal Human Colon Cells | ~1 (Baseline) | Represents a balanced redox state under normal physiological conditions. The ratio remains relatively stable through the cell cycle, with a slight increase from G0 to G1.[1] | Moreira et al., 2016[1][2] |
| This compound+/NADPH Ratio | Cancerous Human Colon Cells | 11.15 ± 11.71 (Cancer/Normal) | A ~10-fold higher ratio indicates a highly oxidized state. This is driven by increased this compound+ and decreased NADPH concentrations. The ratio peaks significantly during the S phase, reflecting high anabolic demand.[1] | Moreira et al., 2016[1][2] |
| NADPH Levels | Human Hepatocellular Carcinoma (HCC) | Significantly Decreased | Lower NADPH levels in patient tumors suggest a high consumption rate for antioxidant defense and biosynthesis, potentially exceeding production. | Potapova et al., 2021[3] |
| NADPH Levels | Mouse Hepatocellular Carcinoma (HCC) Model | Increased | Higher NADPH production in this model may reflect an adaptive upregulation of pathways like the Pentose Phosphate Pathway to meet the demands of proliferation and redox balance.[3][4] | Potapova et al., 2021[3] |
The Role of Altered this compound+/NADPH Balance in Cancer Metabolism
The elevated this compound+/NADPH ratio in cancer cells is not an isolated phenomenon but rather a cornerstone of their metabolic reprogramming. This altered redox state supports the unique bioenergetic and biosynthetic demands of malignant cells.
1. Increased Anabolic Synthesis: Rapidly proliferating cancer cells require a constant supply of building blocks, including nucleotides for DNA replication and fatty acids for membrane synthesis. NADPH is the primary reducing equivalent (electron donor) for these crucial anabolic pathways.[5] An elevated this compound+/NADPH ratio signifies a high flux and rapid consumption of NADPH to fuel this synthesis.[1]
2. Counteracting Oxidative Stress: Cancer cells' hyperactive metabolism and mitochondrial dysfunction lead to the overproduction of reactive oxygen species (ROS).[6] High ROS levels can damage DNA, proteins, and lipids, inducing cell death. To survive, cancer cells upregulate their antioxidant systems, which heavily rely on NADPH. NADPH is essential for regenerating the primary antioxidant, reduced glutathione (B108866) (GSH), from its oxidized state (GSSG) via glutathione reductase. It is also used by the thioredoxin system to detoxify ROS.[5][6] The high demand for NADPH in these defense mechanisms contributes to its lower steady-state levels and the consequently higher this compound+/NADPH ratio.
3. Upregulation of NADPH-Producing Pathways: To meet the relentless demand for NADPH, cancer cells rewire their metabolism. A key adaptation is the increased shunting of glucose into the Pentose Phosphate Pathway (PPP). The two oxidative enzymes of the PPP, Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (PGD), are the primary sources of cytosolic NADPH and are frequently overexpressed in various cancers.[6] Other enzymes, such as serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate dehydrogenase (MTHFD), also contribute to the NADPH pool and are critical for tumor cell survival.[7]
Caption: Metabolic role of NADPH in cancer cells.
Experimental Protocols
Accurate quantification of this compound+ and NADPH is essential for studying cellular redox states. The enzymatic cycling assay is a widely used, sensitive method. Due to the instability of the reduced (NADPH) and oxidized (this compound+) forms under different pH conditions, separate extraction procedures are required for accurate measurement.
Methodology: Fluorometric Enzymatic Cycling Assay
This protocol is based on the principles of commercially available kits and allows for the determination of this compound+, NADPH, and their ratio in cell or tissue lysates.[8][9]
1. Sample Preparation and Extraction:
-
Cell Culture: Harvest 1-5 million cells by centrifugation. Wash the cell pellet once with cold 1X PBS.
-
Tissue: Homogenize ~20 mg of tissue in 200-400 µL of the appropriate cold extraction buffer on ice.
-
Differential Extraction:
- For NADPH Measurement (Alkaline Extraction): Lyse the cell pellet or tissue homogenate in 100 µL of NADPH Extraction Buffer (e.g., buffer containing NaOH). Heat the extract at 60-80°C for 5-60 minutes to destroy this compound+.[8][9]
- For this compound+ Measurement (Acidic Extraction): Lyse a separate, identical sample in 100 µL of this compound+ Extraction Buffer (e.g., buffer containing HCl). Heat the extract at 60-80°C for 5-60 minutes to destroy NADPH.[8][9]
-
Neutralization: After heating, cool the samples on ice. Add 20 µL of Assay Buffer followed by 100 µL of the opposite extraction buffer to neutralize the extracts (add this compound+ buffer to the NADPH extract, and vice-versa).[9]
-
Clarification: Centrifuge all samples at 14,000 rpm for 5 minutes at 4°C.
-
Deproteinization (Recommended): Transfer the supernatant to a 10 kDa molecular weight cutoff spin filter and centrifuge to remove enzymes that may consume NADPH. The flow-through contains the desired cofactor.[8]
2. Assay Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of this compound+ (e.g., 0 µM to 1 µM) diluted in the appropriate buffer.
-
Reaction Plate: Add 50 µL of each deproteinized sample extract and standard into separate wells of a 96-well black plate.
-
Working Reagent: Prepare a working reagent mix according to the kit manufacturer's instructions. This typically includes an Assay Buffer, a specific enzyme (e.g., Glucose Dehydrogenase), a substrate (e.g., Glucose), and a fluorometric probe (e.g., a resazurin-based compound).[9]
-
Incubation: Add 50 µL of the Working Reagent to each well. Incubate the plate at room temperature for 30-60 minutes, protected from light. The enzyme cycling reaction generates NADPH, which reduces the probe, producing a fluorescent product.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).
3. Data Analysis:
-
Subtract the background fluorescence (0 µM standard) from all readings.
-
Plot the standard curve of fluorescence versus this compound+ concentration.
-
Calculate the this compound+ and NADPH concentrations in the respective samples using the standard curve.
-
Calculate the this compound+/NADPH ratio.
Caption: Workflow for this compound+/NADPH ratio measurement.
References
- 1. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. NADPH homeostasis in cancer: functions, mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Alternative Electron Acceptors for NADP+ in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzymatic assays, particularly those involving oxidoreductases, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) is a ubiquitous and essential electron acceptor. However, a variety of alternative electron acceptors, both natural and artificial, offer distinct advantages in specific experimental contexts. These alternatives can provide benefits such as altered redox potentials, unique spectrophotometric properties for ease of detection, and the ability to probe specific enzyme mechanisms. This guide provides an objective comparison of the performance of several common alternative electron acceptors to this compound+, supported by experimental data and detailed protocols.
Comparison of Kinetic Parameters
The choice of an electron acceptor can significantly influence the kinetic parameters of an enzymatic reaction. The following table summarizes a collection of kinetic data for various dehydrogenases with this compound(H) or NAD(H) and the alternative electron acceptors: 2,6-Dichlorophenolindophenol (DCPIP), Ferricyanide (B76249), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and Cytochrome c. It is important to note that direct side-by-side comparisons for a single enzyme across all acceptors are scarce in the literature; therefore, this table collates data from different studies, and experimental conditions should be considered when interpreting these values.
| Enzyme | Substrate | Electron Acceptor | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source |
| Glucose-6-Phosphate Dehydrogenase (Human Erythrocyte) | D-Glucose-6-Phosphate | This compound⁺ | 43 | - | - | [1] |
| Glucose-6-Phosphate Dehydrogenase (Human Placenta) | D-Glucose-6-Phosphate | This compound⁺ | 40 | - | - | [2] |
| Alcohol Dehydrogenase (Yeast) | Ethanol | NAD⁺ | 21500 | 0.426 (ΔA/min) | - | [3] |
| NADH Dehydrogenase (S. cerevisiae mitochondria) | NADH | DCPIP | 6.2 | - | - | [4] |
| Pyruvate Dehydrogenase Complex | Pyruvate | DCPIP | - | - | - | [5] |
| Alcohol Dehydrogenase IIG (Pseudomonas putida HK5) | Various Alcohols | Ferricyanide | - | - | - | [6] |
| Pyruvate Dehydrogenase Complex | Pyruvate | Ferricyanide | - | - | - | [5] |
| NADH Dehydrogenase (Mitochondria) | Respiratory Substrates | MTT | 500 | - | - | [7] |
| Pyruvate Dehydrogenase Complex | Pyruvate | MTT | - | - | - | [5] |
| Nicotine (B1678760) Oxidoreductase (NicA2) | Nicotine | Cytochrome c (CycN) | - | - | - | [8] |
| Methanol Dehydrogenase | Methanol | Cytochrome c-551i | - | - | - | [9] |
Note: "-" indicates that the data was not available in the cited source. The units for Vmax may vary between studies.
Signaling Pathways and Experimental Workflows
General Mechanism of Dehydrogenase Action with Alternative Electron Acceptors
The following diagram illustrates the general flow of electrons from a substrate to various electron acceptors, catalyzed by a dehydrogenase enzyme.
Caption: Electron transfer from a substrate to various electron acceptors via a dehydrogenase.
Experimental Workflow for Comparing Electron Acceptor Efficiency
This diagram outlines a typical workflow for comparing the kinetic performance of different electron acceptors for a given dehydrogenase.
Caption: A generalized workflow for the kinetic analysis of different electron acceptors.
Detailed Experimental Protocols
The following are generalized protocols for spectrophotometric assays of dehydrogenase activity using this compound+ and the alternative electron acceptors discussed. These should be optimized for the specific enzyme and substrates under investigation.
Dehydrogenase Assay using this compound+ as the Electron Acceptor
Principle: The reduction of this compound+ to NADPH is monitored by an increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate solution (e.g., 10 mM Glucose-6-Phosphate)
-
This compound+ solution (e.g., 10 mM)
-
Purified dehydrogenase enzyme
Procedure:
-
In a quartz cuvette, combine the assay buffer, substrate solution, and this compound+ solution.
-
Incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme solution and mix gently.
-
Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
Dehydrogenase Assay using DCPIP as the Electron Acceptor
Principle: The reduction of the blue dye DCPIP to its colorless form is monitored by a decrease in absorbance at 600 nm.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate solution (e.g., 100 mM Succinate)
-
DCPIP solution (e.g., 2.5 mM, freshly prepared and protected from light)
-
Phenazine methosulfate (PMS) solution (optional, as an intermediate electron carrier, e.g., 12.5 mM, freshly prepared)
-
Purified dehydrogenase enzyme
Procedure:
-
In a cuvette, combine the assay buffer and substrate solution.[10]
-
Add the DCPIP solution (and PMS solution if used).[10]
-
Incubate the mixture at the desired temperature for 5 minutes.[10]
-
Initiate the reaction by adding the enzyme solution and mix gently.[10]
-
Immediately monitor the decrease in absorbance at 600 nm over time.[10]
-
The rate of reaction is calculated using the molar extinction coefficient of DCPIP (e.g., 22,000 M⁻¹cm⁻¹ at 600 nm, pH 8.0).[10]
Dehydrogenase Assay using Ferricyanide as the Electron Acceptor
Principle: The reduction of the yellow ferricyanide ([Fe(CN)₆]³⁻) to the colorless ferrocyanide ([Fe(CN)₆]⁴⁻) is monitored by a decrease in absorbance at 420 nm.
Reagents:
-
Assay Buffer (e.g., 100 mM Sodium Pyrophosphate, pH 8.4)
-
Substrate solution (e.g., 500 mM DL-Lactate)
-
Potassium ferricyanide solution (e.g., 8.3 mM)
-
Purified dehydrogenase enzyme
Procedure:
-
In a cuvette, combine the assay buffer, substrate solution, and potassium ferricyanide solution.[2]
-
Incubate the mixture in a spectrophotometer at 25°C to reach thermal equilibrium.[2]
-
Initiate the reaction by adding the enzyme solution and mix gently.[2]
-
Record the decrease in absorbance at 420 nm for 4-5 minutes.[2]
-
The rate of reaction is calculated from the initial linear portion of the curve using the molar absorbancy of potassium ferricyanide (1.04 x 10³ M⁻¹cm⁻¹ at 420 nm).[2]
Dehydrogenase Assay using MTT as the Electron Acceptor
Principle: The reduction of the yellow tetrazolium salt MTT to a purple formazan product by dehydrogenase enzymes is measured colorimetrically after solubilization.
Reagents:
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Substrate solution
-
MTT solution (e.g., 5 mg/mL in PBS, filter-sterilized and protected from light)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Purified dehydrogenase enzyme
Procedure:
-
In a microplate well or cuvette, combine the assay buffer, substrate solution, and enzyme solution.
-
Add the MTT solution to a final concentration of approximately 0.5 mg/mL.[11]
-
Incubate the reaction mixture at 37°C for a suitable period (e.g., 1-4 hours) to allow for formazan formation.[1]
-
Add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm (typically 570 nm).[12]
-
The amount of formazan produced is proportional to the enzyme activity. A molar extinction coefficient for formazan in DMSO at 570 nm can be used for quantification, though it can be variable (a reported value is ~18,000 M⁻¹cm⁻¹).[11][13]
Dehydrogenase Assay using Cytochrome c as the Electron Acceptor
Principle: The reduction of oxidized cytochrome c (Fe³⁺) to its reduced form (Fe²⁺) is monitored by an increase in absorbance at 550 nm.
Reagents:
-
Assay Buffer (e.g., 300 mM Potassium Phosphate, pH 7.8)[14]
-
Cytochrome c solution (from horse heart, e.g., 0.45 mg/mL)[14]
-
NADPH or other appropriate electron donor solution (if required by the enzyme)
-
Purified dehydrogenase enzyme
Procedure:
-
In a cuvette, combine the assay buffer and cytochrome c solution.[14]
-
If required, add the electron donor (e.g., NADPH).[14]
-
Incubate the mixture at 25°C to equilibrate.[14]
-
Initiate the reaction by adding the enzyme solution and mix gently.[14]
-
Immediately monitor the increase in absorbance at 550 nm over time.[14]
-
The rate of reaction is calculated using the change in molar extinction coefficient between oxidized and reduced cytochrome c at 550 nm (Δε = 21.0 mM⁻¹cm⁻¹ at pH 8.5).[5]
Conclusion
The selection of an electron acceptor for a dehydrogenase assay is a critical decision that depends on the specific research question, the properties of the enzyme, and the available instrumentation. While this compound+ remains the natural and often preferred cofactor, alternative acceptors like DCPIP, ferricyanide, MTT, and cytochrome c provide a versatile toolkit for researchers. DCPIP and ferricyanide offer convenient colorimetric assays with distinct absorbance changes. MTT is widely used for cell-based assays to determine metabolic activity, which is a reflection of dehydrogenase activity. Cytochrome c can be employed to study enzymes that naturally interact with this physiological electron carrier. By understanding the comparative performance and utilizing the detailed protocols provided in this guide, researchers can make informed decisions to design robust and insightful enzymatic assays.
References
- 1. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cytochrome c is the natural electron acceptor for nicotine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alteration of Electron Acceptor Preferences in the Oxidative Half-Reaction of Flavin-Dependent Oxidases and Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NADP+/NADPH and NAD+/NADH Redox Potentials in Cellular Metabolism
For researchers, scientists, and drug development professionals, understanding the distinct roles and electrochemical properties of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) redox couples is fundamental. These coenzymes, while structurally similar, are maintained at vastly different concentration ratios within cellular compartments, leading to distinct redox potentials that drive separate metabolic functions. The NAD+/NADH couple is central to catabolic energy production, while the this compound+/NADPH system is a cornerstone of anabolic biosynthesis and antioxidant defense.
This guide provides a comprehensive comparison of the redox potentials of the this compound+/NADPH and NAD+/NADH couples, supported by experimental data and detailed methodologies for their measurement.
Quantitative Comparison of Redox Potentials and Cellular Ratios
The standard redox potential (E°') for both the this compound+/NADPH and NAD+/NADH couples is -320 mV. However, the actual redox potential within cellular compartments deviates significantly from this standard value due to the maintained concentration ratios of the oxidized and reduced forms. These distinct ratios are critical for their specialized metabolic roles.
| Parameter | NAD+/NADH Couple | This compound+/NADPH Couple | Reference(s) |
| Standard Redox Potential (E°') | -320 mV | -320 mV | [1] |
| Primary Metabolic Function | Catabolism (e.g., glycolysis, oxidative phosphorylation) | Anabolism (e.g., fatty acid and nucleotide synthesis) and antioxidant defense | [2][3] |
| Cellular Ratio (Oxidized:Reduced) | High NAD+/NADH ratio | Low this compound+/NADPH ratio | [4][5] |
| Cytosolic Ratio (Free) | ~700:1 in healthy mammalian tissues | ~0.005:1 | [5][6] |
| Mitochondrial Ratio (Free) | ~7-10:1 | Maintained in a highly reduced state | [3][6] |
| Typical Cellular Redox Potential | More positive than the standard potential (~ -280 mV) | More negative than the standard potential (~ -370 mV to -400 mV) | [1][4][7] |
| Cellular Concentration (Total in Rat Liver) | ~1 µmole/g wet weight | ~10 times lower than total NAD+/NADH | [5] |
The Metabolic Divide: Catabolism vs. Anabolism
The significant difference in the cellular redox potentials of the two nicotinamide nucleotide couples is fundamental to their distinct roles in metabolism. The high NAD+/NADH ratio creates a cellular environment favorable for oxidative reactions, allowing NAD+ to act as a potent oxidizing agent in catabolic pathways that break down molecules to generate ATP.[4] Conversely, the very low this compound+/NADPH ratio ensures a highly reducing environment, empowering NADPH to serve as a strong reducing agent for anabolic pathways that build complex molecules and for regenerating antioxidant systems.[3][4]
This functional separation is crucial for preventing futile cycles where catabolic and anabolic pathways would counteract each other. The additional phosphate group on this compound+ is a key structural difference that allows enzymes to distinguish between the two cofactors, thus maintaining their separate pools and functions.
Experimental Protocols for Measurement
Accurate quantification of the cellular ratios and redox states of the NAD(P)+/NAD(P)H couples is essential for studying metabolic processes. Two widely used techniques are Fluorescence Lifetime Imaging Microscopy (FLIM) and enzymatic cycling assays.
Fluorescence Lifetime Imaging Microscopy (FLIM) of NAD(P)H
This optical technique allows for the non-invasive measurement of the autofluorescent reduced forms, NADH and NADPH, in living cells. The fluorescence lifetime of these molecules changes depending on whether they are in a free or protein-bound state, providing insights into metabolic activity.
Principle: The fluorescence lifetimes of free and protein-bound NAD(P)H are distinct.[1] FLIM measures the decay rate of the fluorescence signal, allowing for the quantification of the relative abundance of each state. Changes in the ratio of free to bound NAD(P)H can indicate shifts in metabolic pathways.
Generalized Protocol:
-
Cell Culture and Preparation: Culture cells of interest on imaging-compatible dishes (e.g., glass-bottom dishes).
-
Microscopy Setup: Utilize a multiphoton microscope equipped with a femtosecond pulsed laser (e.g., Titanium-Sapphire laser) for excitation and a time-correlated single photon counting (TCSPC) system for detection.
-
Excitation and Emission: Excite NAD(P)H autofluorescence using a wavelength of approximately 740-760 nm. Collect the emitted fluorescence using a bandpass filter centered around 460 nm.[2]
-
Image Acquisition: Acquire images with sufficient photon counts to generate reliable fluorescence decay curves.
-
Data Analysis: Fit the fluorescence decay data with a multi-exponential decay model to determine the lifetimes and relative contributions of the short (free NAD(P)H) and long (protein-bound NAD(P)H) lifetime components.
Enzymatic Cycling Assay for NAD+/NADH and this compound+/NADPH Quantification
This biochemical assay provides a highly sensitive method for quantifying the total amounts of the oxidized and reduced forms of the nicotinamide nucleotides in cell or tissue extracts.
Principle: The assay relies on a series of enzymatic reactions that "cycle" the nucleotide of interest, leading to the accumulation of a measurable product (e.g., a colored or fluorescent compound). The rate of product formation is proportional to the initial concentration of the nucleotide.
Generalized Protocol:
-
Sample Extraction:
-
To measure the oxidized forms (NAD+ and this compound+), extract samples with an acidic solution (e.g., 0.2 M HCl) to degrade the reduced forms.
-
To measure the reduced forms (NADH and NADPH), extract samples with a basic solution (e.g., 0.2 M NaOH) to degrade the oxidized forms.
-
-
Neutralization: Neutralize the acidic and basic extracts to a pH suitable for the enzymatic reactions.
-
Enzyme Cycling Reaction:
-
Prepare a reaction mixture containing a specific dehydrogenase (e.g., alcohol dehydrogenase for NAD+/NADH), its substrate, and a chromogenic or fluorogenic reporter molecule.
-
Initiate the reaction by adding the sample extract.
-
-
Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Quantification: Determine the concentration of the nucleotide in the sample by comparing the reaction rate to a standard curve generated with known concentrations of NAD+, NADH, this compound+, or NADPH.
Signaling and Metabolic Pathways
The interplay between the NAD+/NADH and this compound+/NADPH redox couples is central to cellular metabolism. The following diagram illustrates their distinct yet interconnected roles in key metabolic pathways.
Figure 1: Distinct roles of NAD+/NADH and this compound+/NADPH in metabolism.
References
- 1. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 2. 2.11. Fluorescence lifetime imaging microscopy (FLIM) of NAD(P)H [bio-protocol.org]
- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Genetically Encoded NADPH Biosensors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to accurately measure and monitor the dynamics of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) in living cells is crucial. This guide provides a comprehensive comparison of a new, hypothetical genetically encoded NADPH biosensor with existing leading alternatives, offering supporting experimental data and detailed protocols to aid in its validation and application.
This guide will delve into the key performance characteristics of our novel biosensor, benchmarked against the well-established iNap and Apollo-NADP+ sensors. We will present quantitative data in a clear, comparative format, provide detailed experimental methodologies for validation, and visualize complex biological and experimental processes using diagrams.
Comparative Performance of NADPH Biosensors
To facilitate an objective assessment, the following table summarizes the key quantitative performance metrics of the new biosensor alongside the iNap and Apollo-NADP+ series.
| Feature | New NADPH Biosensor (Hypothetical) | iNap Series (iNap1-4) | Apollo-NADP+ |
| Sensing Mechanism | Ratiometric Fluorescence | Ratiometric Fluorescence | Fluorescence Resonance Energy Transfer (FRET) |
| Analyte | NADPH | NADPH | NADP+ |
| Dissociation Constant (Kd) | ~5 µM | ~2.0 µM to ~120 µM[1] | ~3 µM (for this compound+) |
| Dynamic Range | ~1200% change in fluorescence ratio | 500-1000% change in fluorescence ratio[1] | 15-20% change in anisotropy[1] |
| Excitation Wavelength(s) | 430 nm / 490 nm | ~420 nm / ~485 nm[1] | Spectrally tunable (e.g., Cerulean, Venus) |
| Emission Wavelength | 510 nm | ~515 nm | Dependent on the fluorescent protein used |
| Selectivity | High selectivity for NADPH over this compound+, NADH, and NAD+ | High selectivity for NADPH; no apparent response to related nucleotides | Specific for this compound+ |
| pH Resistance | Stable fluorescence ratio over a physiological pH range (6.5-8.0) | The 420 nm excitation is pH-resistant[1] | Venus-tagged version is pH resistant in the 7.25-8.0 range, with decreasing dynamic range below pH 7.25[1] |
Key Experimental Validation Protocols
The validation of a new genetically encoded biosensor is critical to ensure its reliability and performance. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Characterization Protocol
This protocol outlines the steps for purifying the biosensor protein and characterizing its response to NADPH to determine its dissociation constant (Kd) and dynamic range.
1. Protein Expression and Purification:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the biosensor with a polyhistidine tag. Grow the culture in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 30 mM sodium phosphate, 500 mM NaCl, 10 mM imidazole (B134444), pH 7.4). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Purify the supernatant containing the biosensor protein using a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM) to remove non-specifically bound proteins. Elute the biosensor protein with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).
-
Buffer Exchange: Desalt and exchange the buffer of the purified protein into a suitable buffer for in vitro assays (e.g., 100 mM HEPES, 100 mM KCl, pH 7.3).
2. NADPH Titration and Spectroscopic Measurements:
-
Place the purified biosensor protein in a cuvette with the assay buffer.
-
Use a spectrofluorometer to measure the excitation and emission spectra of the biosensor in its apo (NADPH-free) state.
-
Perform a titration by adding increasing concentrations of NADPH to the cuvette.
-
After each addition of NADPH, allow the reaction to equilibrate and record the fluorescence intensity at the two excitation wavelengths and the peak emission wavelength.
3. Data Analysis to Determine Kd and Dynamic Range:
-
Calculate the fluorescence ratio at each NADPH concentration (Intensity at Excitation 1 / Intensity at Excitation 2).
-
Plot the fluorescence ratio as a function of the NADPH concentration.
-
Fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd), which is the NADPH concentration at which half of the maximum fluorescence ratio change is observed.
-
The dynamic range is calculated as the maximum fluorescence ratio change upon NADPH saturation.
In Vivo Validation Protocol: Live-Cell Imaging
This protocol describes how to express the biosensor in mammalian cells and perform live-cell imaging to assess its performance in a cellular context.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HeLa or HEK293T) in a complete growth medium.
-
Seed the cells onto glass-bottom dishes suitable for microscopy.
-
Transfect the cells with a plasmid encoding the NADPH biosensor using a suitable transfection reagent. Allow the cells to express the biosensor for 24-48 hours.
2. Live-Cell Imaging Setup:
-
Before imaging, replace the growth medium with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Use a fluorescence microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.
-
The microscope should be equipped with the appropriate filter sets for the excitation and emission wavelengths of the biosensor.
3. Image Acquisition and Analysis:
-
Acquire images of the cells expressing the biosensor at both excitation wavelengths.
-
To test the responsiveness of the biosensor in vivo, treat the cells with stimuli known to alter intracellular NADPH levels (e.g., glucose, oxidative stress-inducing agents like hydrogen peroxide).
-
Acquire a time-lapse series of images before, during, and after the treatment.
-
For image analysis, select regions of interest (ROIs) within the cells and measure the fluorescence intensity at both excitation wavelengths over time.
-
Calculate the fluorescence ratio for each ROI in each frame of the time-lapse series.
-
Plot the change in the fluorescence ratio over time to visualize the dynamic changes in intracellular NADPH levels in response to the stimuli.
Visualizing Key Processes
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NADPH Oxidase Signaling Pathway.
Caption: Experimental Workflow for Biosensor Validation.
Caption: General Mechanism of a Genetically Encoded Biosensor.
References
A Comparative Analysis of NAD Kinases: Key Regulators of Cellular Redox Balance
An essential enzyme for life, NAD kinase (NADK) plays a pivotal role in cellular metabolism by catalyzing the phosphorylation of NAD+ to NADP+. This reaction is the sole de novo pathway for this compound+ biosynthesis, a coenzyme crucial for a myriad of anabolic reactions and the maintenance of redox homeostasis.[1][2][3][4][5] This guide provides a comparative overview of NAD kinases from different organisms, highlighting their diverse biochemical properties, structural features, and regulatory mechanisms. This information is critical for researchers in drug development and metabolic engineering, as variations in NADK characteristics can be exploited for targeted therapeutic interventions.
Quantitative Comparison of NAD Kinase Properties
The biochemical and kinetic parameters of NAD kinases exhibit significant variation across different biological kingdoms and even within different subcellular compartments of the same organism. These differences in substrate specificity, metal ion dependence, and kinetic efficiency reflect the diverse metabolic demands of each organism and cellular environment. A summary of these key quantitative parameters is presented in the table below.
| Organism/Isoform | Subunit Size (kDa) | Oligomeric State | Optimal pH | Km (NAD+) (mM) | Km (ATP) (mM) | kcat (s-1) | Preferred Phosphoryl Donor | Metal Cofactor |
| Escherichia coli | ~30 | Hexamer[4] | 7.5 | 0.9 | 4.0 | - | ATP, NTPs[5] | Mg2+, Mn2+[2] |
| Mycobacterium tuberculosis | 33-35 | Dimer/Tetramer[4] | 6.5[6] | - | - | - | Poly(P), NTPs[5] | Mg2+, Mn2+ |
| Saccharomyces cerevisiae (Cytosolic - Utr1p) | - | - | - | - | - | - | ATP, NTPs[7] | Mg2+ |
| Saccharomyces cerevisiae (Mitochondrial - Pos5) | - | - | 8.0 (NADK activity)[6] | High | - | Low | ATP, NTPs | Mg2+ |
| Saccharomyces cerevisiae (Mitochondrial - Pos5) | - | - | 9.5 (NADHk activity)[6] | Low | - | High | ATP, NTPs | Mg2+ |
| Human (Cytosolic) | ~49 | Dimer[8] | 7.5[6] | - | - | - | ATP[3][8] | Mg2+ |
| Human (Mitochondrial - NADK2) | - | Dimer[9] | - | - | - | - | ATP, Poly(P)[3] | Mg2+ |
| Arabidopsis thaliana (NADK1 - Cytosolic) | - | - | - | - | - | - | ATP | - |
| Arabidopsis thaliana (NADK2 - Chloroplastic) | - | - | - | - | - | - | ATP | - |
| Arabidopsis thaliana (NADK3 - Peroxisomal) | - | - | - | - | - | - | ATP | - |
| Pyrococcus horikoshii (Archaea) | - | - | - | - | - | - | Poly(P), NTPs[5] | Cu2+[2] |
Structural and Functional Diversities
NAD kinases, while catalyzing the same fundamental reaction, exhibit considerable structural and functional diversity across the domains of life.[1][10]
Prokaryotic NAD Kinases: Bacteria and archaea display a wide range of NAD kinases. For instance, the E. coli NADK is a hexamer, while the enzyme from Mycobacterium tuberculosis can exist as a dimer or a tetramer.[4] A key distinction lies in their phosphoryl donor specificity. While Gram-negative bacteria like E. coli primarily utilize ATP, many Gram-positive bacteria and archaea can also use inorganic polyphosphate (Poly(P)) as a phosphate (B84403) donor, which is a more energetically economical option.[5]
Eukaryotic NAD Kinases: In eukaryotes, NAD kinases are often present as distinct isoforms localized to different subcellular compartments, such as the cytoplasm, mitochondria, and, in plants, chloroplasts and peroxisomes.[3] Human cytosolic NADK is an obligate dimer, and its active site is formed by elements from both monomers.[8] The mitochondrial isoform, NADK2, is crucial for mitigating oxidative stress within the mitochondria.[8] Interestingly, human mitochondrial NADK2 has retained the ability to utilize Poly(P), a feature shared with its prokaryotic counterparts.[3]
Yeast possesses both cytosolic (Utr1p) and mitochondrial (Pos5) NAD kinases. Notably, the mitochondrial Pos5 from Saccharomyces cerevisiae is predominantly an NADH kinase, showing a significantly higher affinity and catalytic efficiency for NADH over NAD+.[6][7] This preference is determined by specific amino acid residues, such as Arg-293, which create a positively charged environment favorable for NADH binding.[6]
Regulatory Mechanisms
The activity of NAD kinases is tightly regulated to maintain the cellular balance of NAD(P)H and NAD(P)+. A primary mode of regulation is feedback inhibition by the reaction products, NADH and NADPH.[11] In bacteria like Salmonella enterica, NADK activity is substantially inhibited under normal growth conditions and can be rapidly increased in response to oxidative stress, which leads to a drop in the inhibitory NADH and NADPH pools.[11]
In some organisms, NAD kinase activity is also modulated by calcium and calmodulin (CaM).[12] For instance, certain plant and sea urchin NAD kinases are CaM-dependent, linking cellular calcium signaling to redox metabolism.[13][14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of NAD kinase in cellular metabolism and a typical workflow for its characterization.
Caption: Role of NAD Kinase in Cellular Metabolism.
Caption: Experimental Workflow for NAD Kinase Characterization.
Caption: Relationship between NADK Structure and Function.
Experimental Protocols
Spectrophotometric Assay for NAD Kinase Activity
This protocol is based on the principle of measuring the formation of this compound+, which is then reduced to NADPH and quantified by the increase in absorbance at 340 nm.[11]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate Solution: 5.0 mM NAD+ in Assay Buffer
-
ATP Solution: 10 mM ATP in Assay Buffer
-
MgCl2 Solution: 10 mM MgCl2
-
Enzyme Sample: Purified NAD kinase or cell/tissue lysate
-
Developing Solution: 10 mM Glucose-6-phosphate (G6P) and 2 units of Glucose-6-phosphate dehydrogenase (G6PDH) in Assay Buffer
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding 500 µL of Assay Buffer, 100 µL of Substrate Solution, 100 µL of ATP Solution, and 100 µL of MgCl2 Solution.
-
Initiate the reaction by adding 100 µL of the Enzyme Sample to the reaction mixture. Mix gently.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by heating the mixture at 100°C for 90 seconds, followed by centrifugation to remove denatured protein.[11]
-
To quantify the this compound+ produced, add 100 µL of the Developing Solution to the supernatant.
-
Measure the absorbance at 340 nm. The increase in absorbance is directly proportional to the amount of NADPH formed, which corresponds to the amount of this compound+ produced by the NAD kinase.
-
A standard curve using known concentrations of this compound+ should be prepared to calculate the specific activity of the enzyme.
Sample Preparation for Activity Assays
For Cell and Bacterial Samples:
-
Harvest cells or bacteria by centrifugation.
-
Resuspend the pellet in an appropriate assay buffer (e.g., 1 ml for 5x10^6 cells).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at a high speed (e.g., 8,000g) at 4°C for 10 minutes.
-
Collect the supernatant, which contains the NAD kinase activity, and keep it on ice for immediate use or store at -80°C.[15]
For Tissue Samples:
-
Weigh a small amount of tissue (e.g., 0.1 g).
-
Homogenize the tissue in an appropriate volume of ice-cold assay buffer (e.g., 1 ml).
-
Centrifuge the homogenate at a high speed (e.g., 8,000g) at 4°C for 20 minutes.
-
Collect the supernatant for the enzyme assay.[15]
This comparative guide underscores the remarkable diversity of NAD kinases across nature. Understanding these differences is not only fundamental to our knowledge of cellular metabolism but also opens avenues for the development of novel therapeutic strategies targeting specific NADK isoforms in pathogens or diseased cells.
References
- 1. Structure and function of NAD kinase and this compound phosphatase: key enzymes that regulate the intracellular balance of NAD(H) and this compound(H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular properties and regulation of NAD+ kinase (NADK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural Determinants of Discrimination of NAD+ from NADH in Yeast Mitochondrial NADH Kinase Pos5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NAD Kinases: Metabolic Targets Controlling Redox Co-enzymes and Reducing Power Partitioning in Plant Stress and Development [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure of human NADK2 reveals atypical assembly and regulation of NAD kinases from animal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evidence that feedback inhibition of NAD kinase controls responses to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD+ kinase - Wikipedia [en.wikipedia.org]
- 13. NAD kinase controls animal this compound biosynthesis and is modulated via evolutionarily divergent calmodulin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants [frontiersin.org]
- 15. biogot.com [biogot.com]
A Comparative Guide to NADP Metabolism in Prokaryotes and Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, are essential cofactors in a vast array of biochemical reactions. While central to the metabolism of all life, the pathways governing this compound synthesis, utilization, and regeneration exhibit fundamental differences between prokaryotic and eukaryotic organisms. This guide provides an in-depth comparison of this compound metabolism in these two domains of life, supported by experimental data and detailed methodologies.
Core Differences in this compound Metabolism: A Summary
The primary distinctions in this compound metabolism between prokaryotes and eukaryotes arise from differences in cellular organization, the portfolio of metabolic pathways, and the complexity of regulatory networks. Eukaryotic cells compartmentalize metabolic processes within membrane-bound organelles, leading to distinct cytosolic and mitochondrial pools of this compound(H) that are independently regulated.[1][2] Prokaryotes, lacking such internal compartments, have a single cytosolic pool of these cofactors.
Furthermore, while both prokaryotes and eukaryotes utilize the Pentose Phosphate Pathway (PPP) as a primary source of NADPH, many prokaryotes also employ the Entner-Doudoroff (ED) pathway for glucose catabolism and NADPH production, a pathway largely absent in eukaryotes. The coenzyme specificity of key enzymes in central metabolism, such as isocitrate dehydrogenase and glutamate (B1630785) dehydrogenase, also presents a significant point of divergence.
Quantitative Comparison of Key Parameters
To provide a clear quantitative comparison, the following tables summarize key kinetic parameters of major NADPH-producing enzymes and the intracellular concentrations of this compound+ and NADPH in representative prokaryotic and eukaryotic organisms.
Table 1: Comparison of Kinetic Parameters for Key this compound-Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Escherichia coli | G6P | 220 | 32.5 s-1 (kcat) | [3] |
| This compound+ | 130 | [3] | |||
| Human (Erythrocyte) | G6P | 420 | 27.17 U/ml (Vmax) | [4] | |
| This compound+ | - | - | |||
| This compound-dependent Isocitrate Dehydrogenase (IDH) | Escherichia coli | Isocitrate | 53.03 | 38.48 s-1 (kcat) | [5] |
| This compound+ | 1940 | 43.99 s-1 (kcat) | [5] | ||
| Human (Mitochondrial, IDH2) | Isocitrate | 2500 | - | ||
| This compound+ | - | - | |||
| This compound-dependent Glutamate Dehydrogenase (GDH) | Escherichia coli | Glutamate | - | - | |
| α-Ketoglutarate | 640 | - | [6] | ||
| NH4+ | 1100 | - | [6] | ||
| NADPH | 40 | - | [6] | ||
| Bovine (Liver) | L-Glutamate | 1800 | - | [7] | |
| This compound+ | 47 | - | [7] | ||
| α-Ketoglutarate | 700 | - | [7] | ||
| NH4+ | 3200 | - | [7] | ||
| NADPH | 26 | - | [7] | ||
| NAD+ Kinase (NADK) | Escherichia coli | NAD+ | - | - | |
| ATP | - | - | |||
| Human (Cytosolic) | NAD+ | - | - | [8] | |
| ATP | - | - |
Table 2: Intracellular Concentrations and Ratios of this compound+ and NADPH
| Organism/Compartment | This compound+ (µM) | NADPH (µM) | This compound+/NADPH Ratio | Reference(s) |
| Escherichia coli | 2.1 | 140-180 | ~1.2 | [9][10][11] |
| Eukaryote (Mammalian Cell) | ||||
| Cytosol | - | ~3 | 0.006 - 0.06 | [12] |
| Mitochondria | - | ~37 | - | [12] |
| Rat Liver (Total Cell) | ~100 (Total this compound(H)) | ~0.005 (Total) | [13] |
Signaling Pathways and Logical Relationships
The metabolic pathways for NADPH production are interconnected and differ significantly between prokaryotes and eukaryotes.
Caption: Major NADPH producing pathways in prokaryotes.
Caption: Compartmentalized NADPH metabolism in eukaryotes.
Experimental Protocols
Accurate quantification of this compound(H) levels and the activity of related enzymes is crucial for studying metabolic phenotypes. Below are detailed protocols for key experiments.
Protocol 1: Measurement of this compound+/NADPH Ratio in Cell Lysates
This protocol is a generalized method adaptable for both prokaryotic and eukaryotic cells.
Materials:
-
This compound/NADPH Extraction Buffer (e.g., 0.2 M HCl for this compound+, 0.2 M NaOH for NADPH)
-
Neutralization Buffer (e.g., 0.2 M NaOH for this compound+ extracts, 0.2 M HCl for NADPH extracts)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound+ Cycling Enzyme Mix (containing glucose-6-phosphate dehydrogenase)
-
Cycling Substrate Mix (containing glucose-6-phosphate)
-
Colorimetric or fluorometric probe (e.g., WST-8, resazurin)
-
This compound+ Standard Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Harvest cells (e.g., by centrifugation for suspension cultures or scraping for adherent cultures). For prokaryotes, rapid quenching of metabolism is critical.
-
Extraction:
-
For total this compound(H) measurement, lyse the cell pellet in the appropriate extraction buffer.
-
For differential measurement of this compound+ and NADPH, divide the cell pellet into two. Lyse one in acidic extraction buffer (preserves this compound+) and the other in basic extraction buffer (preserves NADPH).
-
-
Neutralization: After a brief incubation (e.g., 10 minutes at 60°C for NADPH extraction), neutralize the extracts by adding the corresponding neutralization buffer.
-
Centrifugation: Centrifuge the lysates to pellet cell debris.
-
Assay:
-
Prepare a standard curve using the this compound+ standard solution.
-
Add the supernatant from the cell extracts and the standards to the wells of a 96-well plate.
-
Add the this compound+ cycling enzyme mix and the cycling substrate mix to each well.
-
Incubate at room temperature, protected from light.
-
Add the colorimetric or fluorometric probe and continue incubation.
-
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of this compound+ and/or NADPH in the samples by comparing the readings to the standard curve.
Protocol 2: Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This spectrophotometric assay measures the rate of this compound+ reduction to NADPH.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
10 mM this compound+ solution
-
10 mM Glucose-6-Phosphate (G6P) solution
-
Cell lysate (prepared by sonication or detergent lysis in a suitable buffer)
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, this compound+ solution, and G6P solution.
-
Blank Measurement: Measure the absorbance at 340 nm to obtain a baseline reading.
-
Initiation of Reaction: Add a small volume of the cell lysate to the reaction mixture and mix immediately.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The rate of increase in absorbance is proportional to the G6PD activity.
-
Calculation: Calculate the G6PD activity using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Protocol 3: Assay of this compound+-Dependent Isocitrate Dehydrogenase (IDH) Activity
This assay is similar to the G6PD assay, monitoring NADPH production.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)
-
10 mM this compound+ solution
-
10 mM Isocitrate solution
-
Cell lysate
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, this compound+ solution, and Isocitrate solution.
-
Blank Measurement: Measure the absorbance at 340 nm.
-
Initiation of Reaction: Add the cell lysate to initiate the reaction.
-
Kinetic Measurement: Record the increase in absorbance at 340 nm over time.
-
Calculation: Calculate the IDH activity based on the rate of NADPH formation.
Caption: General workflow for enzyme activity assays.
References
- 1. Cytosolic and Mitochondrial NADPH Fluxes Are Independently Regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate dehydrogenase from Escherichia coli: purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. custombiotech.roche.com [custombiotech.roche.com]
- 8. NAD(H) and this compound(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real Time Monitoring of NADPH Concentrations in Corynebacterium glutamicum and Escherichia coli via the Genetically Encoded Sensor mBFP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular this compound+ concentration in glucose- - Bacteria Escherichia coli - BNID 104692 [bionumbers.hms.harvard.edu]
- 11. This compound+/NADPH ratio - Bacteria Escherichia coli - BNID 105023 [bionumbers.hms.harvard.edu]
- 12. Monitoring NAD(H) and this compound(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of NADP/NADPH in a Laboratory Setting
Important Disclaimer: The following disposal procedures are based on information for β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). The term "NADP" can refer to either the oxidized form (this compound+) or the reduced form (NADPH). While chemically similar, their handling and disposal guidelines may vary. It is crucial for laboratory personnel to confirm the exact chemical identity and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before proceeding with any disposal. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should supplement, not replace, institutional and regulatory protocols.
Essential Safety and Handling Information for NADPH
While NADPH is not generally classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure personnel safety and prevent contamination.[1] Proper handling also maintains the integrity of the reagent for reliable experimental outcomes.
Personal Protective Equipment (PPE) and Handling Precautions:
| Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To prevent eye contact with NADPH powder or solutions. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1] | To avoid skin contact. |
| Body Protection | Standard laboratory coat and appropriate protective clothing.[1] | To prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated.[2] | To prevent inhalation of airborne particles. |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood.[3][4] | To minimize inhalation exposure. |
| Hygiene Practices | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in work areas.[1] | To prevent ingestion. |
Experimental Protocols for Disposal
The appropriate disposal method for NADPH and its solutions depends on the concentration, volume, presence of other contaminants, and, most importantly, local and institutional regulations.
Protocol 1: Disposal of Solid NADPH Waste
This protocol applies to expired or unused solid NADPH.
Methodology:
-
Consult Regulations: Before proceeding, review your institution's specific guidelines and local regulations for non-hazardous chemical waste disposal.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Containment: Ensure the solid NADPH waste is in a securely sealed, properly labeled container.[5]
-
Labeling: Clearly label the container as "Non-hazardous chemical waste" and specify the contents ("Solid β-Nicotinamide adenine dinucleotide phosphate").
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber after being dissolved or mixed with a combustible solvent.
-
Record Keeping: Document the disposal in the laboratory's chemical waste log, if required by your institution.
Protocol 2: Disposal of Aqueous NADPH Solutions (Uncontaminated)
This protocol is for dilute, aqueous solutions of NADPH that are free from other hazardous materials.
Methodology:
-
Verify Regulations: Confirm with your institution's Environmental Health and Safety (EHS) office if drain disposal of non-hazardous biochemical solutions is permissible.
-
Personal Protective Equipment: Don appropriate PPE.
-
Hazard Assessment: Ensure the solution contains no other hazardous chemicals (e.g., mutagens, heavy metals, organic solvents).
-
Dilution: Turn on the cold water to a steady, strong flow.[5]
-
Disposal: Slowly pour the dilute NADPH solution down the drain.[5]
-
Flushing: Continue to flush the drain with a copious amount of cold water (at least a 20-fold excess) for a minimum of one minute to ensure thorough dilution within the sanitary sewer system.[5][6]
-
Cleanup: Clean the sink area to remove any residual solution.
-
Documentation: Record the disposal in the laboratory waste log as per institutional policy.
Protocol 3: Handling Spills
In the event of a spill, the primary objective is to contain the material and prevent exposure.
Methodology:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if dust is present.
-
Containment: For solid spills, gently sweep up the material to avoid raising dust and place it in a sealed container for disposal.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container.
-
Cleanup: Ventilate the area and wash the spill site thoroughly after the material has been removed.
-
Disposal: The collected spill waste should be disposed of as hazardous waste through a licensed contractor.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound/NADPH waste in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling NADP
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP), a critical cofactor in numerous biological reactions, requires careful handling to ensure laboratory safety and maintain reagent integrity. While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, adherence to proper handling, storage, and disposal protocols is essential for generating reliable experimental results in a safe research environment.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to prevent accidental contact and minimize exposure.
| PPE Category | Required Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | To prevent this compound dust or solution from contacting the eyes.[3] Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Laboratory coat and compatible chemical-resistant gloves (e.g., nitrile or neoprene) | To avoid skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area. A particulate filter respirator (e.g., P1) may be necessary if dust formation is likely. | To avoid inhalation of this compound dust.[3][4] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] For long-term stability, freezer storage is often recommended.[1]
2. Preparation and Use:
-
Handle this compound in a designated, well-ventilated area, such as a laboratory hood, to minimize inhalation of any dust.[3]
-
Prohibit eating, drinking, and smoking in the work area.[3]
-
When weighing the solid form, handle it gently to avoid creating dust.[3]
-
For creating solutions, dissolve the this compound powder in the appropriate buffer. Mix gently by vortexing until fully dissolved. Keep the solution on ice to maintain stability.[3]
3. Spill Cleanup:
-
In the event of a minor spill, sweep up the solid material and place it in a suitable, labeled container for disposal.[1][3] Avoid actions that generate dust.
-
For liquid spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Ensure the spill area is thoroughly cleaned with water after the material has been collected.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Unused Material and Residues: Collect in a suitable, labeled container for disposal.[3] Consult with your institution's environmental health and safety (EHS) office or a licensed waste management company for proper disposal procedures.[3]
-
Contaminated Packaging: Empty containers should be treated as unused product and disposed of accordingly.[3] Do not reuse empty containers.[3]
Experimental Protocol: Example of this compound+/NADPH Assay
This is a generalized workflow; always refer to the specific instructions provided with your assay kit.
-
Sample Preparation:
-
Homogenize tissue or cell samples in the appropriate extraction buffer.
-
To measure this compound+ and NADPH separately, two separate extractions are typically required.
-
This compound+ Extraction: Involves an acidic extraction to destroy NADPH.
-
NADPH Extraction: Utilizes a basic extraction to eliminate this compound+.
-
-
Neutralize the extracts after the respective destruction steps.
-
Centrifuge the samples to remove any precipitate. The resulting supernatant is used for the assay.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided this compound+ or NADPH standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture, which typically contains a cycling enzyme and a probe, to each well.
-
Incubate the plate at the recommended temperature and for the specified time, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of this compound+ and/or NADPH in the samples based on the standard curve.
-
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
